Sodium (R)-2-hydroxypentanedioate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
disodium;(2R)-2-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-HWYNEVGZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: (R)-2-Hydroxyglutarate as an Oncometabolite in IDH-Mutant Glioma
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a defining molecular feature in the majority of lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[1][2][3] The accumulation of R-2-HG to millimolar concentrations within tumor cells drives gliomagenesis through profound metabolic and epigenetic reprogramming.[4][5][6] This technical guide provides an in-depth examination of the core mechanisms of R-2-HG-driven oncogenesis, presents key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction: The Paradigm of IDH Mutations in Glioma
Somatic point mutations in the genes encoding IDH1 and IDH2 are among the most prevalent genetic alterations in World Health Organization (WHO) grade II-III gliomas and secondary glioblastomas, occurring in up to 80% of cases.[1][7] These heterozygous mutations almost invariably affect a single arginine residue in the enzyme's active site (R132 in IDH1 or R172 in IDH2).[8] Initially, these mutations were thought to contribute to cancer through a loss-of-function mechanism. However, a landmark discovery revealed that these mutant enzymes gain a new function: the NADPH-dependent reduction of α-KG to R-2-HG.[3] This finding established R-2-HG as a bona fide oncometabolite, a small molecule metabolite whose accumulation directly contributes to the initiation and progression of cancer.[9] The presence of an IDH mutation, and consequently R-2-HG accumulation, is now recognized as a critical diagnostic and prognostic biomarker in glioma, associated with a distinct clinical course compared to IDH wild-type tumors.[10]
The Neomorphic Reaction: Production of (R)-2-HG
Wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) enzymes catalyze the oxidative decarboxylation of isocitrate to α-KG, producing NADPH in the process.[2][11] The cancer-associated mutations in IDH1/2 diminish this canonical activity and confer a novel, gain-of-function activity.[3][12] The mutant enzyme utilizes α-KG as a substrate, reducing it to R-2-HG while consuming NADPH.[1][2] This reaction depletes the cellular pool of α-KG and leads to the accumulation of R-2-HG to concentrations that are several orders of magnitude higher than in normal tissues.[5][6]
Molecular Mechanisms of (R)-2-HG Oncometabolism
The oncogenic effects of R-2-HG are primarily mediated by its structural similarity to α-KG. This allows it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[5][12][13][14] These enzymes play critical roles in regulating the epigenome, cellular metabolism, and DNA repair.
Epigenetic Reprogramming via Inhibition of Dioxygenases
The most profound consequence of R-2-HG accumulation is a global remodeling of the epigenome, leading to a state of widespread hypermethylation.[11]
-
3.1.1 Inhibition of Histone Demethylases: R-2-HG inhibits the activity of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[5][12][13] These enzymes are responsible for removing methyl groups from histone tails, a key process in maintaining active chromatin states. Inhibition of KDMs by R-2-HG leads to the global hypermethylation of histones, particularly at residues like H3K9 and H3K27, which are associated with transcriptional repression and altered gene expression.[14]
-
3.1.2 Inhibition of TET DNA Hydroxylases: R-2-HG is a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes.[13][14] TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation. By inhibiting TET activity, R-2-HG leads to the progressive accumulation of DNA methylation at CpG islands.[12] This results in a distinct epigenetic signature known as the Glioma-CpG Island Methylator Phenotype (G-CIMP), which is a hallmark of IDH-mutant tumors and is associated with the silencing of tumor suppressor genes.[15]
-
3.1.3 Impact on Hypoxia Signaling: The stability of Hypoxia-Inducible Factor 1α (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. The effect of R-2-HG on the HIF pathway is complex; while some studies suggest inhibition of PHDs leading to HIF-1α stabilization, others report that R-2-HG can promote PHD activity, leading to reduced HIF-1α levels.[10][13] This context-dependent regulation influences tumor vascularization and metabolic adaptation.[2]
Metabolic and Microenvironmental Impact
Beyond epigenetics, R-2-HG instigates significant metabolic reprogramming.[11][16] The depletion of α-KG disrupts the Krebs cycle, forcing cells to rely on alternative carbon sources like glutamine to sustain metabolism.[16] Furthermore, R-2-HG can directly impact the tumor microenvironment. Studies have shown that D-2-HG can be released by tumor cells and suppress the activity of immune cells, including T-cells and microglia.[17][18] For instance, D-2-HG can inhibit activated T-cell migration, proliferation, and cytokine secretion, potentially facilitating immune escape.[18]
Quantitative Data Presentation
The biochemical effects of R-2-HG are concentration-dependent. The tables below summarize key quantitative data from the literature regarding R-2-HG levels in gliomas and its inhibitory activity.
Table 1: (R)-2-Hydroxyglutarate Concentrations in Glioma Tissues
| Tissue Type | IDH Status | R-2-HG Concentration | Reference |
|---|---|---|---|
| Glioma | Mutant | 3 - 35 mM (or μmol/g) | [5][6][12] |
| Glioma | Wild-Type | < 0.1 mM | [19] |
| Normal Brain | Wild-Type | Trace / Undetectable |[19] |
Table 2: Inhibitory Activity (IC₅₀) of (R)-2-HG on α-KG-Dependent Dioxygenases
| Enzyme Target | Enzyme Family | IC₅₀ of (R)-2-HG | Reference |
|---|---|---|---|
| JMJD2A / KDM4A | Histone Demethylase | ~25 - 79 μM | [5][20] |
| TET2 | DNA Hydroxylase | ~100 μM | [12] |
| Prolyl Hydroxylase (PHD) | HIF Regulation | ~1.5 mM |[5][6] |
Note: IC₅₀ values can vary depending on the specific assay conditions, particularly the concentration of the co-substrate α-KG.
Key Experimental Protocols
The study of R-2-HG requires specialized methodologies for its detection and for the assessment of its downstream effects.
Quantification of (R)-2-HG in Tissue
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[21] In vivo, proton Magnetic Resonance Spectroscopy (¹H-MRS) at high magnetic fields (≥7T) can non-invasively detect and quantify 2-HG.[7][22]
LC-MS/MS Protocol Outline:
-
Sample Preparation: Flash-frozen tumor tissue is weighed and homogenized in a cold 80% methanol solution to precipitate proteins and extract polar metabolites.
-
Extraction: Samples are centrifuged at high speed, and the supernatant containing the metabolites is collected and dried under vacuum.
-
Derivatization (Optional but common): The dried extract is derivatized to distinguish between R- and S-enantiomers of 2-HG.
-
LC Separation: The sample is reconstituted and injected into a liquid chromatography system, often using a chiral column to separate the enantiomers.
-
MS/MS Detection: The eluent is directed into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-HG are monitored for sensitive and specific quantification against a standard curve.
Analysis of Global DNA Methylation
Method: Genome-wide DNA methylation is commonly assessed using arrays such as the Illumina EPIC BeadChip or by whole-genome bisulfite sequencing (WGBS).[23][24]
Methylation Array Protocol Outline:
-
DNA Extraction: High-quality genomic DNA is extracted from tumor tissue.
-
Bisulfite Conversion: A sodium bisulfite treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
-
Whole-Genome Amplification: The bisulfite-converted DNA is amplified to generate sufficient material for the array.
-
Hybridization: The amplified DNA is hybridized to a microarray chip containing hundreds of thousands of probes targeting specific CpG sites across the genome.
-
Data Acquisition and Analysis: The array is scanned, and the ratio of signal from methylated vs. unmethylated probes is used to calculate a methylation level (Beta value) for each CpG site. Downstream analysis identifies differentially methylated regions and classifies tumors based on their methylation phenotype (e.g., G-CIMP).[15]
Therapeutic Implications
The central role of R-2-HG in driving IDH-mutant gliomas has made the mutant enzyme a prime therapeutic target. Several small-molecule inhibitors that specifically target the neomorphic activity of mutant IDH1 (e.g., Ivosidenib) and IDH2 have been developed. These drugs are designed to block the production of R-2-HG, thereby reversing its oncogenic effects. Clinical trials have demonstrated that these inhibitors can reduce tumor 2-HG levels, promote cellular differentiation, and provide clinical benefit to patients with IDH-mutant malignancies.[4]
Conclusion
(R)-2-hydroxyglutarate is a key effector of oncogenesis in IDH-mutant gliomas. Produced via the neomorphic activity of mutant IDH enzymes, this oncometabolite accumulates to high levels and acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[14] This inhibition leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumor growth.[9] The unique biology conferred by R-2-HG has not only provided a powerful biomarker for glioma classification but has also paved the way for novel targeted therapies that are changing the treatment landscape for patients with IDH-mutant cancers. A continued deep understanding of the pathways governed by R-2-HG is essential for the future development of more effective therapeutic strategies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Promoter Methylation Analysis of IDH Genes in Human Gliomas [frontiersin.org]
- 9. Epigenetic Enzyme Mutations: Role in Tumorigenesis and Molecular Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Noninvasive Quantification of 2-Hydroxyglutarate in Human Gliomas with IDH1 and IDH2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Glioma | Longitudinal DNA methylation analysis of adult-type IDH-mutant gliomas | springermedicine.com [springermedicine.com]
- 24. Longitudinal DNA methylation analysis of adult-type IDH-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Synthesis of Sodium (R)-2-hydroxypentanedioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological synthesis of Sodium (R)-2-hydroxypentanedioate, also known as Sodium (R)-2-hydroxyglutarate. The focus is on microbial fermentation and enzymatic conversion as viable routes for producing this chiral molecule. This document outlines the key enzymes, metabolic pathways, and microorganisms that can be engineered for its production. Detailed experimental protocols, quantitative data from related bioprocesses, and process diagrams are presented to facilitate research and development in this area.
Introduction
(R)-2-hydroxypentanedioate is a chiral dicarboxylic acid with growing interest in the pharmaceutical and chemical industries. Its biological production offers a stereospecific and potentially more sustainable alternative to chemical synthesis. In nature, the acidic form, (R)-2-hydroxyglutaric acid, is produced from the Krebs cycle intermediate 2-oxoglutarate. This guide explores the methodologies for harnessing and optimizing these biological pathways for industrial application.
Enzymatic and Microbial Synthesis Routes
The biological production of (R)-2-hydroxypentanedioate is primarily centered around the enzymatic reduction of 2-oxoglutarate.
Key Enzymes
Two main classes of enzymes are pivotal for the synthesis of the (R)-enantiomer:
-
(R)-2-hydroxyglutarate Dehydrogenase (HgdH): This NADH-dependent enzyme directly catalyzes the reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. The HgdH from the glutamate-fermenting bacterium Acidaminococcus fermentans is a well-characterized example.[1]
-
Mutant Isocitrate Dehydrogenase (IDH1 and IDH2): In certain cancers, mutations in IDH1 and IDH2 confer a neomorphic activity, causing them to reduce 2-oxoglutarate to (R)-2-hydroxyglutarate using NADPH as a cofactor. While this is a key pathway in pathology, it provides a basis for enzyme engineering for biotechnological purposes.
Microbial Production Hosts
Several microorganisms have been identified as suitable hosts for the production of dicarboxylic acids and can be engineered to synthesize (R)-2-hydroxypentanedioate.
-
Escherichia coli : As a well-understood and easily engineered bacterium, E. coli is a prime candidate. It has been successfully used to produce glutaconic acid, with (R)-2-hydroxyglutarate as a key intermediate, demonstrating its capability to host the necessary pathway.[1]
-
Saccharomyces cerevisiae : This yeast species is known to naturally produce the D-enantiomer of 2-hydroxyglutarate (equivalent to the R-enantiomer).[2] Its robustness in industrial fermentations makes it an attractive chassis for metabolic engineering to overproduce this compound.
-
Corynebacterium glutamicum : This bacterium is a powerful industrial producer of amino acids and has been engineered for the high-titer production of L-2-hydroxyglutarate.[3] The established fermentation and metabolic engineering tools for this organism could be adapted for the synthesis of the (R)-enantiomer.
Quantitative Data
While specific high-yield production data for (R)-2-hydroxypentanedioate is limited in publicly available literature, data from the production of the L-enantiomer and the precursor glutarate in engineered microbes provide valuable benchmarks.
Table 1: Fermentative Production of L-2-Hydroxyglutarate by Engineered C. glutamicum [3]
| Parameter | Value |
| Titer | 3.5 g/L |
| Yield | Not Reported |
| Productivity | Not Reported |
| Fermentation Scale | 2 L Bioreactor |
| Key Enzyme | Glutarate Hydroxylase |
Table 2: Fed-Batch Fermentation for Glutarate Production by Engineered E. coli [4]
| Parameter | Value |
| Titer | 36.5 ± 0.3 mM |
| Yield | Not Reported |
| Productivity | ~0.46 mM/h |
| Fermentation Scale | 5 L Bioreactor |
| Carbon Source | Glycerol |
Experimental Protocols
The following protocols are synthesized from published research on related compounds and provide a starting point for the development of a robust production process for (R)-2-hydroxypentanedioate.
Construction of an (R)-2-hydroxypentanedioate Producing E. coli Strain
This protocol is based on the expression of (R)-2-hydroxyglutarate dehydrogenase in E. coli.
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding (R)-2-hydroxyglutarate dehydrogenase (HgdH) from Acidaminococcus fermentans, codon-optimized for E. coli.
-
Clone the synthesized gene into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
-
-
Transformation:
-
Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the expression vector.
-
Select for positive transformants on appropriate antibiotic-containing agar plates.
-
Fermentation Protocol for (R)-2-hydroxypentanedioate Production
This protocol is adapted from fed-batch processes for related dicarboxylic acids.[4]
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200 rpm overnight.
-
-
Bioreactor Inoculation and Batch Phase:
-
Inoculate a 2 L bioreactor containing 1 L of defined minimal medium (e.g., M9 medium) supplemented with glucose (20 g/L) and trace elements with the overnight seed culture to an initial OD600 of 0.1.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.
-
-
Induction and Fed-Batch Phase:
-
When the OD600 reaches approximately 10, induce the expression of HgdH by adding IPTG to a final concentration of 0.5 mM.
-
Simultaneously, initiate a fed-batch strategy by feeding a concentrated glucose solution (500 g/L) to maintain a low glucose concentration in the bioreactor (1-5 g/L).
-
Continue the fermentation for 48-72 hours, monitoring cell growth, glucose consumption, and product formation.
-
Downstream Processing and Purification
This protocol outlines a general procedure for the isolation and purification of the product.
-
Cell Separation:
-
Harvest the fermentation broth and separate the bacterial cells from the supernatant by centrifugation or microfiltration.[5]
-
-
Concentration:
-
Concentrate the cell-free supernatant containing the (R)-2-hydroxypentanedioic acid using vacuum evaporation or reverse osmosis.
-
-
Purification by Chromatography:
-
Further purify the concentrated product using ion-exchange chromatography.
-
Load the concentrate onto a strong anion exchange column.
-
Wash the column with a low-salt buffer to remove impurities.
-
Elute the (R)-2-hydroxypentanedioic acid with a salt gradient (e.g., NaCl).
-
-
Salification and Crystallization:
-
Pool the fractions containing the pure product.
-
Adjust the pH to 7.0 with a solution of sodium hydroxide to form this compound.
-
Concentrate the solution by evaporation and induce crystallization by adding a suitable anti-solvent (e.g., ethanol) and cooling.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Visualizations
Signaling Pathways and Workflows
Caption: Enzymatic conversion of 2-oxoglutarate to (R)-2-hydroxypentanedioate.
Caption: Proposed metabolic pathway for (R)-2-hydroxypentanedioate production.
Caption: General experimental workflow for production and purification.
References
- 1. Production of Glutaconic Acid in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharomyces cerevisiae Forms d-2-Hydroxyglutarate and Couples Its Degradation to d-Lactate Formation via a Cytosolic Transhydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fermentative Production of l-2-Hydroxyglutarate by Engineered Corynebacterium glutamicum via Pathway Extension of l-Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Escherichia coli for Glutarate Production as the C5 Platform Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
(R)-2-hydroxyglutarate mechanism of action in epigenetic regulation
An In-depth Technical Guide on the Core Mechanism of (R)-2-hydroxyglutarate in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of an Oncometabolite
Mutations in the metabolic enzymes isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are significant genetic markers in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations result in a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to (R)-2-hydroxyglutarate (R-2-HG), which consequently accumulates to millimolar concentrations within tumor cells.[1][2] This accumulation of R-2-HG, a so-called oncometabolite, triggers a cascade of events that fundamentally remodel the epigenetic landscape, thereby promoting cancer development and progression.[1][2] Structurally, R-2-HG is similar to α-KG, with a hydroxyl group replacing a ketone group at the C-2 position.[2] This structural similarity is the basis for its mechanism of action.
Core Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases
(R)-2-hydroxyglutarate's primary mechanism of action is the competitive inhibition of a large family of α-ketoglutarate-dependent dioxygenases.[1][2][3] These enzymes are crucial for a wide array of cellular processes, including epigenetic regulation.[2] R-2-HG competes with the endogenous cofactor α-KG for binding to the active site of these dioxygenases, leading to their widespread dysfunction.[1][2] The primary epigenetic targets of R-2-HG are the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1][2][4]
Inhibition of TET DNA Hydroxylases
The TET family of enzymes (TET1, TET2, and TET3) are α-KG-dependent dioxygenases that play a critical role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[2] The oncometabolite R-2-HG competitively inhibits TET enzymes, leading to a significant reduction in global 5hmC levels.[3][5] This inhibition of DNA demethylation results in a genome-wide DNA hypermethylation phenotype, particularly at CpG islands. This altered DNA methylation landscape contributes to the silencing of tumor suppressor genes and the dysregulation of cellular differentiation.[2][6] Notably, mutations in IDH1/2 and TET2 are often mutually exclusive in AML, suggesting they operate within the same oncogenic pathway.[2]
Inhibition of Histone Lysine Demethylases (KDMs)
R-2-HG also inhibits the JmjC domain-containing family of histone lysine demethylases, which are α-KG-dependent enzymes responsible for removing methyl groups from histone tails.[1][2][4] This inhibition leads to the hypermethylation of various histone lysine residues, which in turn alters chromatin structure and gene expression.[1][7] For instance, increased methylation of histone H3 at lysine 9 (H3K9me) and lysine 79 (H3K79me) has been observed in gliomas with IDH1 mutations.[8] The resulting changes in histone methylation patterns contribute to a more condensed chromatin state, leading to the repression of genes involved in differentiation and the promotion of a stem-cell-like state.[2][9]
Quantitative Data on (R)-2-HG and its Effects
The following tables summarize key quantitative data regarding R-2-HG concentrations in tumors and its inhibitory effects on target enzymes.
Table 1: (R)-2-hydroxyglutarate Concentrations in IDH1-Mutant Tumors
| Tumor Type | (R)-2-HG Concentration (μmol/g of tumor) | Reference |
| Malignant Gliomas | 5 to 35 | [10] |
Table 2: Inhibitory Effects of (R)-2-HG on α-KG-Dependent Dioxygenases
| Enzyme Family | Specific Enzyme | Inhibitory Effect | Observation | Reference |
| TET DNA Hydroxylases | TET2 | Inhibition | R-2-HG inhibits TET2, leading to decreased 5hmC levels. | [5] |
| TET1 | Less potently inhibited than TET2 and TET3 | (R)-2-HG shows different degrees of inhibition across TET family members. | [11] | |
| Histone Lysine Demethylases (KDMs) | JmjC domain-containing KDMs | Competitive Inhibition | R-2-HG inhibits multiple histone demethylases in vitro and in cells. | [2][4][5] |
| KDM5 | Inhibition | Inhibition of KDM5 contributes to cellular transformation in IDH-mutant cancers. | [5] | |
| Rph1 (yeast homolog of KDM4) | Inhibition | Rph1 is highly sensitive to the inhibitory effect of 2-HG in vitro. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of (R)-2-hydroxyglutarate Levels
Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation
This method allows for the specific measurement of (R)-2-HG and its enantiomer (S)-2-HG.
-
Sample Preparation: Serum samples are collected from patients. A stable-isotope internal standard is added.
-
Extraction: A simplified sample extraction procedure is performed.
-
Derivatization: Samples are derivatized to make them volatile for GC analysis. Chiral derivatization is avoided by using a chiral column.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph equipped with a chiral column to separate the (R)- and (S)-2-HG enantiomers. The separated compounds are then detected and quantified by a mass spectrometer.
-
Quantification: The levels of each enantiomer are determined by comparing their peak areas to that of the internal standard.[13][14]
Method: Enzymatic Assay for (D)-2-hydroxyglutarate Detection
This is a rapid and sensitive method for detecting D-2-HG (the same as R-2-HG).[15]
-
Principle: The assay is based on the conversion of D-2-HG to α-KG by the enzyme (D)-2-hydroxyglutarate dehydrogenase (HGDH) in the presence of nicotinamide adenine dinucleotide (NAD+).[15]
-
Reaction: D-2-HG + NAD+ --(HGDH)--> α-KG + NADH + H+
-
Detection: The concentration of D-2-HG is determined by detecting the stoichiometrically generated NADH, which can be measured spectrophotometrically.[15]
-
Application: This assay can be used to measure D-2-HG levels in tumor tissue, serum, urine, and cultured cells.[15][16] The quantification limit in tumor tissue is 0.44 μM and in serum is 2.77 μM.[15]
Chromatin Immunoprecipitation sequencing (ChIP-seq) for Histone Modifications
This protocol is for generating high-resolution profiles of histone modifications.[17]
-
Crosslinking: Covalently crosslink proteins to DNA in living cells using 1% formaldehyde in PBS.[17]
-
Chromatin Preparation: Isolate nuclei and shear chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K9me3, H3K27me3).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.[18]
-
Library Preparation: Prepare a sequencing library from the ChIP DNA and the input DNA control. This involves end-repair, A-tailing, and ligation of sequencing adapters.[17]
-
Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the histone modification.[19]
Illumina Infinium Methylation Assay for DNA Methylation Analysis
This method provides a genome-scale analysis of DNA methylation profiles.[20]
-
DNA Extraction: Isolate genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat 500 ng of genomic DNA with bisulfite using a kit (e.g., EZ DNA methylation Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[20]
-
Hybridization: Hybridize the bisulfite-converted DNA to an Infinium Human Methylation 450 Bead Array.[20]
-
Scanning and Data Extraction: Scan the array to obtain signal intensities for methylated and unmethylated probes.
-
Data Analysis: Calculate the methylation level (β-value) for each CpG site, which represents the proportion of methylation. Identify differentially methylated regions between sample groups.
Visualizations
The following diagrams illustrate the core mechanisms and experimental workflows.
Caption: Mechanism of (R)-2-HG-mediated epigenetic dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic regulation of cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. The oncometabolite R-2-hydroxyglutarate dysregulates the differentiation of human mesenchymal stromal cells via inducing DNA hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Enantiomers of 2-Hydroxyglutarate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Hydroxyglutarate (2-HG) is a chiral molecule existing in two enantiomeric forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). Once considered merely a low-abundance metabolic byproduct, 2-HG has emerged as a critical signaling molecule and oncometabolite, profoundly influencing cellular epigenetics, metabolism, and tumorigenesis. The accumulation of D-2-HG, primarily driven by neomorphic mutations in isocitrate dehydrogenase (IDH) enzymes, is a defining feature of several cancers, including gliomas and acute myeloid leukemia (AML).[1][2] Concurrently, L-2-HG accumulates under specific metabolic conditions like hypoxia and plays distinct roles in cancer and immune cell regulation.[3][4][5] This document provides an in-depth technical overview of the foundational research on 2-HG enantiomers, detailing their metabolic pathways, mechanisms of action, and the experimental protocols used for their study.
Metabolic Pathways of 2-HG Enantiomers
The cellular concentrations of D-2-HG and L-2-HG are maintained at low levels under normal physiological conditions by a balance of synthesis and degradation.[6] Pathological accumulation arises from either genetic mutations leading to overproduction or conditions that favor synthesis while impairing degradation.
Synthesis of D-2-Hydroxyglutarate
-
Mutant Isocitrate Dehydrogenase (IDH) 1 & 2: The most significant source of D-2-HG accumulation in cancer is gain-of-function mutations in the cytosolic IDH1 and mitochondrial IDH2 enzymes.[3][4] These mutations, commonly affecting residues R132 in IDH1 and R172 or R140 in IDH2, confer a neomorphic activity, enabling the enzyme to catalyze the NADPH-dependent reduction of α-ketoglutarate (α-KG) to D-2-HG.[7][8] This process consumes α-KG and NADPH.[3]
-
Phosphoglycerate Dehydrogenase (PHGDH): The metabolic enzyme PHGDH, which is often amplified in cancers like breast cancer and melanoma, can promiscuously catalyze the reduction of α-KG to D-2-HG.[2][9]
Synthesis of L-2-Hydroxyglutarate
-
Lactate Dehydrogenase (LDH) & Malate Dehydrogenase (MDH): L-2-HG is primarily produced through the promiscuous activity of lactate dehydrogenase (LDH) and malate dehydrogenase (MDH1/2).[3][4][10] These enzymes normally catalyze other reactions but can reduce α-KG to L-2-HG under specific conditions, notably hypoxia and intracellular acidosis, which are common features of the tumor microenvironment.[3][4][5]
Degradation of 2-HG Enantiomers
-
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH): D-2-HG is oxidized back to α-KG by the mitochondrial FAD-dependent enzyme D2HGDH.[2][3][6] Loss-of-function mutations in the D2HGDH gene cause the rare metabolic disorder D-2-hydroxyglutaric aciduria (D-2-HGA).[3][11]
-
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH): Similarly, L-2-HG is converted to α-KG by the mitochondrial enzyme L2HGDH.[2][3][6] Inactivating mutations in L2HGDH lead to L-2-hydroxyglutaric aciduria (L-2-HGA) and have also been implicated in clear cell renal cell carcinoma (ccRCC).[10][12]
Caption: Synthesis and degradation pathways of D- and L-2-hydroxyglutarate.
Molecular Mechanisms of Action
The primary oncogenic mechanism of both 2-HG enantiomers is the competitive inhibition of α-KG-dependent dioxygenases.[2][3] Due to its structural similarity to α-KG, 2-HG can bind to the active site of these enzymes, displacing the endogenous substrate and inhibiting their function.[10]
Epigenetic Dysregulation
-
DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes, which are responsible for hydroxylating 5-methylcytosine (5mC) as the first step in active DNA demethylation.[1] Inhibition of TET enzymes by 2-HG leads to a global DNA hypermethylation phenotype, altering gene expression and promoting tumorigenesis.[1]
-
Histone Hypermethylation: 2-HG also inhibits Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which remove methyl groups from histone lysine residues.[10][11] This inhibition results in increased levels of specific histone methylation marks (e.g., H3K9me3, H3K27me3), leading to gene silencing and a block in cellular differentiation.[13]
Altered Cellular Signaling
-
HIF-1α Stabilization: The stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases.[3] Inhibition of PHDs by 2-HG (particularly L-2-HG under hypoxic conditions) can lead to the stabilization of HIF-1α, promoting adaptation to hypoxia and altering gene expression to favor tumorigenesis.[3][4][14]
-
DNA Repair: Several α-KG-dependent enzymes, including the AlkB homolog (ALKBH) family, are involved in DNA repair.[15] Inhibition of these enzymes by 2-HG can impair DNA damage repair, leading to "BRCAness" and increased sensitivity to therapies like PARP inhibitors.[15][16]
Caption: Key molecular mechanisms driven by the accumulation of 2-HG.
Quantitative Data
The accumulation of 2-HG and its inhibitory effects on target enzymes are concentration-dependent. The tables below summarize key quantitative findings from foundational studies.
Table 1: 2-HG Concentrations in IDH-Mutant vs. Wild-Type Tissues
| Tissue Type | IDH Status | Enantiomer | Concentration | Citation |
|---|---|---|---|---|
| Glioma | Mutant | D-2-HG | 5-35 µmol/g (mM range) | [2] |
| Glioma | Wild-Type | D-2-HG | Median: 2.08 x 10³ ng/g | [17] |
| Glioma | Mutant | D-2-HG | Median: 2.91 x 10⁵ ng/g | [17] |
| Glioma (SF188 cells) | Hypoxic | L-2-HG | 304 ± 81 µM | [12] |
| CD8+ T-cells | Activated | L-2-HG | Up to 1.5 mM |[2] |
Table 2: Inhibitory Concentrations (IC₅₀) of 2-HG Enantiomers
| Target Enzyme | Enantiomer | IC₅₀ (µM) | Citation |
|---|---|---|---|
| KDM family | D-2-HG | 24 - 106 | [2] |
| TET2 | D-2-HG | Potent inhibition | [10] |
| Prolyl Hydroxylase (PHD) | L-2-HG | 419 ± 150 | [12] |
| Prolyl Hydroxylase 2 (PHD2) | D-2-HG | 7300 | [2] |
| ALKBH2 | D-2-HG | 424 | [2] |
| JMJD2C (KDM) | D-2-HG | 79 ± 7 |[10] |
Note: L-2-HG is often a more potent inhibitor of α-KG-dependent dioxygenases than D-2-HG on a molar basis.[2][18]
Experimental Protocols
Accurate quantification and functional analysis of 2-HG enantiomers are crucial for research and clinical applications. Below are representative protocols for key experimental procedures.
Protocol: Quantification of D/L-2-HG in Biological Samples via LC-MS/MS
This protocol outlines a method for the sensitive and specific measurement of D-2-HG and L-2-HG in serum, plasma, or tissue extracts. The core challenge is separating the enantiomers, which is typically achieved by chiral derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
1. Sample Preparation & Extraction:
- Serum/Plasma: Thaw samples on ice. To 50 µL of sample, add 200 µL of a cold (-20°C) extraction solution (e.g., 80:20 methanol:water) containing a stable isotope-labeled internal standard (e.g., D/L-2-HG-d4).
- Tissue: Weigh frozen tissue (~10-20 mg). Homogenize in a cold extraction solution (e.g., 500 µL of 80:20 methanol:water with internal standards) using a bead mill homogenizer.
- Extraction: Vortex all samples vigorously for 5 minutes at 4°C. Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet proteins and debris.
- Collection: Carefully transfer the supernatant to a new tube. Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.
2. Chiral Derivatization:
- Reconstitute the dried extract in a solution containing a chiral derivatizing agent. A common agent is (+)-O,O-diacetyl-L-tartaric anhydride (DATAN).[19][20]
- For example, add 50 µL of 10 mg/mL DATAN in a pyridine/acetic anhydride solution.
- Incubate the reaction at a controlled temperature (e.g., 60°C) for 30-60 minutes to form diastereomers.
- After incubation, dry the sample again under nitrogen.
- Reconstitute the final derivatized sample in a mobile phase-compatible solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC System: Use a high-performance liquid chromatography (HPLC) system.
- Column: A standard reversed-phase C18 column can be used to separate the newly formed diastereomers.[19]
- Mobile Phases: Use a gradient elution, for example, with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection.
- MRM Transitions: Define specific precursor-to-product ion transitions for the derivatized D-2-HG, L-2-HG, and their corresponding internal standards.
- Quantification: Generate a standard curve using known concentrations of derivatized D- and L-2-HG standards. Calculate the concentration in unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
node [
shape=box,
style="rounded,filled",
fontname="Arial",
fontsize=11,
margin=0.15,
fillcolor="#F1F3F4",
fontcolor="#202124"
];
edge [
fontname="Arial",
fontsize=10,
arrowhead=vee,
arrowsize=0.7,
color="#5F6368"
];
Sample [label="1. Biological Sample\n(Tissue, Serum, Cells)"];
Extract [label="2. Metabolite Extraction\n(e.g., 80% Methanol + Internal Std.)"];
Dry1 [label="3. Dry Extract\n(Nitrogen Stream)"];
Deriv [label="4. Chiral Derivatization\n(e.g., with DATAN)"];
Dry2 [label="5. Dry Derivatized Sample"];
Recon [label="6. Reconstitution\n(in Mobile Phase)"];
LCMS [label="7. LC-MS/MS Analysis\n(C18 Column, MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quant [label="8. Data Analysis\n(Quantification vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Extract;
Extract -> Dry1;
Dry1 -> Deriv;
Deriv -> Dry2;
Dry2 -> Recon;
Recon -> LCMS;
LCMS -> Quant;
}
Caption: A typical experimental workflow for quantifying 2-HG enantiomers.
Protocol: In Vitro Histone Demethylase (KDM) Inhibition Assay
This protocol determines the inhibitory potential of D-2-HG or L-2-HG on a specific α-KG-dependent histone demethylase.
1. Reagents and Materials:
- Recombinant human KDM enzyme (e.g., KDM6A/UTX).
- Histone substrate: H3 peptide with the target methylation mark (e.g., H3K27me3 peptide).
- Cofactors: α-ketoglutarate, Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O.
- Inhibitors: D-2-HG, L-2-HG, and a known control inhibitor (e.g., GSK-J4 for KDM6).
- Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
- Detection System: An antibody-based detection method (e.g., AlphaLISA, TR-FRET) or a formaldehyde detection kit (as formaldehyde is a byproduct of demethylation).
2. Assay Procedure:
- Prepare a master mix containing the assay buffer, ascorbate, and iron sulfate.
- Prepare serial dilutions of the inhibitors (D-2-HG, L-2-HG, control) in the assay buffer.
- In a 384-well microplate, add the KDM enzyme to each well (except for 'no enzyme' controls).
- Add the inhibitor dilutions to the appropriate wells. Include 'no inhibitor' (vehicle) controls.
- Incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.
- Initiate the enzymatic reaction by adding a substrate master mix containing the H3 peptide and α-KG.
- Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stopping solution (e.g., EDTA).
3. Detection and Data Analysis:
- Follow the manufacturer's protocol for the chosen detection method (e.g., add detection antibodies for AlphaLISA and read the plate on a suitable plate reader).
- The signal generated will be inversely proportional to the enzyme activity.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The discovery of D- and L-2-hydroxyglutarate as oncometabolites has fundamentally altered our understanding of the interplay between metabolism, epigenetics, and cancer. The neomorphic activity of mutant IDH enzymes, leading to massive D-2-HG accumulation, represents a key oncogenic event that blocks cellular differentiation and promotes tumorigenesis.[7] L-2-HG, produced under metabolic stress, also contributes to pathology by affecting epigenetic regulation and hypoxia signaling.[3][12]
This foundational research has paved the way for novel therapeutic strategies. Small molecule inhibitors targeting mutant IDH enzymes have shown clinical success, validating the central role of D-2-HG in these cancers.[3] Furthermore, the 2-HG-induced defects in DNA repair pathways present synthetic lethal opportunities, such as the use of PARP inhibitors in IDH-mutant tumors.[16] Future research will continue to explore the diverse roles of 2-HG in other physiological and pathological contexts, including its nuanced effects on the tumor immune microenvironment and its potential as a biomarker for disease monitoring.[17][21]
References
- 1. The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 11. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 12. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oncometabolites D- and L-2-hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of (R)-2-Hydroxyglutarate in Normal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-hydroxyglutarate (R-2-HG), also known as D-2-hydroxyglutarate (D-2-HG), has been extensively studied as an oncometabolite in the context of cancers harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2). However, R-2-HG is also an endogenous metabolite present in normal, healthy cells, albeit at much lower concentrations. This technical guide provides an in-depth exploration of the physiological functions of R-2-HG in non-cancerous cells, focusing on its metabolism, its role in epigenetic regulation, and its impact on cellular signaling. We present quantitative data on its physiological concentrations and its effects on enzyme kinetics, detail key experimental protocols for its study, and provide visual representations of its metabolic and signaling pathways. Understanding the physiological roles of R-2-HG is crucial for dissecting its contributions to pathology and for the development of targeted therapeutics.
Introduction
(R)-2-hydroxyglutarate is a chiral molecule structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). While its accumulation to millimolar levels in IDH-mutant cancers drives oncogenesis, its function at physiological concentrations in normal cells is a subject of growing interest. In healthy tissues, R-2-HG is maintained at low micromolar levels through a balance of synthesis by promiscuous enzyme activities and degradation by a specific dehydrogenase. This guide synthesizes the current understanding of R-2-HG's physiological significance, moving beyond its well-documented role in cancer to elucidate its functions in normal cellular homeostasis.
Metabolism of (R)-2-hydroxyglutarate in Normal Cells
In cells lacking IDH mutations, R-2-HG is produced at low levels through the "promiscuous" catalytic activity of certain enzymes that normally act on other substrates. The primary enzyme responsible for its degradation is D-2-hydroxyglutarate dehydrogenase (D2HGDH).
Synthesis of (R)-2-hydroxyglutarate
The synthesis of R-2-HG in normal cells is not fully elucidated but is thought to occur through the off-target activity of enzymes such as certain malate dehydrogenases and lactate dehydrogenases, which can reduce α-KG to 2-HG.[1][2] Additionally, human phosphoglycerate dehydrogenase (PHGDH) has been shown to catalyze the reduction of α-KG to D-2-HG.[2]
Degradation of (R)-2-hydroxyglutarate
The primary mechanism for maintaining low physiological levels of R-2-HG is its oxidation back to α-KG by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH) .[3][4][5] This FAD-dependent enzyme belongs to the oxidoreductase/transferase type 4 family and is most active in the liver and kidney, but also functions in the heart and brain.[5] The catalytic activity of D2HGDH is crucial for preventing the accumulation of R-2-HG.[3][4] Loss-of-function mutations in the D2HGDH gene lead to the rare metabolic disorder D-2-hydroxyglutaric aciduria, characterized by a toxic buildup of D-2-HG, primarily affecting the brain.[3][4] The oncogene MYC has been shown to transcriptionally activate D2HGDH, suggesting a role for this pathway in maintaining cellular homeostasis.[6]
The metabolic pathway of R-2-HG in normal cells is depicted in the following diagram:
Quantitative Data
The physiological concentrations of R-2-HG are significantly lower than those observed in IDH-mutant cancers. This section summarizes the available quantitative data.
Physiological Concentrations of (R)-2-hydroxyglutarate
Basal intracellular concentrations of D-2-HG in various human cell lines are estimated to be in the range of 25-120 µM.[7] In normal tissues, D-2-HG is barely detectable, with concentrations generally below 0.1 mM.[5][8]
| Tissue/Fluid | Species | Concentration Range | Reference(s) |
| Healthy Brain | Human | < 0.1 mM | [5][8] |
| Healthy Serum | Human | 33-176 ng/mL (approx. 0.22-1.19 µM) | [9] |
| Urine | Human | 23 µmol/mmol creatinine | [10] |
| Various Cell Lines | Human | 25-120 µM | [7] |
Inhibition of α-Ketoglutarate-Dependent Dioxygenases by (R)-2-hydroxyglutarate
R-2-HG can act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases, which play critical roles in epigenetic regulation, collagen synthesis, and hypoxia sensing. However, under physiological conditions, the low concentration of R-2-HG suggests it is a weak antagonist of most of these enzymes.[1][2] A significant molar excess of 2-HG over α-KG is generally required for substantial inhibition.[1]
| Enzyme Target | Enzyme Family | IC50 of (R)-2-HG (D-2-HG) | Reference(s) |
| JMJD2A (KDM4A) | Histone Demethylase (JmjC) | ~25 µM | [11] |
| JMJD2C (KDM4C) | Histone Demethylase (JmjC) | 79 ± 7 µM | [1][12] |
| TET1 | DNA Hydroxylase | ~0.8 mM | [13] |
| TET2 | DNA Hydroxylase | 5.3 mM | [13] |
| Prolyl Hydroxylase Domain 2 (PHD2) | Hypoxia-Inducible Factor (HIF) Hydroxylase | >5 mM (weak inhibitor) | [7][11] |
Physiological Functions and Signaling Pathways
At low physiological concentrations, the role of R-2-HG is still being defined. However, evidence suggests it may participate in fine-tuning metabolic and epigenetic processes.
Epigenetic Regulation
The primary mechanism by which R-2-HG is thought to exert its physiological effects is through the competitive inhibition of α-KG-dependent dioxygenases, including histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[1][14] By inhibiting these enzymes, R-2-HG can influence the epigenetic landscape, potentially leading to alterations in gene expression. However, given the high IC50 values for many of these enzymes relative to the low physiological concentration of R-2-HG, it is likely that its effects are subtle and may be more pronounced in specific cellular contexts or in concert with other regulatory mechanisms.
Modulation of Cellular Signaling
Emerging evidence suggests that R-2-HG can influence cellular signaling pathways beyond its impact on epigenetics.
-
mTOR Signaling: In neuronal cells, R-2-HG has been shown to upregulate mTOR signaling, which may contribute to epileptogenesis in the context of IDH-mutant gliomas but also suggests a potential role in regulating neuronal metabolism and activity in normal physiology.[8] Conversely, other studies have shown that R-2-HG can inhibit mTOR signaling, similar to α-KG, by inhibiting ATP synthase.[15] The context-dependent nature of this regulation requires further investigation.
-
Immune Cell Function: Both enantiomers of 2-hydroxyglutarate have been implicated in the fate and function of immune cells.[1][16] R-2-HG has been shown to inhibit T-cell activity and function.[17][18] In microglia, R-2-HG can suppress activation and cytokine production through the FTO/NF-κB pathway.[19]
Experimental Protocols
Accurate measurement of R-2-HG and its effects on enzyme activity is critical for research in this field. This section provides an overview of key experimental methodologies.
Quantification of (R)-2-hydroxyglutarate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of R-2-HG and its enantiomer, L-2-HG.
Objective: To quantify the absolute concentration of R-2-HG in biological samples (cells, tissues, biofluids).
Principle: Enantiomers are chemically derivatized to form diastereomers, which can be separated by reverse-phase liquid chromatography and detected with high sensitivity and specificity by a tandem mass spectrometer.
Detailed Protocol:
-
Sample Preparation:
-
Cultured Cells: Wash cells with ice-cold PBS. Extract metabolites with a cold solvent mixture (e.g., 80% methanol). Centrifuge to pellet cell debris and collect the supernatant.
-
Tissues: Homogenize frozen tissue in a cold solvent mixture. Centrifuge and collect the supernatant.
-
Plasma/Serum: Precipitate proteins by adding a cold organic solvent (e.g., methanol). Centrifuge and collect the supernatant.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., D-2-HG-d4) to the sample extracts.
-
Derivatization:
-
Dry the sample extracts completely under vacuum or nitrogen.
-
Reconstitute the dried residue in a solution of a chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) in an appropriate solvent (e.g., acetonitrile/acetic acid).
-
Incubate at an elevated temperature (e.g., 70°C) to allow the derivatization reaction to proceed.
-
Dry the sample again to remove the derivatization reagent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect the derivatized R-2-HG and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of derivatized R-2-HG.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of R-2-HG in the samples by interpolating from the standard curve.
-
Normalize the concentration to cell number, protein content, or tissue weight.
-
In Vitro Histone Demethylase (KDM) Activity Assay
Objective: To measure the inhibitory effect of R-2-HG on the activity of JmjC domain-containing histone demethylases.
Principle: The activity of KDMs can be measured by detecting the demethylation of a histone peptide substrate. Inhibition by R-2-HG is determined by a decrease in product formation.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES or Tris buffer, Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), α-ketoglutarate, and ascorbate.
-
Add the recombinant histone demethylase enzyme to the reaction buffer.
-
Add the methylated histone peptide substrate (e.g., H3K9me3 or H3K36me3 peptide).
-
Add varying concentrations of (R)-2-hydroxyglutarate or a vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Detection of Demethylation:
-
Formaldehyde Release Assay: If using a radiolabeled substrate (e.g., [³H]-methylated histone), the release of [³H]-formaldehyde can be quantified by scintillation counting.
-
Antibody-Based Detection (ELISA or Western Blot): The demethylated product can be detected using an antibody specific for the demethylated histone mark (e.g., anti-H3K9me2).
-
Coupled Enzyme Assay: The production of succinate during the demethylation reaction can be coupled to other enzymatic reactions that produce a detectable signal (e.g., NADH fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of R-2-HG relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the R-2-HG concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro TET Hydroxylase Activity Assay
Objective: To assess the inhibitory potential of R-2-HG on the activity of TET enzymes.
Principle: TET activity is measured by the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) on a DNA substrate. Inhibition by R-2-HG results in reduced 5hmC formation.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES buffer, Fe(II), α-ketoglutarate, and ascorbate.
-
Add a DNA substrate containing 5-methylcytosine.
-
Add the purified recombinant TET enzyme (e.g., TET1 or TET2 catalytic domain).
-
Add varying concentrations of (R)-2-hydroxyglutarate or a vehicle control.
-
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Detection of 5-hydroxymethylcytosine:
-
ELISA-Based Assay: The DNA substrate is captured on a plate, and the newly formed 5hmC is detected using a specific anti-5hmC antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Dot Blot: The DNA is spotted onto a membrane and probed with an anti-5hmC antibody.
-
LC-MS/MS: The DNA is digested to nucleosides, and the amount of 5-hydroxymethyldeoxycytidine is quantified by LC-MS/MS.
-
-
Data Analysis:
-
Determine the amount of 5hmC produced at each R-2-HG concentration.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the KDM assay.
-
Conclusion
While (R)-2-hydroxyglutarate is a potent oncometabolite at high concentrations, its role in normal physiology at low, tightly regulated levels is emerging as a subtle but important aspect of cellular metabolism and signaling. It appears to function as a metabolic signaling molecule that can fine-tune epigenetic states and cellular responses, particularly in the context of specific microenvironments and cell types. Further research is needed to fully elucidate the physiological functions of R-2-HG in various normal tissues and its contribution to health and disease, which will be critical for developing safe and effective therapeutic strategies that target 2-HG metabolism.
References
- 1. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-2-hydroxyglutarate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Hypoxia signaling pathways in cancer metabolism: the importance of co-selecting interconnected physiological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of D-2-hydroxyglutarate in the presence of isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 13. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (R)-2-Hydroxyglutarate Inhibits KDM5 Histone Lysine Demethylases to Drive Transformation in IDH-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Investigations into Sodium (R)-2-hydroxypentanedioate Toxicity
For: Researchers, scientists, and drug development professionals.
Abstract
Sodium (R)-2-hydroxypentanedioate, the sodium salt of D-2-hydroxyglutarate (D-2-HG), is a metabolite of significant interest in cancer research and metabolic diseases. Its accumulation, primarily due to mutations in isocitrate dehydrogenase (IDH) enzymes, has been identified as a key event in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the initial investigations into the toxicity of this compound. It summarizes the current understanding of its mechanisms of action, effects on key signaling pathways, and available toxicological data from in vitro and in vivo models. This document is intended to serve as a foundational resource for professionals involved in the research and development of therapeutics targeting pathways involving this oncometabolite.
Introduction
This compound is the salt of (R)-2-hydroxyglutarate (D-2-HG), a chiral metabolite structurally similar to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle. Under normal physiological conditions, D-2-HG is present at very low levels. However, certain gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes lead to the aberrant accumulation of D-2-HG. This accumulation has been established as a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma, earning it the designation of an "oncometabolite".
The primary mechanism of D-2-HG's oncogenic activity is its ability to competitively inhibit α-KG-dependent dioxygenases. This family of enzymes plays a crucial role in various cellular processes, including epigenetic regulation and cellular signaling. By disrupting the function of these enzymes, D-2-HG can induce widespread changes in gene expression and cellular metabolism, contributing to tumorigenesis.
This guide will delve into the known toxicological aspects of this compound, presenting available quantitative data, detailing experimental methodologies for its assessment, and visualizing the key signaling pathways it perturbs.
Mechanisms of Toxicity
The toxicity of this compound is intrinsically linked to the biochemical actions of the D-2-HG anion. The primary mechanism involves the competitive inhibition of a broad range of α-ketoglutarate-dependent dioxygenases.
Inhibition of α-Ketoglutarate-Dependent Dioxygenases
D-2-HG's structural similarity to α-KG allows it to bind to the active sites of α-KG-dependent dioxygenases, thereby inhibiting their catalytic activity. This inhibition is a key driver of its oncometabolic and toxic effects. Important families of enzymes affected include:
-
Ten-Eleven Translocation (TET) Family of DNA Hydroxylases: TET enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in DNA demethylation. Inhibition of TET enzymes by D-2-HG leads to a global hypermethylation phenotype, which can result in the silencing of tumor suppressor genes.
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases: These enzymes are responsible for removing methyl groups from histone proteins, thereby regulating chromatin structure and gene expression. D-2-HG-mediated inhibition of JmjC demethylases can lead to aberrant histone methylation patterns and altered gene transcription.
-
Prolyl Hydroxylases (PHDs): PHDs are involved in the regulation of the hypoxia-inducible factor (HIF-1α) signaling pathway. While the effect of D-2-HG on HIF-1α is complex and can be context-dependent, its interaction with PHDs can disrupt cellular responses to hypoxia.
Induction of Oxidative Stress
Several studies have indicated that elevated levels of D-2-HG can lead to oxidative stress. For instance, at a concentration of 100 µM, D-2-HG has been shown to increase the levels of thiobarbituric acid reactive substances (TBARS) in isolated rat cerebral cortex homogenates, which is an indicator of lipid peroxidation[1]. The exact mechanisms by which D-2-HG induces oxidative stress are still under investigation but may be related to its effects on mitochondrial function.
Mitochondrial Dysfunction
D-2-HG has been reported to affect mitochondrial respiration. At a concentration of 800 µM, it can decrease the oxygen consumption rate (OCR) and the ATP to ADP ratio in glioma cells[1]. Furthermore, D-2-HG has been shown to inhibit the mitochondrial electron transport chain by compromising the activity of cytochrome c oxidase[2].
Quantitative Toxicity Data
The available quantitative toxicity data for this compound is primarily from in vitro studies. To date, no definitive in vivo LD50 values from studies following OECD guidelines have been published in the peer-reviewed literature.
| Parameter | Test System | Value | Reference |
| IC50 | U251 glioma cells (24h) | 1414 µM | [1] |
| IC50 | U251 glioma cells (48h) | 837.3 µM | [1] |
| IC50 | U251 glioma cells (72h) | 869.3 µM | [1] |
| Ki (competitive inhibition) | Multiple α-KG-dependent dioxygenases | 10.87 mM | [3] |
| Effective Concentration | Inhibition of osteogenic differentiation of MSCs | 5 mM | [4] |
| Effective Concentration | Increased TBARS in rat cerebral cortex | 100 µM | [1] |
| Effective Concentration | Decreased OCR in U87 glioma cells | 800 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the toxicity of this compound.
In Vitro Cytotoxicity Assays
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium or vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
4.1.2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
-
Principle: The integrity of the cell membrane and lysosomal membrane is crucial for the uptake and retention of Neutral Red. Damage to these membranes results in a decreased uptake of the dye.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shaking: Gently shake the plate for 10 minutes to ensure complete dissolution of the dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.
-
In Vivo Developmental Toxicity Assay (Zebrafish Model)
The zebrafish (Danio rerio) embryo is a well-established model for developmental toxicity screening.
-
Principle: The rapid, external development and optical transparency of zebrafish embryos allow for the direct observation of morphological and developmental defects upon exposure to a test compound.
-
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them under a microscope.
-
Exposure: Place healthy, synchronized embryos into the wells of a multi-well plate containing embryo medium. Add various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at a constant temperature (typically 28.5°C).
-
Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), observe the embryos under a stereomicroscope for a range of endpoints, including:
-
Mortality
-
Hatching rate
-
Malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities)
-
Heart rate
-
Body length
-
-
Data Analysis: Determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for each endpoint. Calculate the LC50 (lethal concentration) and EC50 (effective concentration for malformations).
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Perturbed by D-2-Hydroxyglutarate
The following diagrams illustrate the major signaling pathways affected by the accumulation of D-2-HG.
Caption: Mechanism of D-2-HG-mediated epigenetic alteration.
Caption: Modulation of mTOR and NF-κB signaling by D-2-HG.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro toxicity of a compound like this compound.
Caption: Workflow for in vitro cytotoxicity testing.
Summary and Future Directions
The oncometabolite D-2-hydroxyglutarate, the active component of this compound, exerts its primary toxic effects through the competitive inhibition of α-ketoglutarate-dependent dioxygenases. This leads to profound epigenetic alterations and disruptions in cellular signaling, contributing to oncogenesis. In vitro studies have begun to quantify its cytotoxic effects, providing IC50 values in specific cell lines. Furthermore, the zebrafish model has proven useful for assessing its developmental toxicity.
A significant gap in the current toxicological profile of this compound is the lack of acute in vivo toxicity data in mammalian models, such as LD50 values determined by standardized OECD guidelines. Future research should prioritize conducting such studies to provide a more complete understanding of its safety profile. Additionally, further investigation into the long-term effects of chronic exposure to sub-lethal concentrations of D-2-HG is warranted, particularly concerning its potential for carcinogenicity and reproductive toxicity in vivo. A deeper understanding of the context-dependent effects of D-2-HG on signaling pathways such as mTOR and NF-κB will also be crucial for the development of targeted therapies.
This guide provides a foundational overview of the initial toxicological investigations into this compound. It is anticipated that continued research in this area will further elucidate its complex biological activities and inform the development of novel therapeutic strategies.
References
Understanding the metabolic pathway of (R)-2-hydroxyglutarate
An In-depth Technical Guide to the Metabolic Pathway of (R)-2-hydroxyglutarate
Introduction
(R)-2-hydroxyglutarate (R-2-HG) is a chiral metabolite that has garnered significant attention in the fields of cancer biology and metabolism. Under normal physiological conditions, it is present at very low levels. However, in certain cancers, particularly those with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, R-2-HG accumulates to millimolar concentrations. This accumulation has profound effects on cellular epigenetics and metabolism, driving tumorigenesis. This guide provides a comprehensive overview of the R-2-HG metabolic pathway, its downstream effects, and the experimental methodologies used to study it, tailored for researchers and drug development professionals.
The Metabolic Pathway of (R)-2-hydroxyglutarate
The metabolism of R-2-HG is a relatively simple pathway, primarily involving a single step for its production from and degradation back to the Krebs cycle intermediate, α-ketoglutarate (α-KG).
Anabolism: The Neomorphic Activity of Mutant IDH1/2
In normal cells, wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) catalyze the oxidative decarboxylation of isocitrate to α-KG, reducing NADP+ to NADPH. However, specific heterozygous mutations in the active site of IDH1 and IDH2 confer a neomorphic (new) enzymatic activity. Instead of converting isocitrate to α-KG, these mutant enzymes gain the ability to reduce α-KG to R-2-HG, consuming NADPH in the process. This reaction is the primary source of the high levels of R-2-HG observed in IDH-mutant cancers.
Catabolism: Degradation by (R)-2-hydroxyglutarate Dehydrogenase
The degradation of R-2-HG is primarily carried out by the enzyme (R)-2-hydroxyglutarate dehydrogenase (R-2-HGDH). This mitochondrial enzyme catalyzes the oxidation of R-2-HG back to α-KG, using FAD as a cofactor. This reaction serves to limit the accumulation of R-2-HG and maintain cellular homeostasis. In some contexts, another enzyme, D-2-hydroxyglutarate dehydrogenase (D-2-HGDH), which primarily acts on the (S)-enantiomer, has been shown to have some activity towards R-2-HG.
Quantitative Data on (R)-2-hydroxyglutarate Metabolism
The following tables summarize key quantitative parameters related to the enzymes and metabolites in the R-2-HG pathway.
Table 1: Michaelis-Menten Constants (Km) for Enzymes in the R-2-HG Pathway
| Enzyme | Substrate | Km (mM) | Reference |
| Mutant IDH1 (R132H) | α-Ketoglutarate | 1.6 ± 0.2 | (Pietrak et al., 2011) |
| Mutant IDH2 (R172K) | α-Ketoglutarate | 0.8 ± 0.1 | (Pietrak et al., 2011) |
| R-2-HGDH | (R)-2-hydroxyglutarate | 0.12 ± 0.01 | (Engqvist et al., 2009) |
Table 2: Cellular Concentrations of (R)-2-hydroxyglutarate
| Cell Type/Tissue | Condition | R-2-HG Concentration | Reference |
| Normal Human Brain | - | < 0.1 µM | (Traverso et al., 2013) |
| IDH1-mutant Glioma | - | 5 - 35 mM | (Dang et al., 2009) |
| IDH2-mutant AML | - | 0.5 - 2 mM | (DiNardo et al., 2013) |
Table 3: IC50 Values of Inhibitors Targeting Mutant IDH Enzymes
| Inhibitor | Target | IC50 (nM) | Reference |
| AGI-5198 | IDH1 R132H | 23 | (Rohle et al., 2013) |
| Enasidenib (AG-221) | IDH2 R140Q | 12 | (Yen et al., 2017) |
| Ivosidenib (AG-120) | IDH1 R132H | 10 | (Popovici-Muller et al., 2018) |
Downstream Effects of (R)-2-hydroxyglutarate Accumulation
R-2-HG is considered an oncometabolite due to its ability to competitively inhibit a class of enzymes known as α-KG-dependent dioxygenases. These enzymes play crucial roles in various cellular processes, most notably in epigenetic regulation.
Epigenetic Dysregulation
By competitively inhibiting α-KG-dependent dioxygenases, R-2-HG leads to widespread changes in the epigenome:
-
DNA Hypermethylation: R-2-HG inhibits the Ten-Eleven Translocation (TET) family of DNA hydroxylases. These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation. Inhibition of TET enzymes by R-2-HG results in a global DNA hypermethylation phenotype.
-
Histone Hypermethylation: R-2-HG also inhibits a subset of histone lysine demethylases (KDMs), such as KDM4A/B/C and KDM7A. This leads to an increase in the levels of specific histone methylation marks, including H3K9me3 and H3K27me3, which are associated with transcriptional repression.
This combined epigenetic dysregulation leads to a block in cellular differentiation and promotes a more stem-like state, which is a hallmark of many cancers.
Experimental Methodologies
Quantification of (R)-2-hydroxyglutarate by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of R-2-HG in biological samples.
-
Sample Preparation:
-
For cell culture: Aspirate media, wash cells with ice-cold PBS, and add 1 mL of 80% methanol pre-chilled to -80°C. Scrape cells and collect the extract.
-
For tissue: Homogenize the tissue in 80% methanol on ice.
-
Vortex the extracts vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate R-2-HG from other metabolites.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ionization mode.
-
MRM Transitions: Monitor the transition from the parent ion (m/z 147) to a specific daughter ion (e.g., m/z 129 or m/z 85).
-
Mutant IDH1 Enzyme Activity Assay
This assay measures the production of R-2-HG from α-KG by mutant IDH1.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
Reaction Components:
-
Recombinant mutant IDH1 enzyme.
-
α-Ketoglutarate (substrate).
-
NADPH (cofactor).
-
-
Procedure:
-
Incubate the enzyme with the reaction buffer and NADPH for 5 minutes at 37°C.
-
Initiate the reaction by adding α-KG.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time.
-
Alternatively, stop the reaction at different time points by adding an acid and quantify the R-2-HG produced by LC-MS/MS.
-
Visualizations of Pathways and Workflows
Methodological & Application
Application Note & Protocol: Quantification of (R)-2-hydroxyglutarate in Biological Samples using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxyglutarate ((R)-2-HG), also known as D-2-hydroxyglutarate (D-2-HG), is a metabolite recognized for its role as an oncometabolite, particularly in cancers with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[1] These mutations result in a new enzymatic activity that leads to the reduction of α-ketoglutarate (α-KG) to (R)-2-HG.[1][2] The accumulation of (R)-2-HG can competitively inhibit α-KG-dependent dioxygenases, causing epigenetic changes and promoting tumorigenesis.[2][3] Accurate quantification of (R)-2-HG is crucial for diagnostics, prognostics, and monitoring therapeutic responses. Distinguishing between the (R) and (S) enantiomers is critical due to their different biological origins and implications.[1] This document provides a detailed protocol for the quantification of (R)-2-HG in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on a robust method involving chiral derivatization.
Principle
Direct separation of the (R)- and (S)-2-HG enantiomers can be challenging with standard LC-MS methods. To overcome this, a common and effective strategy is chiral derivatization. This process involves reacting the 2-HG enantiomers with a chiral reagent to form diastereomers. These diastereomers have distinct physicochemical properties, allowing for their separation on a standard, non-chiral chromatography column, such as a C18 column.[1][4] Following chromatographic separation, the diastereomers are detected and quantified by tandem mass spectrometry (MS/MS), often using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[1] A stable isotope-labeled internal standard is typically used to ensure accurate quantification.[4]
Signaling Pathway of (R)-2-hydroxyglutarate
Mutant IDH1/2 enzymes convert α-ketoglutarate to (R)-2-HG, which then acts as a competitive inhibitor of various α-KG-dependent dioxygenases. This inhibition affects several downstream pathways, including histone and DNA demethylation, leading to epigenetic alterations that contribute to cancer development.[2][5] (R)-2-HG has also been shown to influence other signaling pathways, such as the mTOR pathway.[6][7][8]
Experimental Workflow
The overall workflow for the quantification of (R)-2-HG involves sample preparation, derivatization, LC-MS/MS analysis, and data processing.
Protocols
Reagents and Materials
-
(R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate standards
-
Stable isotope-labeled internal standard (e.g., U-13C-D-2HG)
-
Chiral derivatizing agent: (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN)[1][4]
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid, acetic acid
-
Biological matrices (cells, plasma, serum, tissue)
Sample Preparation
For Cultured Cells:
-
Wash cells (e.g., in a 6-well plate) with ice-cold PBS.[1]
-
Add cold 80% methanol to the plate.[1]
-
Incubate at -80°C for 15 minutes.[1]
-
Scrape the cells and transfer the extract to a microcentrifuge tube.[1]
-
Centrifuge at high speed to pellet cell debris.[1]
-
Transfer the supernatant for the drying step.[1]
For Plasma/Serum:
-
To 50 µL of plasma or serum, add 200 µL of cold methanol containing the internal standard to precipitate proteins.[1]
-
Vortex and incubate at -20°C for 30 minutes.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant for the drying step.[1]
Derivatization Procedure
-
Transfer 200 µL of the sample extract or standard to a microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[1][9] Complete dryness is crucial for the reaction to proceed.[9]
-
Prepare a fresh solution of DATAN in a mixture of acetonitrile and acetic acid (e.g., 4:1 v/v) at a concentration of 50 mg/mL.[9]
-
Add 50 µL of the DATAN reagent to each dry sample tube.[1]
-
Incubate at 70°C for 30-120 minutes. A 2-hour incubation has been found to ensure complete derivatization.[1][10]
-
After incubation, cool the samples to room temperature.[1]
-
Dilute the samples with an appropriate solvent (e.g., 50 µL of acetonitrile:acetic acid 4:1 v/v) for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
The following are typical parameters and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Zorbax Eclipse RRHD C18)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of diastereomers (e.g., isocratic or gradient elution) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Derivatized (R)-2-HG: e.g., m/z 363 > 147; Underivatized 2-HG: e.g., m/z 147 > 129[10][11] |
| Internal Standard | Corresponding transition for the stable isotope-labeled standard |
Data Presentation
Quantitative performance of the LC-MS/MS method for (R)-2-HG and (S)-2-HG should be thoroughly evaluated. The following tables summarize typical performance characteristics reported in the literature.
Table 1: Linearity and Range
| Analyte | Linear Range | R² | Reference |
| (R)-2-HG | 0.8 - 104 nmol/mL | ≥ 0.995 | [4] |
| (S)-2-HG | 0.8 - 104 nmol/mL | ≥ 0.995 | [4] |
| (R)-2-HG & (S)-2-HG | 0.34 - 135.04 µM | > 0.9 | [12] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day CV (%) | Inter-day CV (%) | Accuracy (Relative Error %) | Reference |
| (R)-2-HG & (S)-2-HG | Multiple | ≤ 8.0 | ≤ 6.3 | ≤ 2.7 | [4] |
Table 3: Limit of Quantification (LOQ)
| Analyte | LOQ | Matrix | Reference |
| (R)-2-HG & (S)-2-HG | 0.20 µM | Serum/Plasma | [12] |
Conclusion
The described LC-MS/MS method, incorporating chiral derivatization, provides a robust, sensitive, and specific approach for the quantification of (R)-2-hydroxyglutarate in various biological samples. This methodology is essential for advancing research in cancer biology, understanding the roles of oncometabolites, and developing targeted therapies against IDH-mutant cancers. Careful optimization of sample preparation, derivatization, and instrument parameters is critical for achieving high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Chiral Separation of 2-Hydroxyglutarate Enantiomers by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyglutarate (2-HG) is a chiral molecule existing as two enantiomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). These enantiomers have distinct biological roles and are associated with different pathological conditions. D-2-HG is a well-established oncometabolite, accumulating to high levels in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, such as gliomas, acute myeloid leukemia, and cholangiocarcinoma.[1][2][3] In contrast, L-2-HG can accumulate in response to hypoxic conditions and is associated with a rare inherited metabolic disorder.[2][3][4] Given their identical physical and chemical properties, the separation and accurate quantification of D-2-HG and L-2-HG are challenging but crucial for both clinical diagnostics and research.[5]
Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the chiral separation and quantification of 2-HG enantiomers. This document provides detailed protocols for two primary GC-MS-based methods: one employing a chiral derivatization technique and another utilizing a chiral chromatography column.
Method 1: Chiral Derivatization GC-MS
This method involves a two-step derivatization process to convert the 2-HG enantiomers into diastereomers, which can then be separated on a standard achiral GC column.[5][6]
Experimental Protocol
1. Sample Preparation (from Drosophila Tissue) [6]
-
Homogenize tissue samples in a suitable buffer.
-
Perform a metabolite extraction, for example, using a solvent precipitation method.
-
Centrifuge to pellet protein and other insoluble material.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., R,S-[2,3,3-²H₃]-2-hydroxyglutarate).
-
Evaporate the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. The complete removal of water is critical for the subsequent derivatization steps.
-
Step 1: Esterification:
-
To the dried sample residue, add a solution of acetyl chloride in (D)-(-)-2-butanol.
-
Incubate at a specified temperature and time to allow for the formation of the butyl ester.
-
Evaporate the reagent under a stream of nitrogen.
-
-
Step 2: Acylation:
-
To the dried residue from the previous step, add acetic anhydride and a catalyst (e.g., pyridine).
-
Incubate to acetylate the hydroxyl group.
-
Evaporate the reagents under nitrogen.
-
-
Reconstitute the final derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis [6]
-
Gas Chromatograph: Agilent GC coupled to a Mass Spectrometer.
-
Column: Standard achiral column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL of the derivatized sample in split mode (e.g., 5:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 95 °C, hold for 1 min.
-
Ramp to 110 °C at 40 °C/min, hold for 2 min.
-
Ramp to 200 °C at 5 °C/min.
-
Ramp to 330 °C at 40 °C/min, hold for 4 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 173 for derivatized 2-HG and m/z 176 for the deuterated internal standard.
-
Solvent Delay: 5 min.
-
4. Data Analysis [6]
-
Integrate the peak areas for the L-2-HG and D-2-HG diastereomers (m/z 173). The L-2-HG derivative typically elutes slightly earlier than the D-2-HG derivative.
-
Integrate the peak area for the internal standard (m/z 176).
-
Calculate the concentration of each enantiomer by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of D- and L-2-HG standards.
Quantitative Data
| Parameter | D-2-HG | L-2-HG | Reference |
| Retention Time | Elutes after L-2-HG | Elutes before D-2-HG | [6] |
| Monitored Ion (m/z) | 173 | 173 | [6] |
| Internal Standard (m/z) | 176 | 176 | [6] |
Experimental Workflow
Caption: Workflow for Chiral Derivatization GC-MS of 2-HG.
Method 2: Chiral Column GC-MS/MS
This approach simplifies sample preparation by avoiding the derivatization step. The separation of the enantiomers is achieved directly on a chiral GC column.[2][7] This method can also be adapted to simultaneously detect the lactone forms of 2-HG.[8]
Experimental Protocol
1. Sample Preparation [7]
-
Extraction:
-
To a biological fluid sample (e.g., serum or urine), add a stable isotope-labeled internal standard.
-
Perform a liquid-liquid extraction with a solvent such as ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
-
Derivatization (Silylation):
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate to form the trimethylsilyl (TMS) derivatives of 2-HG.
-
2. GC-MS/MS Analysis [2][7][8]
-
Gas Chromatograph: Coupled to a tandem mass spectrometer (MS/MS).
-
Column: Chiral capillary column (e.g., Cyclodextrin-based column).
-
Injection: 1 µL of the derivatized sample.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to resolve the enantiomers.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the 2-HG enantiomers and their lactones would be monitored. For the TMS-derivatized acyclic 2-HG, a unique fragment ion is m/z 117.[8]
-
3. Data Analysis
-
Integrate the peak areas for the MRM transitions corresponding to D-2-HG and L-2-HG.
-
Calculate the concentration of each enantiomer using the internal standard method and a calibration curve.
Quantitative Data
| Parameter | D-2-HG | L-2-HG | Reference |
| Method | GC-MS/MS | GC-MS/MS | [2][7] |
| Column Type | Chiral | Chiral | [2][7] |
| Derivatization | Silylation (TMS) | Silylation (TMS) | [8] |
| Unique Fragment Ion (m/z) | 117 (for acyclic form) | 117 (for acyclic form) | [8] |
Experimental Workflow
Caption: Workflow for Chiral Column GC-MS/MS of 2-HG.
Summary and Considerations
Both presented methods offer reliable means for the chiral separation of 2-hydroxyglutarate enantiomers by GC-MS.
-
The chiral derivatization method allows for the use of standard, robust, and less expensive achiral GC columns. However, the multi-step derivatization process can be more time-consuming and susceptible to variability.[5]
-
The chiral column method simplifies the sample preparation process by avoiding complex derivatization, potentially reducing the risk of enantiomeric interconversion.[7] The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The primary consideration for this method is the cost and potentially shorter lifespan of the chiral column.
The choice of method will depend on the specific application, available instrumentation, and the required throughput and sensitivity. For clinical applications requiring high throughput and robustness, the chiral column method with a simplified extraction may be preferable. For research applications where cost is a significant factor, the chiral derivatization method may be a viable alternative. Accurate quantification in both methods relies on the use of appropriate stable isotope-labeled internal standards and the generation of reliable calibration curves.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 8. Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for Detecting (R)-2-Hydroxyglutarate in Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas. A key consequence of these mutations is the neomorphic enzymatic activity that leads to the accumulation of the oncometabolite (R)-2-hydroxyglutarate (R-2-HG). The detection and quantification of R-2-HG are critical for cancer diagnosis, prognosis, and monitoring the efficacy of IDH-targeted therapies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that allows for the precise identification and quantification of metabolites in complex biological samples, including cell cultures. This application note provides a detailed protocol for the detection and quantification of R-2-HG in cancer cell lines using ¹H NMR spectroscopy.
Principle of NMR Detection of (R)-2-Hydroxyglutarate
(R)-2-HG has a unique proton (¹H) NMR spectral signature characterized by a set of coupled multiplets. The key resonances for detection are:
-
H2 (methine proton): A multiplet around 4.02 ppm.
-
H4 (methylene protons): A multiplet around 2.25 ppm.
-
H3 (methylene protons): Multiplets around 1.83 and 1.98 ppm.[1]
The multiplet at approximately 2.25 ppm is often the most prominent and is typically used for quantification. However, this region of the ¹H NMR spectrum can be crowded, with signals from other metabolites such as glutamate (Glu), glutamine (Gln), and γ-aminobutyric acid (GABA) overlapping with the 2-HG signal.[1] Therefore, careful optimization of NMR acquisition parameters and the use of advanced pulse sequences, such as 2D correlation spectroscopy (COSY), can aid in the unambiguous identification of R-2-HG.
Quantitative Data Summary
The following table summarizes reported concentrations of (R)-2-hydroxyglutarate in various cell lines and tissues as determined by NMR and other methods. This data can serve as a reference for expected concentrations in experimental cell culture systems.
| Sample Type | IDH Mutation Status | (R)-2-HG Concentration | Measurement Method | Reference |
| U87MG Glioblastoma Cells | Transfected with IDH1-R132H | 5 - 35 µmol/g (mM) | Not specified | [2] |
| Human Glioma Biopsy | IDH1-R132 mutations | 5 - 35 µmol/g | LC-MS | [3] |
| Human Glioma Biopsy | IDH1/2 mutant | 0.55 - 3.51 µmol/g | ¹H NMR | [4] |
| IDH2-mutant Tumors (in vivo) | IDH2-R172K | 9.06 ± 0.87 µmol/g | ¹H-MRS | [5] |
| IDH1-mutant Tumors (in vivo) | IDH1-R132H | 2.53 ± 0.75 µmol/g | ¹H-MRS | [5] |
| Chondrosarcoma cell lines | Endogenous IDH1 or IDH2 mutation | Up to 100-fold increase over wildtype | LC-MS/MS | [6] |
Experimental Protocols
This section provides detailed protocols for cell sample preparation and NMR analysis for the detection and quantification of (R)-2-HG.
Protocol 1: Metabolite Extraction from Adherent Cell Cultures
This protocol is adapted from established methods for NMR-based metabolomics of adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, ice-cold
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture: Culture cells of interest (e.g., U87MG cells with and without IDH1 mutation) to the desired confluency in appropriate culture vessels. A minimum of 1 x 10⁷ cells is recommended for sufficient signal-to-noise in the NMR experiment.
-
Washing and Quenching:
-
Aspirate the culture medium completely.
-
Quickly wash the cell monolayer twice with 5 mL of ice-cold PBS to remove any residual medium. Perform this step rapidly to minimize metabolic changes.
-
Immediately add 1 mL of pre-chilled (-80°C) methanol to the culture dish to quench metabolism.
-
Place the dish on dry ice for 1 minute.
-
-
Cell Lysis and Collection:
-
Using a pre-chilled cell scraper, scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Add 0.5 mL of ice-cold ultrapure water to the tube.
-
Add 1 mL of pre-chilled chloroform to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
-
Phase Separation:
-
Centrifuge the tube at 15,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer (containing polar metabolites like 2-HG), a protein disk at the interface, and a lower organic layer (containing lipids).
-
-
Extraction of Aqueous Metabolites:
-
Carefully collect the upper aqueous layer using a pipette and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein disk.
-
-
Sample Drying:
-
Freeze the aqueous extract in liquid nitrogen and lyophilize until completely dry. Alternatively, a vacuum concentrator can be used.
-
The dried metabolite extract can be stored at -80°C until NMR analysis.
-
Protocol 2: Metabolite Extraction from Suspension Cell Cultures
This protocol is suitable for cells grown in suspension.
Materials:
-
Quenching solution: 60% methanol in water, pre-chilled to -40°C
-
Washing solution: Ice-cold PBS
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, ice-cold
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C operation
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Washing and Quenching:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of -40°C quenching solution (60% methanol).
-
Incubate on dry ice for 5 minutes to ensure complete quenching of metabolism.
-
-
Cell Lysis and Extraction:
-
Proceed with the addition of water and chloroform, phase separation, and extraction of the aqueous layer as described in Protocol 1, steps 3.2 to 6.
-
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Dried metabolite extract
-
NMR buffer: 100 mM phosphate buffer (pH 7.0) in D₂O containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
5 mm NMR tubes
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extract in 600 µL of NMR buffer.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
-
Transfer to NMR Tube:
-
Carefully transfer the supernatant to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Recommended ¹H NMR Acquisition Parameters:
-
Pulse Sequence: 1D NOESY with presaturation (noesygppr1d) for water suppression.
-
Temperature: 298 K (25°C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of protons for accurate quantification).
-
Number of Scans: 128-256 (depending on sample concentration).
-
Dummy Scans: 4-8.
-
-
For unambiguous identification of 2-HG, especially in complex spectra, acquire a 2D ¹H-¹H COSY spectrum.
-
Protocol 4: NMR Data Processing and Quantification of (R)-2-HG
Software: NMR data processing software (e.g., TopSpin, Mnova, Chenomx).
Procedure:
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform Fourier transformation of the FID.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum to the TSP signal at 0.00 ppm.
-
-
Identification of (R)-2-HG:
-
Identify the characteristic multiplet of 2-HG at approximately 2.25 ppm.
-
Confirm the identity using the other 2-HG multiplets and by analyzing the cross-peaks in the 2D COSY spectrum if acquired. The H2-H3, H2-H4, and H3-H4 correlations will be visible.
-
-
Absolute Quantification:
-
Integrate the area of a well-resolved resonance of 2-HG (typically the multiplet at 2.25 ppm).
-
Integrate the area of the singlet from the internal standard (TSP at 0.00 ppm).
-
Calculate the concentration of 2-HG using the following formula:
C₂₋HG = (I₂₋HG / N₂₋HG) * (NTSP / ITSP) * CTSP
Where:
-
C₂₋HG = Concentration of (R)-2-HG
-
I₂₋HG = Integral of the 2-HG resonance
-
N₂₋HG = Number of protons contributing to the integrated 2-HG resonance (for the multiplet at 2.25 ppm, this is 2)
-
ITSP = Integral of the TSP resonance
-
NTSP = Number of protons contributing to the TSP resonance (9)
-
CTSP = Concentration of the TSP internal standard (e.g., 0.5 mM)
-
-
Normalization:
-
Normalize the calculated 2-HG concentration to the number of cells used for the extraction or to the total protein content of the cell pellet to allow for comparison between different samples.
-
Visualizations
Caption: Metabolic pathway of R-2-HG production by mutant IDH enzymes.
Caption: Experimental workflow for R-2-HG detection by NMR.
Troubleshooting and Considerations
-
Low Signal-to-Noise: Ensure a sufficient number of cells are used for extraction. The use of a cryoprobe will significantly enhance sensitivity. Increase the number of scans during NMR acquisition.
-
Spectral Overlap: If the 2-HG signal at 2.25 ppm is severely overlapped, consider using 2D NMR techniques like COSY or J-resolved spectroscopy for unambiguous identification. Alternatively, specialized 1D pulse sequences like MEGA-PRESS can be employed on some research systems to edit for specific coupled spin systems like that of 2-HG.
-
Quantification Accuracy: Ensure accurate pipetting when preparing the NMR buffer with the internal standard. Allow for a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) during NMR acquisition to ensure accurate integration.
-
Sample Preparation Artifacts: All steps involving cell handling before quenching should be performed as quickly as possible and on ice to minimize changes to the cellular metabolome.
Conclusion
NMR spectroscopy provides a robust and reliable method for the detection and quantification of (R)-2-hydroxyglutarate in cell culture models of IDH-mutant cancers. The detailed protocols provided in this application note offer a comprehensive guide for researchers to implement this technique in their studies, facilitating a deeper understanding of the metabolic consequences of IDH mutations and aiding in the development of novel therapeutic strategies.
References
- 1. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 5. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Studying (R)-2-hydroxyglutarate
Introduction
(R)-2-hydroxyglutarate (R-2HG), an enantiomer of 2-hydroxyglutarate, has been identified as an oncometabolite. It accumulates to high levels in cancers harboring neomorphic mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These mutant enzymes gain the ability to convert α-ketoglutarate (α-KG) to R-2HG.[3] R-2HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2][4][5]
These application notes provide detailed protocols for a range of cell-based assays designed to investigate the multifaceted effects of R-2HG on cellular processes. The protocols are intended for researchers in oncology, cell biology, and drug development.
Core Mechanism: Inhibition of α-KG-Dependent Dioxygenases
R-2HG's primary mechanism of action is the competitive inhibition of α-KG-dependent dioxygenases. This family of enzymes includes the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs). By inhibiting these enzymes, R-2HG leads to hypermethylation of DNA and histones, altering the epigenetic landscape and blocking cellular differentiation.[2][5][6]
Caption: Core mechanism of (R)-2-hydroxyglutarate (R-2HG) action.
Application Note 1: Measurement of Intracellular R-2HG
Objective: To accurately quantify intracellular levels of R-2HG in cell lines expressing mutant IDH1/2 or treated with cell-permeable R-2HG. This is a critical first step to confirm the presence of the oncometabolite before studying its downstream effects.
Methodology: Colorimetric/Fluorometric Assay
This protocol is adapted from commercially available R-2HG assay kits. It relies on an enzyme mix that specifically recognizes and metabolizes R-2HG, producing a fluorescent or colorimetric signal proportional to the amount of R-2HG present.
Protocol:
-
Cell Culture and Lysis:
-
Plate 1-2 x 10⁶ cells and culture under desired experimental conditions.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet once with cold PBS.
-
Lyse the cells by adding 100-200 µL of an appropriate assay buffer (provided in kits, often containing a detergent) and homogenize by pipetting or vortexing.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[3]
-
Collect the supernatant for analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of R-2HG standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a provided stock solution in the assay buffer.[3]
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample supernatant to separate wells of a 96-well plate.
-
Prepare the reaction mix according to the kit manufacturer's instructions (typically includes a specific dehydrogenase and a probe).
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (e.g., 450 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[3]
-
Subtract the reading from the 0 nmol/well standard from all other readings to correct for background.
-
Plot the standard curve and determine the concentration of R-2HG in the samples.
-
Normalize the R-2HG concentration to the protein concentration of the cell lysate or the initial cell number.
-
Quantitative Data Summary
| Sample Type | Condition | R-2HG Concentration | Reference |
| Human Glioblastoma Tissue | IDH1-R132H Mutant | 5-35 µmol/g | [7] |
| Human Glioblastoma Tissue | IDH1 Wild-Type | >100-fold lower than mutant | [3] |
| U87MG Glioblastoma Cells | Transfected with IDH1-R132H | >100-fold increase vs. WT | [7] |
| AML Patient Serum | IDH1/2-Mutant | Median: 1863 ng/mL | [3] |
| AML Patient Serum | IDH1/2 Wild-Type | Median: 87 ng/mL | [3] |
Application Note 2: Assessing Effects on Cell Viability and Proliferation
Objective: To determine the impact of R-2HG on cell viability and proliferation. While often linked to promoting oncogenesis, R-2HG can also have growth-suppressive effects under certain conditions, such as glucose limitation.[1][8]
Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9][10]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of a cell-permeable R-2HG analog (e.g., octyl-(R)-2-hydroxyglutarate) in culture medium. Include a vehicle control (e.g., DMSO or PBS).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of a "no-cell" control from all other readings.
-
Calculate percent viability relative to the vehicle-treated control wells (set to 100%).
-
Caption: Workflow for the MTT cell viability assay.
Application Note 3: Investigating Epigenetic Alterations
Objective: To measure the direct inhibitory effect of R-2HG on its primary targets: TET DNA hydroxylases and JmjC histone demethylases.
Methodology 1: Global 5-hydroxymethylcytosine (5hmC) Quantification
R-2HG inhibits TET enzymes, which convert 5-methylcytosine (5mC) to 5hmC. A reduction in global 5hmC levels is a hallmark of R-2HG activity.[4][12]
Protocol:
-
Cell Culture and Genomic DNA Extraction:
-
Culture cells with or without R-2HG treatment.
-
Harvest at least 1 x 10⁶ cells and extract genomic DNA using a standard column-based kit.
-
Quantify DNA concentration and ensure high purity (A260/A280 ratio ~1.8).
-
-
5hmC Quantification:
-
Use a commercial ELISA-based kit for global 5hmC quantification.
-
Briefly, denature DNA and add 100-200 ng to the assay wells, which are coated with an antibody specific for 5hmC.
-
Follow the kit's instructions for adding detection antibodies and a colorimetric substrate.
-
Measure absorbance on a microplate reader.
-
Calculate the percentage of 5hmC relative to total DNA based on a standard curve. A significant decrease in 5hmC is expected in R-2HG-treated cells.[13]
-
Methodology 2: Histone Methylation Analysis by Western Blot
R-2HG inhibits JmjC-domain histone demethylases (KDMs), leading to an increase in specific histone methylation marks, such as H3K9me2/3 and H3K36me3.[5][14][15]
Protocol:
-
Cell Culture and Histone Extraction:
-
Culture cells (e.g., U-87 MG glioblastoma cells) with increasing concentrations of cell-permeable R-2HG.[4]
-
Harvest cells and perform histone extraction using a commercial kit or a high-salt extraction protocol.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies specific for histone marks of interest (e.g., anti-H3K9me3, anti-H3K27me3, anti-H3K36me3).
-
Use an antibody against total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the specific histone methylation mark relative to total H3 indicates KDM inhibition.[4]
-
Quantitative Data Summary: R-2HG Inhibition of Dioxygenases
| Enzyme Target | Assay Type | IC₅₀ of (R)-2HG | Reference |
| JMJD2A (KDM4A) | Biochemical | ~25 µM | [15] |
| JMJD2C (KDM4C) | Biochemical | ~76 µM | [15] |
| TET2 | Biochemical | Inhibition shown | [16] |
| HIF Prolyl Hydroxylase (PHD2) | Biochemical | >5 mM | [15] |
| Collagen Prolyl-4-Hydroxylase | Cell-based | Inhibition shown | [17] |
Application Note 4: Studying Effects on Cellular Differentiation
Objective: To assess the ability of R-2HG to block cellular differentiation, a key aspect of its oncogenic activity.[2][18]
Methodology: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol uses human MSCs, which can be induced to differentiate into osteoblasts. R-2HG has been shown to impair this process.[19][20]
Protocol:
-
Cell Culture:
-
Culture human bone marrow-derived MSCs in standard growth medium.
-
Seed cells into 24-well plates at a density of 2 x 10⁴ cells/cm².
-
-
Differentiation Induction:
-
When cells reach 80-90% confluency, switch to an osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid).
-
Treat cells with vehicle or varying concentrations of cell-permeable R-2HG (e.g., 1-1.5 mM).[19]
-
Replace the medium every 3-4 days for 21 days.
-
-
Assessment of Differentiation (Alizarin Red Staining):
-
After 21 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes to visualize calcium deposits (a marker of osteogenesis).
-
Acquire images using a microscope. A dose-dependent reduction in red staining indicates a block in osteogenic differentiation.[19]
-
-
Assessment of Differentiation (Gene Expression):
-
At earlier time points (e.g., day 7 or 14), harvest cells for RNA extraction.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic marker genes, such as RUNX2, SP7, and BGLAP. A downregulation of these genes in R-2HG-treated cells confirms the differentiation block.[19]
-
Application Note 5: Analysis of Other Signaling Pathways
Objective: To investigate other signaling pathways modulated by R-2HG beyond epigenetic regulators. R-2HG has been shown to activate NF-κB signaling in stromal cells and inhibit mTOR signaling.[1][13]
Methodology: NF-κB Activation in Stromal Cells
R-2HG secreted by AML cells can activate NF-κB in bone marrow stromal cells, creating a supportive niche for tumor progression.[13]
Protocol:
-
Cell Co-culture or Conditioned Medium:
-
Culture bone marrow stromal cells (e.g., HS-5) until confluent.
-
Treat the stromal cells with R-2HG (e.g., 1 mM octyl-R-2HG) for 24-48 hours.
-
-
Analysis of NF-κB Pathway:
-
Western Blot: Lyse the stromal cells and perform Western blotting to detect the phosphorylation of key NF-κB pathway proteins. An important target is the p65 subunit at Thr254, which is phosphorylated in an ERK-dependent manner by R-2HG.[13] Also, check for increased total p65 protein levels, as R-2HG can enhance its stability.
-
qRT-PCR: Extract RNA from treated stromal cells and perform qRT-PCR to measure the expression of NF-κB target genes, such as IL-6, IL-8, and CXCL12. An upregulation of these genes indicates NF-κB activation.[13]
-
Caption: R-2HG-induced activation of the NF-κB pathway in stromal cells.
References
- 1. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Registered report: Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases | eLife [elifesciences.org]
- 5. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 7. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. TET Family Proteins: Oxidation Activity, Interacting Molecules, and Functions in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oncometabolite R-2-hydroxyglutarate activates NF-κB-dependent tumor-promoting stromal niche for acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-hydroxyglutarate inhibits MyoD-mediated differentiation by preventing H3K9 demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oncometabolite R-2-hydroxyglutarate dysregulates the differentiation of human mesenchymal stromal cells via inducing DNA hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-2-Hydroxyglutarate in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxyglutarate ((R)-2-HG), also known as D-2-hydroxyglutarate (D2HG), is a metabolite present at low levels in healthy individuals. However, its concentration is significantly elevated in patients with certain metabolic diseases and cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) genes.[1] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate to (R)-2-HG. The accumulation of this oncometabolite can drive oncogenesis through epigenetic alterations. Consequently, the accurate measurement of (R)-2-HG in patient serum is a critical biomarker for diagnosis, prognosis, and monitoring the therapeutic efficacy of IDH-targeted inhibitors.[2][3][4][5]
These application notes provide detailed protocols for two widely used methods for quantifying (R)-2-HG in human serum: Liquid Chromatography-Mass Spectrometry (LC-MS) and a fluorometric enzymatic assay.
Signaling Pathway of (R)-2-HG Production in Mutant IDH1 Cells
Caption: Mutant IDH1 signaling pathway leading to (R)-2-HG production.
Experimental Workflow Overview
Caption: General workflow for measuring (R)-2-HG in serum samples.
Quantitative Data Summary
The following table summarizes representative (R)-2-HG concentrations in human serum measured by mass spectrometry-based methods.
| Patient Cohort | (R)-2-HG Concentration (ng/mL) | (R)-2-HG Concentration (µM) | Method | Reference |
| Healthy Volunteers (n=14) | Median: 48 (Range: 33-176) | Median: ~0.32 (Range: ~0.22-1.19) | LC-MS | [2] |
| AML Patients (IDH wild-type, n=161) | Median: 61 (Range: 10-14,181) | Median: ~0.41 (Range: ~0.07-95.7) | LC-MS | [2][3][4][5] |
| AML Patients (IDH mutant, n=62) | Median: 3004 (Range: 10-30,000) | Median: ~20.28 (Range: ~0.07-202.5) | LC-MS | [2][3][4][5] |
| AML Patients (IDH mutant) at Complete Remission (n=29) | Median: 95 (Range: 28-3149) | Median: ~0.64 (Range: ~0.19-21.25) | LC-MS | [2] |
Conversion from ng/mL to µM is approximated using the molecular weight of 2-hydroxyglutaric acid (148.1 g/mol ).
Experimental Protocols
Protocol 1: (R)-2-Hydroxyglutarate Measurement by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of (R)-2-HG using liquid chromatography-tandem mass spectrometry. Chiral separation is necessary to distinguish (R)-2-HG from its enantiomer (S)-2-HG.[6][7]
Materials:
-
Patient serum samples, stored at -80°C
-
Internal Standard (IS): e.g., ¹³C₅-D-2-HG
-
Protein precipitation solvent: e.g., ice-cold 80% methanol or acetonitrile
-
LC-MS/MS system with a chiral column (e.g., ZIC-HILIC) or a derivatization-based method[8]
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen serum samples on ice.
-
In a microcentrifuge tube, combine 50 µL of serum with 200 µL of ice-cold 80% methanol containing the internal standard.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a chiral column or a suitable derivatization technique to separate (R)-2-HG and (S)-2-HG enantiomers. An isocratic elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile is often used.[8]
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for (R)-2-HG and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for (R)-2-HG and the internal standard.
-
Calculate the peak area ratio of (R)-2-HG to the internal standard.[8]
-
Generate a standard curve by analyzing known concentrations of (R)-2-HG standards.
-
Determine the concentration of (R)-2-HG in the serum samples by interpolating their peak area ratios from the standard curve.[8]
-
Protocol 2: (R)-2-Hydroxyglutarate Measurement by Fluorometric Enzymatic Assay
This protocol is based on the principle of a coupled enzymatic reaction and is adapted from commercially available kits.[1][10][11]
Principle: (R)-2-hydroxyglutarate dehydrogenase ((R)-2-HGDH) specifically oxidizes (R)-2-HG to α-ketoglutarate (α-KG). This reaction reduces NAD+ to NADH. The generated NADH is then used in a diaphorase-catalyzed reaction to convert a non-fluorescent probe (resazurin) into a highly fluorescent product (resorufin), which can be measured.[1][10][11]
Materials:
-
Patient serum samples, stored at -80°C
-
(R)-2-Hydroxyglutarate Assay Kit (containing (R)-2-HGDH, NAD+, diaphorase, resazurin, standards, and assay buffer)
-
Deproteinization solution (e.g., perchloric acid) and neutralization solution (e.g., potassium hydroxide)[10][11]
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 540/590 nm)
-
Microcentrifuge
Procedure:
-
Sample Preparation (Deproteinization):
-
Thaw serum samples on ice.
-
Deproteinize the serum samples according to the kit manufacturer's protocol, typically involving acid precipitation followed by neutralization. For example, add perchloric acid to the serum, incubate on ice, centrifuge, and then neutralize the supernatant with potassium hydroxide.[10][11]
-
Centrifuge the neutralized samples to remove the precipitate and collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of (R)-2-HG standards by diluting the provided stock solution in the assay buffer as per the kit's instructions.
-
-
Assay Procedure:
-
Add 50 µL of the prepared standards and deproteinized serum samples to duplicate wells of a 96-well black microplate.
-
Prepare a reaction mix containing the assay buffer, (R)-2-HGDH, NAD+, diaphorase, and the fluorescent probe (resazurin) according to the kit's protocol.
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (0 standard) from all other readings.
-
Plot the standard curve of fluorescence intensity versus the concentration of the (R)-2-HG standards.
-
Determine the concentration of (R)-2-HG in the serum samples from the standard curve.
-
Account for the dilution factor from the sample preparation step to calculate the final concentration in the original serum sample.
-
References
- 1. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia [en-cancer.fr]
- 5. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Stable Isotope-Labeled (R)-2-Hydroxyglutarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxyglutarate ((R)-2-HG) is a metabolite of significant interest in cancer research and drug development. It is considered an oncometabolite as its accumulation, often due to mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, is implicated in the pathogenesis of various cancers, including glioma and acute myeloid leukemia. Stable isotope-labeled (R)-2-HG is an invaluable tool for a range of research applications, including metabolic flux analysis, as an internal standard for quantitative mass spectrometry, and in nuclear magnetic resonance (NMR)-based metabolic studies. This document provides detailed application notes and protocols for the synthesis of stable isotope-labeled (R)-2-hydroxyglutarate, focusing on chemo-enzymatic and enzymatic methods.
Applications of Stable Isotope-Labeled (R)-2-Hydroxyglutarate
-
Metabolic Flux Analysis: Tracing the metabolic fate of isotope-labeled (R)-2-HG within cellular systems to understand its production, consumption, and downstream effects.
-
Quantitative Mass Spectrometry: Serving as an internal standard for the accurate quantification of endogenous (R)-2-HG levels in biological samples.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Enabling non-invasive, real-time monitoring of (R)-2-HG metabolism in vitro and in vivo.[2][3]
-
Drug Discovery and Development: Facilitating the screening and characterization of inhibitors of mutant IDH enzymes by providing a means to accurately measure the reduction in (R)-2-HG production.
Synthesis Strategies: A Comparative Overview
The synthesis of stable isotope-labeled (R)-2-HG can be approached through chemical, enzymatic, or chemo-enzymatic methods. Each strategy offers distinct advantages and disadvantages in terms of yield, stereoselectivity, isotopic enrichment, and procedural complexity.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Chemo-enzymatic Synthesis |
| Starting Materials | Isotopically labeled precursors (e.g., deuterated glutaric acid derivatives) | Isotopically labeled α-ketoglutarate | Isotopically labeled chemical precursors for enzymatic substrate |
| Stereoselectivity | May require chiral resolution steps | High (enzyme-dependent) | High (enzyme-dependent) |
| Yield | Variable, can be high with optimized multi-step synthesis | Generally high for single enzymatic step | Can be high, dependent on both chemical and enzymatic steps |
| Isotopic Enrichment | High, dependent on precursor purity | High, dependent on precursor purity | High, dependent on precursor purity |
| Reaction Conditions | Often harsh (e.g., strong acids/bases, high temperatures) | Mild (physiological pH and temperature) | Combination of chemical and mild enzymatic conditions |
| Process Complexity | Multi-step, may require protecting groups and purification of intermediates | Simpler, often a one-pot reaction | Multi-step, combines chemical synthesis with a simpler enzymatic step |
| Environmental Impact | May involve hazardous reagents and solvents | "Greener" approach with biodegradable catalysts in aqueous media | A hybrid approach with potentially reduced environmental impact compared to fully chemical synthesis |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [1-¹³C]-(R)-2-Hydroxyglutarate
This protocol describes a two-stage process involving the chemical synthesis of [1-¹³C-5-¹²C]-α-ketoglutarate followed by its enzymatic conversion to [1-¹³C]-(R)-2-hydroxyglutarate. This method is particularly useful for producing (R)-2-HG labeled at a specific position for applications like hyperpolarized ¹³C-MRS.[2][3][4]
Stage 1: Chemical Synthesis of [1-¹³C-5-¹²C]-α-Ketoglutarate
This stage involves a multi-step chemical synthesis, for which a detailed protocol can be found in the cited literature.[2][5] The key steps generally involve the condensation of labeled and unlabeled precursors to construct the carbon backbone of α-ketoglutarate.
Stage 2: Enzymatic Conversion to [1-¹³C]-(R)-2-Hydroxyglutarate
This stage utilizes the enzyme (R)-2-hydroxyglutarate dehydrogenase (HGDH) to stereoselectively reduce the labeled α-ketoglutarate.
Materials:
-
[1-¹³C-5-¹²C]-α-ketoglutarate, disodium salt
-
(R)-2-hydroxyglutarate dehydrogenase (HGDH) from Acidaminococcus fermentans (recombinant, expressed in E. coli)[6]
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Trizma® buffer (20 mM, pH 7.5)
-
Sodium chloride (NaCl, 150 mM)
-
Glycerol (10%)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing:
-
20 mM Trizma® buffer, pH 7.5
-
150 mM NaCl
-
10% glycerol
-
10 mM [1-¹³C-5-¹²C]-α-ketoglutarate
-
15 mM NADH
-
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding (R)-2-hydroxyglutarate dehydrogenase to a final concentration of 10-20 units/mL. One unit of enzyme oxidizes 1 µmole of NADH to NAD+ coupled to the reduction of α-ketoglutarate to (D)-2-hydroxyglutarate per minute at 37°C at pH 8.0.[6]
-
Incubate the reaction at 37°C for 2-4 hours, monitoring the progress by measuring the decrease in absorbance at 340 nm (due to NADH oxidation).
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent like a strong acid.
Purification:
The resulting [1-¹³C]-(R)-2-hydroxyglutarate can be purified from the reaction mixture using ion-exchange chromatography.[7][8]
-
Load the reaction mixture onto a pre-equilibrated anion exchange column (e.g., a quaternary amine-based resin).[9][10]
-
Wash the column with the equilibration buffer to remove unbound components like NADH and the enzyme.
-
Elute the bound [1-¹³C]-(R)-2-hydroxyglutarate using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and identify those containing the product using a suitable analytical method (e.g., LC-MS).
-
Pool the product-containing fractions and desalt if necessary.
-
Lyophilize the purified product to obtain a stable powder.
Protocol 2: Enzymatic Synthesis of Deuterium-Labeled (R)-2-Hydroxyglutarate
This protocol outlines a direct enzymatic approach using a commercially available deuterated α-ketoglutarate precursor.
Materials:
-
α-Ketoglutaric acid-d₄, disodium salt (or other deuterated isotopologues)
-
(R)-2-hydroxyglutarate dehydrogenase (HGDH) from Acidaminococcus fermentans
-
NADH
-
Phosphate buffer (50 mM, pH 7.4)
-
Deionized water
Procedure:
-
Prepare the reaction mixture in 50 mM phosphate buffer, pH 7.4, containing:
-
5 mM α-Ketoglutaric acid-d₄
-
7.5 mM NADH
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding HGDH to a final concentration of 5-10 units/mL.
-
Incubate at 37°C for 1-2 hours. Monitor the reaction by observing the decrease in NADH absorbance at 340 nm.
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
Purification:
Follow the ion-exchange chromatography purification protocol as described in Protocol 1.
Protocol 3: Chemical Synthesis of Deuterated (R)-2-Hydroxyglutarate
This protocol provides a general strategy for the chemical synthesis of deuterated (R)-2-hydroxyglutarate, which typically involves the deuteration of a suitable precursor followed by stereoselective reduction or resolution.
Stage 1: Synthesis of Deuterated α-Ketoglutarate
One common method for introducing deuterium at the α-position to a ketone is through base-catalyzed enolization in the presence of D₂O.[11]
Materials:
-
α-Ketoglutaric acid
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve α-ketoglutaric acid in D₂O.
-
Add a catalytic amount of NaOD in D₂O to facilitate enolization and H-D exchange at the C3 and C4 positions.
-
Stir the reaction at room temperature or with gentle heating, monitoring the deuterium incorporation by ¹H NMR spectroscopy (disappearance of the signals for the C3 and C4 protons).
-
After reaching the desired level of deuteration, neutralize the reaction with DCl in D₂O.
-
Remove the D₂O under reduced pressure.
-
The resulting deuterated α-ketoglutaric acid can be purified by recrystallization.
Stage 2: Stereoselective Reduction to Deuterated (R)-2-Hydroxyglutarate
The deuterated α-ketoglutarate can be stereoselectively reduced to the (R)-enantiomer using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
Purification:
The final product can be purified by column chromatography on silica gel or by recrystallization to yield the deuterated (R)-2-hydroxyglutarate.
Quantitative Analysis and Isotopic Enrichment
The purity, concentration, and isotopic enrichment of the synthesized labeled (R)-2-HG should be thoroughly characterized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold-standard method for quantifying (R)-2-HG and determining its isotopic enrichment.[1][12] Chiral chromatography or derivatization with a chiral reagent is necessary to separate the (R) and (S) enantiomers.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR can be used to confirm the position and extent of isotopic labeling and to assess the chemical purity of the final product.
Signaling Pathways and Experimental Workflows
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of [1-13 C-5-12 C]-alpha-ketoglutarate enables noninvasive detection of 2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocitrate Dehydrogenase Mutation and (R)-2-Hydroxyglutarate: From Basic Discovery to Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. bio-rad.com [bio-rad.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Sodium (R)-2-hydroxypentanedioate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (R)-2-hydroxypentanedioate, more commonly known as (R)-2-hydroxyglutarate ((R)-2HG), is a chiral metabolite structurally similar to the key metabolic intermediate α-ketoglutarate (α-KG).[1][2] In normal physiological conditions, (R)-2HG is present at very low concentrations. However, in certain cancers, such as glioma and acute myeloid leukemia (AML), mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes lead to a neomorphic activity that results in the accumulation of (R)-2HG to millimolar concentrations.[1][3][4] This accumulation has profound effects on cellular processes, primarily through the competitive inhibition of α-KG-dependent dioxygenases, establishing (R)-2HG as a key oncometabolite.[1][5]
These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition studies, including detailed protocols for key experiments and a summary of its inhibitory activity.
Mechanism of Action
(R)-2HG acts as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[1][5] These enzymes utilize α-KG as a co-substrate to catalyze various oxidative reactions, including the demethylation of histones and DNA, and the hydroxylation of proteins. By binding to the α-KG binding site in the active center of these enzymes, (R)-2HG prevents the binding of α-KG, thereby inhibiting their catalytic activity.[1]
The primary targets of (R)-2HG inhibition include:
-
Ten-Eleven Translocation (TET) Enzymes: These enzymes (TET1, TET2, TET3) are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation.[1][5] Inhibition of TET enzymes by (R)-2HG leads to a global increase in DNA methylation, contributing to altered gene expression and tumorigenesis.[1][5]
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This family of enzymes removes methyl groups from lysine residues on histones, playing a crucial role in epigenetic regulation of gene expression.[4] (R)-2HG-mediated inhibition of KDMs results in histone hypermethylation and has been linked to blocks in cellular differentiation.[1][4]
-
Prolyl Hydroxylases (PHDs): These enzymes are involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). While (R)-2HG can inhibit PHDs, its potency is significantly lower compared to its effect on TETs and KDMs.[6][7]
Data Presentation: Inhibitory Activity of (R)-2-hydroxyglutarate
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of (R)-2-hydroxyglutarate against various α-KG-dependent dioxygenases. This data highlights the differential sensitivity of these enzymes to (R)-2HG.
| Enzyme Family | Specific Enzyme | IC50 of (R)-2-hydroxyglutarate (µM) | Reference |
| Histone Lysine Demethylases (KDMs) | JMJD2A | ~25 | [6][7] |
| JMJD2C | 79 ± 7 | [4] | |
| Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases | HIF Prolyl Hydroxylase | >5000 | [6][7] |
| HIF | 1500 ± 400 | [4] |
Experimental Protocols
Protocol 1: In Vitro TET Enzyme Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on the activity of TET enzymes in vitro. The assay measures the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).
Materials:
-
Recombinant human TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)
-
Double-stranded DNA substrate containing 5mC
-
This compound (inhibitor)
-
α-Ketoglutarate (co-substrate)
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O (Fe(II))
-
HEPES buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
96-well plates
-
Detection antibody specific for 5hmC
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare serial dilutions of the inhibitor to create a dose-response curve.
-
Prepare a reaction buffer containing HEPES, NaCl, Ascorbate, DTT, and BSA.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the 5mC-containing DNA substrate.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Add the recombinant TET enzyme to each well.
-
Initiate the reaction by adding a mixture of α-KG and Fe(II).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection of 5hmC:
-
Wash the wells with a suitable wash buffer (e.g., PBST).
-
Add the primary antibody against 5hmC and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the reporter enzyme substrate and incubate until color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Jumonji Histone Demethylase (KDM) Inhibition Assay
This protocol outlines a method to measure the inhibition of JmjC domain-containing histone demethylases by this compound. This assay often utilizes a formaldehyde detection method, as formaldehyde is a byproduct of the demethylation reaction.
Materials:
-
Recombinant human KDM enzyme (e.g., JMJD2A, JMJD2C)
-
Histone peptide substrate (e.g., H3K9me3 peptide)
-
This compound (inhibitor)
-
α-Ketoglutarate (co-substrate)
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O (Fe(II))
-
HEPES buffer (pH 7.5)
-
Formaldehyde dehydrogenase
-
NAD+
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of all reagents in the appropriate buffer.
-
Prepare serial dilutions of this compound.
-
-
Enzyme Reaction and Detection:
-
In a 96-well plate, add the recombinant KDM enzyme.
-
Add the different concentrations of the inhibitor or vehicle control.
-
Add the histone peptide substrate.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a solution containing α-KG, ascorbate, and Fe(II).
-
Simultaneously, add formaldehyde dehydrogenase and NAD+ to couple the production of formaldehyde to the generation of fluorescent NADH.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation ~340 nm, Emission ~460 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of (R)-2-hydroxyglutarate-mediated enzyme inhibition.
Caption: General experimental workflow for enzyme inhibition assays.
Caption: Logical relationship of competitive inhibition by (R)-2HG.
References
- 1. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 mutation produces R-2-hydroxyglutarate (R-2HG) and induces mir-182-5p expression to regulate cell cycle and tumor formation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Interrogation with Exogenous (R)-2-hydroxyglutarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of treating cultured cells with exogenous (R)-2-hydroxyglutarate ((R)-2-HG). This oncometabolite, produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes, plays a significant role in cancer pathogenesis by influencing various cellular processes.[1][2] Understanding its effects is crucial for developing targeted therapies.
This document offers detailed protocols for the preparation and administration of (R)-2-HG, along with methodologies for assessing its impact on key signaling pathways, cell viability, and epigenetic modifications.
Introduction to (R)-2-hydroxyglutarate's Cellular Effects
(R)-2-hydroxyglutarate is structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), enabling it to act as a competitive inhibitor of α-KG-dependent dioxygenases.[1] This inhibition leads to widespread cellular changes, including:
-
Epigenetic Alterations: Inhibition of TET enzymes and histone demethylases results in DNA and histone hypermethylation, leading to changes in gene expression and a block in cellular differentiation.[1][2]
-
Metabolic Reprogramming: (R)-2-HG can inhibit ATP synthase, a key component of the mitochondrial electron transport chain, and subsequently impact mTOR signaling.[3]
-
Modulation of Cellular Signaling: The accumulation of (R)-2-HG has been shown to affect various signaling pathways, including those involved in cell growth and proliferation.
Due to the charged nature of (R)-2-HG, direct addition to cell culture media is often inefficient. Therefore, cell-permeable esterified forms, such as octyl-(R)-2-hydroxyglutarate, are commonly used to achieve physiologically relevant intracellular concentrations.[4]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published literature for treating cells with (R)-2-hydroxyglutarate or observing its effects in IDH-mutant cells.
Table 1: Effects of Exogenous (R)-2-hydroxyglutarate on Cellular Endpoints
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| U87 Glioblastoma | Octyl-(R)-2-HG | 1 mM | 24 hours | Inhibition of ATP synthase activity | [3] |
| TF-1 Erythroleukemia | TFMB-(R)-2-HG | 250-500 µM | Multiple passages | Promotion of cytokine-independent growth | [5] |
| Various Cancer Cell Lines | (R)-2-HG | Not specified | Not specified | Growth inhibition under glucose limitation | [3] |
| CD8+ T cells | OE-(R)-2-HG | Not specified | Not specified | More potent inhibitor of KDM4C than S-2HG | [4] |
Table 2: Intracellular (R)-2-hydroxyglutarate Concentrations
| Cell/Tissue Type | Condition | (R)-2-HG Concentration | Reference |
| IDH1-mutant Glioma | In vivo | 1-30 mM | [6] |
| IDH1 R132H expressing TF-1 cells | In vitro | low mM range | [5] |
| Wild-type cells | In vitro | 0.01-0.1 mM | [7] |
Experimental Protocols
Protocol 1: Preparation and Cellular Treatment with Octyl-(R)-2-hydroxyglutarate
This protocol describes the preparation of a cell-permeable form of (R)-2-HG and its application to cultured cells.
Materials:
-
(2R)-Octyl-α-hydroxyglutarate (CAS: 1391194-67-4)[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of octyl-(R)-2-hydroxyglutarate in DMSO. For example, a 100 mM stock solution.
-
Note: Solutions of octyl-(R)-2-hydroxyglutarate in DMSO are unstable and should be prepared fresh for each experiment.[9]
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Typical final concentrations range from 100 µM to 1 mM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the octyl-(R)-2-HG treatment.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of octyl-(R)-2-HG or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time will depend on the specific downstream assay.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with (R)-2-HG.
Materials:
-
Cells treated with (R)-2-HG as per Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
This protocol details the analysis of key proteins in the mTOR signaling pathway by Western blotting.
Materials:
-
Cells treated with (R)-2-HG as per Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.[11]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 4: Global DNA Methylation Assay
This protocol provides a method to quantify changes in global DNA methylation using a colorimetric ELISA-based assay.
Materials:
-
Cells treated with (R)-2-HG as per Protocol 1
-
Genomic DNA isolation kit
-
Global DNA Methylation Assay Kit (e.g., Abcam ab233486 or similar)[13]
-
Microplate reader
Procedure:
-
Genomic DNA Isolation:
-
Harvest the treated cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
DNA Quantification:
-
Quantify the extracted DNA and assess its purity (A260/A280 ratio).
-
-
Global DNA Methylation Assay:
-
Perform the ELISA-based global DNA methylation assay following the manufacturer's protocol. This typically involves:
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of global DNA methylation relative to a standard curve of methylated DNA provided in the kit.[13]
-
Visualizations
Caption: Experimental workflow for treating cells with exogenous (R)-2-hydroxyglutarate.
Caption: Signaling pathways affected by (R)-2-hydroxyglutarate.
References
- 1. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 5. Registered report: Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the Analysis of (R)-2-Hydroxyglutarate in Tissue Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-hydroxyglutarate ((R)-2-HG), also known as D-2-hydroxyglutarate, has emerged as a critical oncometabolite.[1][2][3] Its accumulation in tissues is strongly associated with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes, which are frequently observed in various cancers, including glioma and acute myeloid leukemia.[3][4][5] Accurate and sensitive quantification of (R)-2-HG in tissue extracts is paramount for basic research, clinical diagnostics, and the development of targeted therapies. This document provides detailed application notes and protocols for the analysis of (R)-2-HG in tissue extracts using state-of-the-art methodologies.
The primary challenge in (R)-2-HG analysis lies in distinguishing it from its enantiomer, (S)-2-hydroxyglutarate ((S)-2-HG or L-2-hydroxyglutarate), which is also present in biological systems.[1][6] Therefore, chiral separation techniques are essential for accurate quantification. This guide covers the most widely used and validated methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Comparative Overview of Analytical Methods
The choice of analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the described methods to aid in method selection.
| Parameter | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) | Enzymatic Assay |
| Principle | Chromatographic separation of diastereomeric derivatives followed by mass spectrometric detection. | Chromatographic separation of volatile, chiral derivatives followed by mass spectrometric detection. | Enzymatic conversion of (R)-2-HG to α-ketoglutarate with stoichiometric generation of a detectable product (e.g., NADH).[4][5] |
| Quantification Limit | Tissue: ~0.44 µM | Serum: 10 ng/mL | Tissue: 0.44 µM; Serum: 2.77 µM[4][5] |
| Linearity Range | 0.8-104 nmol/mL (for a specific LC/MS method)[7] | Wide dynamic range | Not explicitly stated in the provided results, but suitable for differentiating basal from elevated levels.[4][5] |
| Recovery | > 90%[8] | 99-105% (for added 2HG in serum)[9] | Not explicitly stated in the provided results. |
| Throughput | High | Moderate | High |
| Specificity | High (distinguishes enantiomers) | High (distinguishes enantiomers) | High for (R)-2-HG |
| Instrumentation | LC-MS/MS system | GC-MS system | Plate reader (absorbance or fluorescence) |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a simplified signaling pathway involving (R)-2-HG and a general experimental workflow for its analysis.
Caption: Simplified signaling pathway of (R)-2-HG production and its role as an oncometabolite.
Caption: General experimental workflow for the analysis of (R)-2-hydroxyglutarate in tissue extracts.
Detailed Experimental Protocols
Protocol 1: (R)-2-HG Analysis by LC-MS/MS with Chiral Derivatization
This protocol is based on methods utilizing chiral derivatization to separate the (R)- and (S)-2-HG enantiomers on a standard reverse-phase column.[7][8][10] Diacetyl-L-tartaric anhydride (DATAN) is a commonly used derivatizing agent.[7][8][11]
Materials:
-
Frozen tissue samples
-
Liquid nitrogen
-
Homogenizer
-
Ice-cold 80% (v/v) methanol in water
-
Internal standard (e.g., ¹³C₅-D-2-HG)
-
Diacetyl-L-tartaric anhydride (DATAN) solution (50 mg/mL in acetonitrile:acetic acid, 4:1, v/v)[11]
-
Acetonitrile and acetic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Weigh 10-20 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube and pulverize it in liquid nitrogen.
-
Transfer the powdered tissue to a pre-weighed tube.
-
-
Metabolite Extraction:
-
Derivatization:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the diastereomers using a suitable gradient on a C18 column.
-
Perform detection in multiple reaction monitoring (MRM) mode. A common transition for 2-HG is m/z 147.1 -> 84.8.[3]
-
-
Data Analysis:
-
Integrate the peak areas for the derivatized (R)-2-HG, (S)-2-HG, and the internal standard.
-
Generate a calibration curve using standards prepared in the same manner.
-
Calculate the concentration of (R)-2-HG in the tissue samples and normalize to the initial tissue weight.
-
Protocol 2: (R)-2-HG Analysis by GC-MS with Chiral Derivatization
This method involves a two-step derivatization process to create volatile derivatives suitable for GC-MS analysis.[13]
Materials:
-
Tissue extract (prepared as in Protocol 1, steps 1 and 2)
-
(R)-2-butanol
-
12 N Hydrochloric acid
-
Acetic anhydride
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., Phenomenex ZB5–5 MSi)[13]
Procedure:
-
Derivatization (Step 1 - Esterification):
-
Dry the tissue extract under nitrogen.
-
Add a solution of (R)-2-butanol and hydrochloric acid.
-
Heat to facilitate the formation of the butylester.
-
Dry the sample again under nitrogen.
-
-
Derivatization (Step 2 - Acetylation):
-
Add acetic anhydride and pyridine to the dried residue.
-
Heat to complete the acetylation reaction.
-
Dry the sample a final time.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.[13]
-
Use a temperature gradient to separate the derivatives. A typical program starts at 95°C, holds for 1 minute, ramps to 110°C, holds, and then ramps to 200°C.[13]
-
Set the detector to selectively monitor ions with m/z ratios of 173 for 2-HG and 176 for a deuterated internal standard.[13]
-
-
Data Analysis:
-
Integrate the peak areas for the derivatized (R)-2-HG and the internal standard.
-
Quantify the concentration using a calibration curve prepared with standards subjected to the same derivatization procedure.
-
Protocol 3: (R)-2-HG Analysis by Enzymatic Assay
This protocol provides a rapid and cost-effective method for the specific quantification of (R)-2-HG.[4][5]
Materials:
-
Tissue extract (prepared as in Protocol 1, steps 1 and 2)
-
96-well plate
-
(D)-2-hydroxyglutarate dehydrogenase (HGDH)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Diaphorase
-
Resazurin (for fluorescent detection)
-
Assay buffer
-
(R)-2-HG standards
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of (R)-2-HG standards in the assay buffer.
-
-
Sample Preparation:
-
Add the tissue extract supernatant to duplicate wells of a 96-well plate. Adjust the volume with assay buffer.
-
-
Reaction Setup:
-
Prepare a reaction mix containing HGDH, NAD⁺, diaphorase, and resazurin in the assay buffer.
-
Add the reaction mix to each standard and sample well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
The HGDH will convert (R)-2-HG to α-ketoglutarate, reducing NAD⁺ to NADH.
-
Diaphorase then uses the NADH to reduce resazurin to the fluorescent product resorufin.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Generate a standard curve by plotting the fluorescence of the standards against their concentrations.
-
Determine the concentration of (R)-2-HG in the tissue samples from the standard curve and normalize to the initial tissue weight.
-
Logical Relationship of Analytical Methods
The following diagram illustrates the logical relationships and key distinguishing features of the primary methods for (R)-2-HG analysis.
Caption: Logical comparison of the primary analytical methods for (R)-2-hydroxyglutarate.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 4. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in (R)-2-hydroxyglutarate LC-MS Analysis
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in the LC-MS analysis of (R)-2-hydroxyglutarate (R-2-HG).
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak shape for (R)-2-hydroxyglutarate challenging?
(R)-2-hydroxyglutarate is a small, highly polar, and chiral molecule. These characteristics present several analytical challenges. Its high polarity makes it poorly retained on traditional reversed-phase columns like C18, often resulting in elution near the void volume and poor peak shape.[1][2] Furthermore, its acidic nature means its ionization state is sensitive to mobile phase pH, which can lead to peak tailing if not properly controlled.[3][4] Distinguishing it from its enantiomer, (S)-2-hydroxyglutarate, requires specific chiral separation techniques, adding another layer of complexity.[5]
Q2: What are the common strategies for separating (R)-2-hydroxyglutarate from its (S)-enantiomer?
There are two primary strategies for the chiral separation of 2-hydroxyglutarate enantiomers:
-
Chiral Derivatization: This is a common approach where the 2-HG enantiomers are reacted with a chiral derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC).[6][7][8] This reaction forms diastereomers that can be separated on standard achiral reversed-phase columns (e.g., C18).[6][8][9] This method is often favored as it doesn't require a specialized and expensive chiral column.[6]
-
Direct Chiral Chromatography: This method uses a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. Columns like the Astec® CHIROBIOTIC® R (based on ristocetin) have been shown to be effective for this purpose, often used in polar ionic or HILIC mode.[5]
Q3: What is a good starting point for mobile phase selection for derivatized 2-HG?
For derivatized 2-HG analyzed on a C18 column, a good starting point is a gradient elution using water and acetonitrile, both containing an acidic modifier. A common choice is 0.1% formic acid in both aqueous (Mobile Phase A) and organic (Mobile Phase B) phases.[6] The pH of the mobile phase is critical; for an acidic compound like 2-HG (or its derivative), maintaining a low pH (e.g., around 2-3) helps to suppress the ionization of residual silanol groups on the column, which can cause peak tailing.[1][10]
Q4: Should I use a chiral column or a derivatization approach?
The choice depends on your laboratory's resources and the specific requirements of your assay.
-
Derivatization:
-
Pros: Uses standard, less expensive C18 columns. The derivatization can also improve the retention and ionization efficiency of the analyte.[6][7]
-
Cons: Adds an extra step to sample preparation, which can introduce variability and may be time-consuming.[11] Complete evaporation of water from the sample is critical for the reaction to proceed.[11]
-
-
Chiral Column:
-
Pros: Simplifies sample preparation by avoiding the derivatization step. It is a more direct method of analysis.
-
Cons: Chiral columns are typically more expensive and can be less robust than standard reversed-phase columns. Method development can sometimes be more challenging.
-
Troubleshooting Guide: Poor Peak Shape
Problem 1: Peak Tailing
Question: My (R)-2-hydroxyglutarate peak is showing significant tailing (Asymmetry Factor > 1.2). What are the potential causes and solutions?
Answer: Peak tailing is the most common peak shape problem and can arise from several factors, especially when analyzing polar, acidic compounds.
Possible Causes & Solutions:
-
Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based column packing can interact with the acidic 2-HG, causing tailing.[2][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[2][12]
-
Column Contamination or Void: Accumulation of contaminants on the column inlet frit or the formation of a void at the head of the column can disrupt the sample band.[1][13][14]
Problem 2: Peak Fronting
Question: I am observing peak fronting for my analyte. What should I investigate?
Answer: Peak fronting is less common than tailing but can indicate specific problems.
Possible Causes & Solutions:
-
Sample Overload: This is a very common cause of fronting, especially for highly retained peaks in derivatized methods.[15]
-
Solution: Serially dilute your sample to see if the peak shape improves. If it does, adjust your sample concentration or injection volume accordingly.
-
-
Solubility Mismatch: The analyte may be poorly soluble in the mobile phase, causing it to crash out at the head of the column.
-
Solution: Ensure your sample solvent is compatible with the mobile phase. Adjusting the organic content of your sample solvent might be necessary.
-
Problem 3: Split Peaks
Question: My (R)-2-hydroxyglutarate peak is split. What could be the reason?
Answer: Split peaks often point to an issue at the column inlet or with the sample injection.
Possible Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample or LC system can clog the inlet frit, causing the sample flow path to be uneven.[13][14]
-
Solution: Replace the column inlet frit if possible, or replace the column. Using in-line filters can prevent this issue.[13]
-
-
Injection Solvent Stronger than Mobile Phase: This can cause the sample to spread unevenly on the column head, leading to a split or misshapen peak.[13]
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[12]
-
-
Column Void/Channeling: A void or channel in the column packing material can cause the sample to travel through at different rates.[13]
-
Solution: This indicates column degradation, and the column should be replaced.
-
Problem 4: Broad Peaks
Question: My peaks are broad, leading to poor resolution and sensitivity. How can I improve this?
Answer: Broad peaks can be caused by on-column or extra-column effects.
Possible Causes & Solutions:
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can cause peaks to broaden.[12][16]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volume.[16]
-
-
Column Degradation: An old or contaminated column will lose efficiency over time, resulting in broader peaks.[1]
-
Solution: Try flushing or regenerating the column according to the manufacturer's instructions. If performance does not improve, replace the column.[1]
-
-
Slow Gradient or Weak Mobile Phase: If the mobile phase is too weak, the analyte will move slowly through the column, leading to band broadening.
-
Solution: Increase the gradient slope or the percentage of the strong organic solvent in the mobile phase to elute the peak more quickly.
-
Quantitative Data Summary
The following tables present illustrative data on how different parameters can affect peak shape in 2-HG analysis.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Derivatized (R)-2-hydroxyglutarate on a C18 Column
| Mobile Phase pH | Modifier (0.1%) | Peak Asymmetry (Tailing Factor) | Comments |
| 5.5 | Ammonium Acetate | 2.1 | Significant tailing due to silanol interactions.[10] |
| 4.5 | Ammonium Formate | 1.6 | Improved symmetry, but still noticeable tailing. |
| 3.0 | Formic Acid | 1.1 | Good, near-symmetrical peak shape.[1] |
| 2.5 | Formic Acid | 1.0 | Optimal peak symmetry. |
Table 2: Comparison of Column Chemistries for (R)-2-hydroxyglutarate Analysis
| Analysis Type | Column Type | Typical Peak Asymmetry | Retention Factor (k') | Pros & Cons |
| Direct (Underivatized) | Standard C18 | > 2.5 | < 1.0 | Con: Very poor retention and peak shape.[1] |
| Direct (Underivatized) | HILIC | 1.3 - 1.8 | 3 - 7 | Pro: Good retention for polar compounds. Con: Can be sensitive to water content. |
| Derivatized | Standard C18 | 1.0 - 1.3 | 5 - 10 | Pro: Excellent peak shape and retention. Con: Requires extra sample prep.[6] |
| Direct (Underivatized) | Chiral (e.g., CHIROBIOTIC R) | 1.2 - 1.5 | 4 - 8 | Pro: Direct enantioseparation. Con: Column can be less robust. |
Experimental Protocols
Protocol 1: Chiral Derivatization of 2-Hydroxyglutarate using DATAN for LC-MS Analysis
This protocol is adapted from established methods for quantifying 2-HG enantiomers in biological samples.[6][8][11]
-
Sample Preparation & Extraction:
-
For plasma/serum: To 50 µL of sample, add 200 µL of cold methanol containing a suitable internal standard (e.g., ¹³C₅-D-2-HG) to precipitate proteins.[9]
-
Vortex vigorously and incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Drying:
-
Evaporate the supernatant to complete dryness using a vacuum centrifuge or under a stream of nitrogen. This step is critical as water will inhibit the derivatization reaction.[11]
-
-
Derivatization:
-
Prepare a fresh 50 mg/mL solution of (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) in a 4:1 (v/v) mixture of acetonitrile and acetic acid.[11]
-
Add 50 µL of the DATAN reagent to each dried sample tube.
-
After incubation, cool the samples to room temperature.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried derivatized residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Direct Chiral LC-MS Analysis of 2-Hydroxyglutarate
This protocol provides a general workflow for direct analysis using a chiral column.[5]
-
Sample Preparation & Extraction:
-
Perform a protein precipitation and extraction as described in Protocol 1, Step 1.
-
-
Drying & Reconstitution:
-
Evaporate the supernatant to dryness.
-
Reconstitute the sample in the initial mobile phase. The composition of this will be specific to the chiral column used (e.g., for a CHIROBIOTIC R column, a polar ionic mobile phase like 75% Ethanol/Methanol (3/1), 25% Water with 0.1% TEAA at pH 4.5 might be used).[5]
-
-
LC-MS/MS Analysis:
-
Column: Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm (or similar).[5]
-
Mobile Phase: As recommended by the column manufacturer. A typical example is a gradient or isocratic elution with a polar organic solvent mixture and an aqueous component with a pH-adjusting additive.[5]
-
Flow Rate: Typically 0.4 - 0.6 mL/min.[5]
-
Column Temperature: Maintain at a controlled temperature (e.g., 25°C) to ensure reproducible retention times.
-
MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the appropriate mass-to-charge ratio (m/z) for 2-hydroxyglutarate.
-
Visual Guides
Below are diagrams to assist in troubleshooting and understanding experimental parameters.
Caption: Troubleshooting Workflow for Poor Peak Shape in LC-MS.
Caption: Key Parameters Influencing Peak Shape in LC Analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. halocolumns.com [halocolumns.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Chiral Resolution of 2-Hydroxyglutarate Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the co-elution of (R)- and (S)-2-hydroxyglutarate (2-HG). The following information is intended for researchers, scientists, and drug development professionals working with chiral separation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate (R)- and (S)-2-hydroxyglutarate enantiomers?
A1: (R)-2-HG and (S)-2-HG are enantiomers with distinct biological origins and pathological implications. (R)-2-HG is a well-established oncometabolite, with its accumulation being a hallmark of cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2][3][4][5] Conversely, (S)-2-HG can accumulate in other metabolic disorders and under hypoxic conditions.[2][4] Therefore, accurate and separate quantification of each enantiomer is crucial for cancer research, clinical diagnostics, and therapeutic monitoring.[2][4]
Q2: What are the primary analytical strategies to resolve the co-elution of 2-HG enantiomers?
A2: The main strategies to resolve 2-HG enantiomers, which have identical physical properties under achiral conditions, involve creating a chiral environment. This can be achieved through three primary methods:
-
Chiral Derivatization: This indirect method involves reacting the 2-HG enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.[2][4][6][7][8]
-
Chiral Stationary Phase (Chiral Chromatography): This direct method utilizes a chromatography column where the stationary phase is chiral. The enantiomers interact differently with the chiral stationary phase, leading to their separation.[3][5][6]
-
Chiral Mobile Phase Additives: In this direct method, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the 2-HG enantiomers, which can then be resolved on an achiral column.[6][9]
Q3: What are the advantages and disadvantages of each chiral separation method?
A3: Each method has its own set of pros and cons that researchers should consider based on their specific experimental needs and available resources.
| Method | Advantages | Disadvantages |
| Chiral Derivatization | - Utilizes standard, less expensive achiral columns (e.g., C18).[2] - Can significantly increase detection sensitivity.[8] - Robust and widely published methods are available.[2][4][10] | - Requires an additional reaction step, which can be time-consuming. - Derivatization reagents must be of high enantiomeric purity.[6] - Potential for side reactions, decomposition, or racemization during the derivatization process.[6] |
| Chiral Stationary Phase | - Direct analysis without the need for derivatization, simplifying sample preparation.[3][6] - Reduces the risk of side reactions or racemization.[6] | - Chiral columns are generally more expensive than standard achiral columns.[6] - Method development can be more complex, as finding a suitable chiral stationary phase may require screening multiple columns.[6] |
| Chiral Mobile Phase Additives | - Direct method that does not require derivatization.[6] - Uses standard achiral columns.[6][9] | - The chiral additives can sometimes be complex to work with and may contaminate the LC-MS system. - Optimization of the mobile phase composition (e.g., additive concentration, pH) can be challenging.[6] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of 2-HG enantiomers.
Problem 1: Poor or No Resolution of Derivatized 2-HG Diastereomers on an Achiral Column
Possible Causes and Solutions:
-
Incomplete or Failed Derivatization Reaction:
-
Verify Reagent Quality: Ensure the chiral derivatizing agent (e.g., DATAN, TSPC) is not expired and has been stored correctly. The reagent must have high enantiomeric purity.[6]
-
Optimize Reaction Conditions: Review the derivatization protocol for correct temperature, incubation time, and pH. For example, derivatization with DATAN often requires incubation at an elevated temperature (e.g., 70°C).[2]
-
Sample Purity: Ensure the sample extract is clean and free of interfering substances that might consume the derivatizing reagent.
-
-
Inappropriate Chromatographic Conditions:
-
Mobile Phase Composition: The composition of the mobile phase is critical for separating the newly formed diastereomers. Adjust the organic modifier (e.g., acetonitrile, methanol) gradient and the aqueous phase composition (e.g., buffer, pH).
-
Column Choice: While a standard C18 column is often suitable for separating diastereomers, the specific properties of the C18 phase (e.g., end-capping, pore size) can influence resolution. Consider trying a different brand or type of C18 column.
-
-
Co-elution with Matrix Components:
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for 2-HG Enantiomers
Possible Causes and Solutions:
-
Column Overload:
-
Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume.
-
-
Incompatibility of Injection Solvent:
-
Column Contamination or Degradation:
-
Column Cleaning: Contaminants from previous injections can accumulate on the column. Follow the manufacturer's instructions for column washing and regeneration.
-
Void Formation: A void at the column inlet can cause peak splitting. This can result from repeated high-pressure injections. Reversing the column for a back-flush (if permitted by the manufacturer) may help, but column replacement is often necessary.
-
-
Extra-Column Volume:
-
Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter between the injector, column, and detector to minimize band broadening.[14]
-
Problem 3: Unstable Retention Times for 2-HG Enantiomers
Possible Causes and Solutions:
-
Mobile Phase Preparation:
-
Consistent Preparation: Ensure the mobile phase is prepared consistently each time, including the precise weighing of additives and accurate pH adjustments.[13]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.
-
-
Temperature Fluctuations:
-
Use a Column Oven: The laboratory's ambient temperature can affect retention times. Using a thermostatically controlled column compartment will ensure a stable operating temperature.[13]
-
-
Pump Performance:
-
Check for Leaks: Inspect the pump and all connections for any signs of leaks.
-
Pump Priming and Purging: Ensure the pump is properly primed and that there are no air bubbles in the system.[15]
-
-
Column Equilibration:
-
Sufficient Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Experimental Protocols
Protocol 1: Chiral Derivatization of 2-HG with DATAN followed by LC-MS/MS
This protocol is based on established methods for the derivatization of 2-HG to form diastereomers that can be separated on a standard C18 column.[2][4][10][16][17]
1. Sample Preparation (from Plasma/Serum): a. To 50 µL of plasma or serum, add 200 µL of cold methanol containing a suitable internal standard (e.g., 13C5-labeled D-2-HG) to precipitate proteins.[2] b. Vortex the mixture and incubate at -20°C for 30 minutes.[2] c. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2] d. Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization Procedure: a. Prepare a fresh solution of the derivatizing reagent, (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN). b. Add 50 µL of the DATAN reagent to the dried sample extract.[2] c. Incubate the mixture at 70°C for 30 minutes.[2] d. After incubation, cool the samples to room temperature. e. Evaporate the derivatization reagent to dryness.[2] f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis:
- LC Column: Standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the diastereomers (e.g., starting with 5% B, ramping up to 95% B).
- Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific transitions for the derivatized 2-HG enantiomers and the internal standard.
Protocol 2: Direct Chiral Separation of 2-HG using a Chiral Stationary Phase
This protocol provides a general guideline for the direct separation of underivatized 2-HG enantiomers using a chiral LC column.[5][6]
1. Sample Preparation: a. Perform a simple protein precipitation and extraction as described in Protocol 1 (steps 1a-1d), but without the derivatization step. b. Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis:
- LC Column: A chiral column, such as a CHIROBIOTIC® R (covalently bonded ristocetin A) or a Chiralpak QD-AX (anion exchanger).[5][6]
- Mobile Phase: The mobile phase composition is highly dependent on the specific chiral column used. An example for a CHIROBIOTIC® R column is 75% Ethanol/Methanol (3/1), 25% Water with 0.1% TEAA at pH 4.5.[5]
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Temperature: Controlled at a specific temperature (e.g., 20°C) as recommended by the column manufacturer.[5]
- Mass Spectrometry: Operate in negative ion mode using MRM to detect the transitions for underivatized (R)- and (S)-2-HG and the internal standard.
Quantitative Data Summary
The following tables summarize typical performance data for different 2-HG enantiomer separation methods reported in the literature.
Table 1: Chromatographic Resolution of 2-HG Enantiomers
| Method | Column | Resolution (Rs) | Reference |
| Chiral Mobile Phase Additives | ODS (achiral) | 1.93 | [6][9] |
| Chiral Derivatization (DATAN) | C18 (achiral) | 1.6 | [18] |
Table 2: Limits of Detection (LODs) for 2-HG Enantiomers
| Method | Analyte | LOD | Reference |
| Chiral Derivatization (TSPC) & GC-MS | D-2-HG | - | [8] |
| L-2-HG | - | [8] | |
| Chiral Derivatization (l-menthol) & GC-MS | D-2-HG | 1.12 µM | [19] |
| L-2-HG | 1.16 µM | [19] |
Note: The sensitivity of TSPC derivatization was reported to be approximately 300-fold higher than for underivatized 2-HG.[6]
Visualizations
Caption: Workflow for Chiral Derivatization LC-MS/MS Analysis of 2-HG.
Caption: Troubleshooting Logic for Poor 2-HG Enantiomer Resolution.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric Separation of 2-Hydroxyglutarate Using Chiral Mobile Phase Additives [jstage.jst.go.jp]
- 10. biorxiv.org [biorxiv.org]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. youtube.com [youtube.com]
- 13. halocolumns.com [halocolumns.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (R)-2-Hydroxyglutarate Enzymatic Assays
Welcome to the technical support center for (R)-2-hydroxyglutarate (2-HG) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly high background noise, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background noise in (R)-2-hydroxyglutarate enzymatic assays?
High background noise in (R)-2-HG assays can stem from several sources, significantly impacting the sensitivity and accuracy of your results. The primary causes include:
-
Contaminated Reagents and Buffers: The presence of particles or interfering substances in your buffers, water, or stock solutions can lead to non-specific signals.[1]
-
Substrate Instability: The substrate may degrade spontaneously, leading to a signal that is not dependent on enzymatic activity.
-
Endogenous NADH in Samples: Biological samples, such as cell and tissue lysates, can contain endogenous NADH, which will produce a background signal in assays where NADH is a product.[1]
-
Sample Matrix Effects: Components within the sample itself, aside from the analyte of interest, can interfere with the assay chemistry.
-
Inadequate Washing: For plate-based assays, insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[1]
-
Incorrect Plate Reader Settings: Improper wavelength settings or the use of an unsuitable microplate can lead to elevated background readings.[2]
Q2: Why is it important to differentiate between the (R)- and (S)-enantiomers of 2-hydroxyglutarate?
(R)-2-hydroxyglutarate (also known as D-2-hydroxyglutarate) and (S)-2-hydroxyglutarate (L-2-hydroxyglutarate) are enantiomers with distinct biological roles and clinical relevance. Elevated levels of (R)-2-HG are a hallmark of certain cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. Conversely, high levels of (S)-2-HG are associated with a rare metabolic disorder known as L-2-hydroxyglutaric aciduria. Therefore, accurate differentiation between these two forms is crucial for correct diagnosis and for studying their specific roles in disease pathology.
Q3: How can I minimize the impact of endogenous NADH from my samples?
To account for the background signal generated by endogenous NADH in your cell or tissue lysates, it is essential to run a sample background control. This is achieved by preparing a parallel reaction for each sample that includes all the assay components except for the (R)-2-hydroxyglutarate dehydrogenase enzyme.[1] The signal from this background control well is then subtracted from the signal of the corresponding sample well containing the complete reaction mixture.
Q4: What type of microplate should I use for my (R)-2-hydroxyglutarate assay?
The choice of microplate depends on the detection method of your assay:
-
Colorimetric Assays: Use clear, flat-bottom plates.[2]
-
Fluorometric Assays: Use black plates, preferably with a clear bottom, to minimize background fluorescence and light scattering.[2]
-
Luminescent Assays: Use white plates to maximize the light signal.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving high background noise in your (R)-2-hydroxyglutarate enzymatic assays.
Guide 1: Identifying the Source of High Background
A logical first step in troubleshooting is to systematically evaluate your control wells to pinpoint the source of the high background.
Experimental Workflow for Diagnosing High Background
Caption: A logical workflow to diagnose and resolve high background noise.
Guide 2: Optimizing Reagent Concentrations
Systematic optimization of reagent concentrations is crucial for maximizing the signal-to-noise ratio.
Data Presentation: Optimizing Assay Components
The following tables provide illustrative data on how varying the concentration of key components can impact assay performance. Note: This data is for illustrative purposes and the optimal concentrations will vary depending on the specific assay.
Table 1: Effect of Blocking Agent (BSA) Concentration on Signal-to-Noise Ratio
| BSA Concentration (%) | Background Signal (Absorbance) | Specific Signal (Absorbance) | Signal-to-Noise Ratio |
| 0 | 0.250 | 0.850 | 3.4 |
| 0.1 | 0.150 | 0.820 | 5.5 |
| 0.5 | 0.080 | 0.780 | 9.8 |
| 1.0 | 0.050 | 0.750 | 15.0 |
| 2.0 | 0.045 | 0.650 | 14.4 |
Increasing the concentration of a blocking agent like Bovine Serum Albumin (BSA) can significantly reduce non-specific binding and background signal. However, excessively high concentrations may also reduce the specific signal.[3]
Table 2: Effect of Enzyme Concentration on Signal and Background
| Enzyme Concentration (U/mL) | Background Signal (Absorbance) | Specific Signal (Absorbance) | Signal-to-Noise Ratio |
| 0.1 | 0.050 | 0.200 | 4.0 |
| 0.2 | 0.052 | 0.410 | 7.9 |
| 0.4 | 0.055 | 0.830 | 15.1 |
| 0.8 | 0.060 | 0.850 (non-linear) | 14.2 |
It is important to select an enzyme concentration that provides a robust signal within the linear range of the assay.[4]
Experimental Protocols
Here are detailed methodologies for key experiments to optimize your (R)-2-hydroxyglutarate assay and reduce background noise.
Protocol 1: Enzyme Concentration Titration
Objective: To determine the optimal enzyme concentration that results in a linear reaction rate and a good signal-to-noise ratio.
Materials:
-
(R)-2-hydroxyglutarate dehydrogenase enzyme stock solution
-
Assay buffer
-
(R)-2-hydroxyglutarate substrate solution
-
96-well microplate (clear, flat-bottom for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the enzyme stock solution in the assay buffer. The range of concentrations should be broad enough to identify a linear range of activity.
-
In triplicate wells of the 96-well plate, add a fixed volume of each enzyme dilution.
-
Include a "no-enzyme" control (assay buffer only) in triplicate to measure the background.
-
Initiate the reaction by adding a fixed, saturating concentration of the (R)-2-hydroxyglutarate substrate to all wells.
-
Incubate the plate at the recommended temperature for a set period (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Plot the signal (absorbance or fluorescence) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear portion of the curve and provides a strong signal relative to the "no-enzyme" control.[5]
Workflow for Determining Optimal Enzyme Concentration
Caption: A step-by-step workflow for determining the optimal enzyme concentration.
Protocol 2: Preparation of Cell Lysates for (R)-2-HG Measurement
Objective: To prepare cell lysates with minimal interference for the accurate measurement of (R)-2-hydroxyglutarate.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Assay Buffer (as provided in a commercial kit or an appropriate buffer)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
Homogenizer (optional, for tissue samples)
Procedure for Adherent Cells:
-
Remove the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Assay Buffer to the plate (e.g., 100 µL for a 10 cm plate).
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Proceed to the homogenization and clarification steps.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and remove the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Assay Buffer.
-
Proceed to the homogenization and clarification steps.
Homogenization and Clarification:
-
Homogenize the cell suspension by pipetting up and down several times or by using a Dounce homogenizer.[6]
-
Incubate the homogenate on ice for 10 minutes.[6]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet insoluble material.[1]
-
Carefully collect the supernatant, which contains the (R)-2-hydroxyglutarate, for use in the assay.[6]
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize high background noise in their (R)-2-hydroxyglutarate enzymatic assays, leading to more reliable and accurate data.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
Improving the linearity of the (R)-2-hydroxyglutarate standard curve
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (R)-2-hydroxyglutarate ((R)-2-HG) standard curves in their experiments. Our aim is to help you improve the linearity and reliability of your standard curves for accurate quantification of this critical oncometabolite.
Troubleshooting Guide: Poor Standard Curve Linearity
Question: My (R)-2-hydroxyglutarate standard curve is not linear and has a low R-squared (R²) value. What are the potential causes and how can I fix it?
Answer:
A non-linear standard curve with a low R² value can arise from several factors, ranging from errors in standard preparation to issues with the assay procedure or data analysis. Below is a systematic guide to troubleshoot and resolve these issues.
Potential Cause 1: Inaccurate Standard Preparation
Errors in the serial dilution of your (R)-2-HG standard are a primary cause of poor linearity.
-
Solution:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize volume errors.[1]
-
Fresh Standards: Prepare fresh standard dilutions for each experiment to avoid degradation.[1]
-
Thorough Mixing: Vortex or thoroughly mix each standard dilution before preparing the next one in the series.[2]
-
High-Purity Standard: Use a high-purity (R)-2-HG standard to prepare your stock solution.
-
Potential Cause 2: Suboptimal Assay Conditions
The conditions of your assay can significantly impact the reaction and subsequent signal detection.
-
Solution:
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures specified in your assay protocol. For colorimetric assays, a typical incubation is 60 minutes at 37°C, protected from light.[1]
-
Reagent Stability: Ensure all kit components, especially enzymes, have been stored correctly at -20°C and are brought to room temperature before use as instructed. Reconstituted enzymes and substrates may have a limited stability of around 2 months when stored at -20°C.[3]
-
pH of the Reaction: The pH of the final reaction mixture should be within the optimal range for the enzyme used in the assay. For some kits, the sample pH should be between 6.5 and 8.0.[4]
-
Potential Cause 3: Instrument and Detection Issues
The settings and limitations of your detection instrument can lead to non-linear readings.
-
Solution:
-
Wavelength Setting: For colorimetric assays, ensure the microplate reader is set to the correct wavelength, typically 450 nm.[1]
-
Detector Saturation: If your signal is saturating the detector at higher concentrations, this will cause the curve to plateau.[5] Dilute your standards and samples to fall within the linear range of the assay.
-
Blank Subtraction: Always subtract the absorbance of the zero standard (blank) from all other standard and sample readings to correct for background absorbance.[1]
-
Potential Cause 4: Sample-Specific Interferences
Components within your biological samples can interfere with the assay.
-
Solution:
-
Sample Background Control: For each sample, prepare a background control well that contains the sample but omits the enzyme. Subtract this reading from your sample reading to account for endogenous substances that may generate a signal.[6]
-
Sample Clarity: If your samples are not clear, they may interfere with absorbance readings. Consider filtering samples through a 0.22 µm filter or using a 10 kD spin column to remove insoluble components and potential interfering enzymes.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good R-squared (R²) value for my (R)-2-HG standard curve?
A1: An R² value of >0.99 is generally considered excellent for standard curves in most biochemical assays.[2] For LC-MS/MS methods, an R² of ≥ 0.995 is often achieved.[7][8] While an R² > 0.95 may be acceptable in some contexts, values below this warrant troubleshooting.[9]
Q2: What are typical concentration ranges for an (R)-2-HG standard curve?
A2: The concentration range will depend on the assay method and the expected concentration in your samples.
-
Colorimetric Assays: A common range is 0 to 10 nmol/well.[1] This can be prepared from a 1 mM working solution.
-
LC-MS/MS Assays: These methods offer higher sensitivity, with linear ranges reported from 0.8 to 104 nmol/mL.[7] Another study demonstrated linearity from 0.34 to 135.04 µM.[10]
Q3: My curve is linear at low concentrations but plateaus at higher concentrations. What should I do?
A3: This is a common issue indicating that the assay has reached its saturation point. At high concentrations of (R)-2-HG, a key component of the reaction (e.g., the enzyme or the substrate) becomes the limiting factor, and the signal no longer increases proportionally with the concentration. To address this, you can either narrow the range of your standard curve to the linear portion or dilute your samples so that they fall within the linear range.[11]
Q4: Can I use a non-linear regression model to fit my standard curve?
A4: While linear regression is preferred for its simplicity and robustness, if your assay inherently produces a non-linear (e.g., sigmoidal) response, a non-linear regression model like a 4- or 5-parameter logistic curve fit may be more appropriate.[12][13] However, it is crucial to first rule out experimental errors that could be causing the non-linearity.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for (R)-2-HG standard curves using colorimetric and LC-MS/MS methods.
Table 1: Typical Standard Curve Parameters for Colorimetric (R)-2-HG Assays
| Parameter | Typical Value | Source(s) |
| Standard Concentration Range | 0 - 10 nmol/well | [1] |
| Detection Wavelength | 450 nm | [1][14] |
| Lower Limit of Detection | ~10 µM | [3][14] |
| Recommended R² Value | > 0.99 | [2] |
Table 2: Typical Standard Curve Parameters for LC-MS/MS (R)-2-HG Assays
| Parameter | Typical Value | Source(s) |
| Standard Concentration Range | 0.8 - 104 nmol/mL | [7] |
| Alternate Concentration Range | 0.34 - 135.04 µM | [10] |
| Recommended R² Value | ≥ 0.995 | [7][8] |
| Intra-day Precision (%CV) | ≤ 8.0% | [7][8] |
| Inter-day Precision (%CV) | ≤ 6.3% | [7][8] |
Experimental Protocols
Protocol 1: Preparation of (R)-2-HG Standard Curve for a Colorimetric Assay
This protocol is adapted from commercially available D-2-Hydroxyglutarate Assay Kits.[1][3]
-
Prepare a 1 mM (R)-2-HG Stock Solution:
-
Reconstitute the lyophilized (R)-2-HG standard in the volume of dH₂O specified by the kit manufacturer to create a concentrated stock (e.g., 100 mM).[3]
-
Dilute the concentrated stock 1:100 in the provided assay buffer to create a 1 mM working stock solution. For example, add 10 µL of 100 mM (R)-2-HG to 990 µL of assay buffer.[3]
-
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes for each standard point (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Add the appropriate volume of the 1 mM (R)-2-HG working stock and assay buffer to each tube to achieve the desired final concentrations.
-
For each standard, the final volume added to the plate well should be 50 µL.[1]
-
-
Assay Procedure:
-
Add 50 µL of each standard dilution in duplicate to the wells of a 96-well plate.
-
Prepare and add the reaction mix to all standard and sample wells according to the kit protocol.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the mean absorbance of the 0 nmol/well standard (blank) from all other standard readings.
-
Plot the background-subtracted absorbance values against the corresponding (R)-2-HG concentrations (nmol/well).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the R² value.
-
Protocol 2: Sample Preparation from Cell Culture for (R)-2-HG Measurement
This protocol provides a general guideline for preparing cell lysates for (R)-2-HG analysis.
-
Cell Harvesting:
-
Harvest approximately 1 x 10⁷ cells. For adherent cells, wash with ice-cold PBS before detaching. For suspension cells, pellet by centrifugation.[1]
-
Wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Clarification:
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[1]
-
Carefully transfer the supernatant to a new, pre-chilled tube. Keep on ice.
-
The supernatant is now ready for use in the (R)-2-HG assay.
-
Visualizations
Caption: Metabolic pathway of (R)-2-hydroxyglutarate production.
Caption: Troubleshooting workflow for poor standard curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 6. D 2 Hydroxyglutarate Assay Kit (Colorimetric) (ab211070) | Abcam [abcam.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. R-Squared Values for a Standard Curve - General Lab Techniques [protocol-online.org]
- 10. agilent.com [agilent.com]
- 11. Setting up a colorimetric assay [ruf.rice.edu]
- 12. reddit.com [reddit.com]
- 13. arp1.com [arp1.com]
- 14. 亞旭生物科技 [abscience.com.tw]
Sample preparation tips for accurate (R)-2-hydroxyglutarate quantification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the accurate quantification of (R)-2-hydroxyglutarate (R-2-HG), also known as D-2-hydroxyglutarate (D-2-HG).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate method for quantifying (R)-2-HG?
A1: The choice of method depends on the specific research needs. Liquid Chromatography-Mass Spectrometry (LC-MS) is considered the gold standard, offering high sensitivity and the crucial ability to distinguish between the (R)-2-HG (D-2-HG) and (S)-2-HG (L-2-HG) enantiomers.[1] This is critical because elevated (R)-2-HG is a hallmark of cancers with isocitrate dehydrogenase (IDH) mutations, while (S)-2-HG is associated with different metabolic disorders and can be produced under hypoxic conditions.[1][2] For higher throughput applications, colorimetric or fluorometric enzymatic assays are suitable alternatives, though they may not differentiate between enantiomers unless specified.[1][3]
Q2: Why is it critical to stop metabolic activity (quench) immediately during sample collection?
A2: Metabolite levels, including 2-HG, can change rapidly due to ongoing enzymatic activity.[4][5] To get a snapshot of the metabolic state at the time of collection, metabolism must be stopped instantly, a process called quenching.[4][5][6] Inefficient quenching is a major source of experimental variability. The most common method is to snap-freeze samples in liquid nitrogen or use ice-cold solvents like 80% methanol.[4][7][8]
Q3: How should different types of samples (cells, tissues, biofluids) be handled and stored?
A3: Proper handling and storage are essential to prevent metabolite degradation.
-
Cells (Adherent & Suspension): After washing with cold phosphate-buffered saline (PBS), cells should be quenched immediately.[3] Using a spatula is recommended for harvesting adherent cells to minimize metabolite leakage that can occur with trypsin.[6]
-
Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection.[4][8] Store all samples at -80°C until extraction.[4][8]
-
Biofluids (Plasma/Serum): Samples should be processed promptly to separate plasma/serum and then stored at -80°C. For extraction, proteins are typically precipitated using a cold organic solvent like methanol.[2][9]
Studies have shown that 2-HG is a highly stable metabolite, resilient to multiple freeze-thaw cycles and even heat exposure, which is advantageous for sample handling and shipping.[10]
Q4: Is it necessary to use an internal standard for LC-MS analysis?
A4: Yes, using a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) is highly recommended for LC-MS quantification.[1][9] An internal standard is added at the beginning of the extraction process and helps to correct for variability in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[1]
Troubleshooting Guide
Issue 1: Low Signal or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Inefficient Metabolite Extraction | Ensure the sample is thoroughly homogenized in the extraction solvent. For tissues, use a mechanical homogenizer.[3] For cells, ensure complete lysis. An 80% methanol solution is commonly effective.[3] |
| Metabolite Degradation | Minimize the time between sample collection and quenching.[4][5] Always keep samples on ice or at -80°C. Avoid repeated freeze-thaw cycles where possible, although 2-HG itself is quite stable.[4][10] |
| Sample Dilution | If concentrations are expected to be low, consider concentrating the metabolite extract. This can be done by drying the supernatant under nitrogen or using a vacuum concentrator and reconstituting it in a smaller volume.[3][6] |
| Suboptimal LC-MS/MS Method | Optimize mass spectrometry parameters, including parent and fragment ion selection (MRM transitions). For enantiomer separation without a chiral column, ensure the derivatization step (e.g., with DATAN) is complete.[2][11][12] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Quenching | Standardize the quenching procedure for all samples. Ensure the process is rapid and consistent to halt metabolism at the same point for every sample.[4][13] |
| Inconsistent Sample Amount | For tissues, accurately record the wet weight (typically 10-50 mg) and keep it consistent across samples.[3][8] For cells, normalize the final 2-HG concentration to cell number or total protein content.[3] A minimum of 10⁶ cells is often recommended.[6] |
| Incomplete Protein Precipitation | During extraction with organic solvents like methanol, ensure proteins are fully precipitated by incubating at -20°C or -80°C for at least 30 minutes before centrifugation.[2][3] Incomplete removal can interfere with downstream analysis. |
| Matrix Effects in LC-MS | Matrix effects occur when other molecules in the sample interfere with the ionization of the target analyte. The use of a stable isotope-labeled internal standard is the best way to correct for this.[1] Sample cleanup using solid-phase extraction (SPE) can also minimize these effects.[11] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cells.
-
Cell Harvesting:
-
For adherent cells, wash the plate twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 min at 4°C). Discard the supernatant and wash the pellet with ice-cold PBS.
-
-
Cell Counting: Count an aliquot of the cell suspension to later normalize results to the cell number. A minimum of 1x10⁷ cells is recommended.[3]
-
Quenching & Extraction:
-
Centrifuge the cell suspension at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C).[7] If using an internal standard for LC-MS, it should be included in this solvent.
-
Vortex the tube vigorously for 1 minute to ensure cell lysis.
-
-
Protein Precipitation: Incubate the mixture at -80°C for at least 15-30 minutes to precipitate proteins.[2]
-
Supernatant Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C.[2] Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (SpeedVac) or under a stream of nitrogen. Store the dried pellet at -80°C or reconstitute it in a suitable buffer for your chosen assay.[3]
Protocol 2: Metabolite Extraction from Tissue
-
Sample Preparation: Start with 10-50 mg of tissue, kept frozen on dry ice. Record the exact weight.
-
Homogenization:
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes.[3]
-
Supernatant Collection: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.[3]
-
Drying and Reconstitution: Transfer the supernatant to a new tube and dry it using a vacuum concentrator or nitrogen stream. Reconstitute the dried pellet in the mobile phase for LC-MS analysis or the appropriate assay buffer.[3]
Quantitative Data Summary
The following tables summarize typical performance characteristics for (R)-2-HG quantification methods.
Table 1: Performance of LC-MS/MS Methods for 2-HG Quantification
| Parameter | Value Range | Source(s) |
| Linear Range | 0.34–135 µM | [11] |
| 0.8–104 nmol/mL | [12] | |
| Limit of Quantification (LOQ) | 0.1 µmol/L (in CSF) | [14] |
| 0.8 nmol/mL | [12] | |
| Intra-day Precision (%CV) | ≤ 8.0% | [12] |
| Inter-day Precision (%CV) | ≤ 6.3% | [12] |
| Accuracy (% Relative Error) | ≤ 2.7% | [12] |
Note: Performance metrics can vary based on the specific instrument, sample matrix, and protocol used.
Visual Guides
General Sample Preparation Workflow
Caption: General workflow for (R)-2-hydroxyglutarate sample preparation.
Troubleshooting Logic for Inaccurate Results
Caption: Troubleshooting flowchart for common issues in 2-HG quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 5. mdpi.com [mdpi.com]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. rupress.org [rupress.org]
- 8. cri.utsw.edu [cri.utsw.edu]
- 9. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage of Sodium (R)-2-hydroxypentanedioate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Sodium (R)-2-hydroxypentanedioate, along with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during its use.
Recommended Long-Term Storage Conditions
Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended based on general best practices for alpha-hydroxy acids (AHAs).
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (59°F to 77°F) | Avoids thermal degradation and potential destabilization of the compound.[1][2] |
| Humidity | Store in a dry place with tightly sealed containers. | Minimizes moisture absorption, which can lead to hydrolysis and degradation.[1][3] |
| Light Exposure | Store in an opaque or amber-colored container. | Protects the compound from UV light, which can cause chemical breakdown.[1][2] |
| Inert Atmosphere | For extended storage, consider storage under an inert gas (e.g., argon or nitrogen). | Prevents oxidation and degradation from reactive gases in the air. |
| Container Type | High-density polyethylene (HDPE) or glass containers. | Ensures the container is corrosion-resistant and does not react with the compound.[1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of the solid compound. | - Degradation: Exposure to light, high temperatures, or contaminants. - Moisture absorption: Improperly sealed container. | - Visually inspect the compound for any changes before use. - If degradation is suspected, it is recommended to use a fresh batch for critical experiments. - Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Unexpected pH of the solution. | - Degradation: The compound may have degraded into acidic or basic byproducts. - Contamination: The solvent or container may have been contaminated. | - Prepare a fresh solution using a new batch of the compound and high-purity solvent. - Verify the pH of the solvent before preparing the solution. |
| Inconsistent experimental results. | - Compound degradation: Loss of potency due to improper storage. - Contamination: Introduction of impurities during handling. | - Use a fresh batch of this compound. - Review handling procedures to minimize contamination risks. - Perform a quality control check on the compound if possible (e.g., NMR, HPLC). |
| Precipitation in the solution. | - Supersaturation: The concentration of the compound exceeds its solubility in the solvent at the storage temperature. - Temperature fluctuations: Changes in temperature can affect solubility. | - Gently warm the solution to redissolve the precipitate. - If the issue persists, consider preparing a fresh solution at a slightly lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: The shelf life can vary depending on the supplier and storage conditions. When stored under the recommended conditions (cool, dry, and dark), the compound should remain stable for an extended period. Always refer to the manufacturer's expiration date on the certificate of analysis.
Q2: Can I store solutions of this compound?
A2: It is generally recommended to prepare solutions fresh for each experiment to minimize the risk of degradation and microbial growth, especially for aqueous solutions. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, opaque container for no more than a few days.
Q3: How should I handle this compound safely?
A3: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Handle the compound in a well-ventilated area or under a chemical fume hood.[3][4] Avoid creating dust.[5][6] In case of contact with eyes or skin, rinse immediately with plenty of water.[4][6]
Q4: What are the signs of degradation?
A4: Signs of degradation can include a change in color, odor, or texture of the solid compound. For solutions, changes in color, clarity, or pH may indicate degradation. If you observe any of these changes, it is best to discard the material and use a fresh batch.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound using an analytical balance.
-
Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the desired solvent (e.g., ultrapure water, buffer) and swirl to dissolve.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: If not for immediate use, store the solution in a properly labeled, tightly sealed, and opaque container at the appropriate temperature.
Visualizations
Caption: Experimental workflow for handling this compound.
References
- 1. laballey.com [laballey.com]
- 2. Storing Acid Peels: Tips to Maintain Their Potency and Effectiveness | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 3. medikonda.com [medikonda.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
How to improve the sensitivity of (R)-2-hydroxyglutarate detection
Welcome to the technical support center for (R)-2-hydroxyglutarate (R-2-HG) detection. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of their R-2-HG detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting (R)-2-hydroxyglutarate?
A1: The primary methods for the detection and quantification of (R)-2-hydroxyglutarate include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enzymatic assays, and enzymatic biosensors.[1][2][3] Magnetic Resonance Spectroscopy (MRS) is a non-invasive method used for in vivo detection in clinical settings.[4][5]
Q2: Why is it crucial to differentiate between (R)-2-HG and (S)-2-HG enantiomers?
Q3: What is a typical concentration range for (R)-2-HG in biological samples?
A3: The concentration of (R)-2-HG can vary significantly. In healthy individuals, the levels are very low. However, in patients with IDH-mutated tumors, the concentration can be substantially elevated. For instance, enzymatic assays have quantification limits as low as 0.44 μM in tumor tissue and 2.77 μM in serum, which is sufficient to detect basal levels.[1] LC-MS/MS methods can achieve even lower limits of detection.
Troubleshooting Guides
LC-MS/MS-Based Detection
Issue 1: Poor sensitivity and high background noise.
-
Possible Cause: Suboptimal sample preparation leading to matrix effects.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement solid-phase extraction (SPE) to remove interfering substances from the sample matrix.
-
Optimize Extraction Protocol: Ensure complete protein precipitation and extraction of metabolites. A common method is using a cold 80% methanol solution.[9]
-
Use of Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) during sample extraction to normalize for extraction efficiency and matrix effects.[9][10]
-
Issue 2: Co-elution of (R)-2-HG and (S)-2-HG enantiomers.
-
Possible Cause: Inadequate chromatographic separation.
-
Troubleshooting Steps:
-
Chiral Derivatization: Use a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (DATAN) to create diastereomers that can be separated on a standard C18 column.[3][11] Another agent, N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), has also been shown to improve separation and sensitivity significantly.[12]
-
Chiral Chromatography: Employ a chiral column, such as one with a ristocetin A bonded phase (CHIROBIOTIC R), specifically designed for enantiomeric separation.[7]
-
Optimize LC Method: Adjust mobile phase composition, gradient, and flow rate to improve resolution between the two enantiomers.
-
dot graph TD{ rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];
} Caption: A troubleshooting workflow for LC-MS/MS based R-2-HG detection.
Enzymatic Assays
Issue 3: High background signal.
-
Possible Cause: Presence of endogenous NADH in the sample.
-
Troubleshooting Steps:
-
Background Control: For each sample, prepare a parallel reaction that omits the (R)-2-hydroxyglutarate dehydrogenase (HGDH) enzyme. Subtract the reading from this background control from the sample reading.[9]
-
Sample Deproteinization: Use a 10 kDa spin column to deproteinize the sample, which can help remove enzymes that might contribute to background NADH production.
-
Issue 4: Low assay sensitivity.
-
Possible Cause: Suboptimal enzyme activity or reaction conditions.
-
Troubleshooting Steps:
-
Check Enzyme Activity: Ensure the HGDH enzyme is stored correctly and has not lost activity.
-
Optimize Reaction Conditions: Verify that the pH and temperature of the reaction are optimal for the specific enzyme used.
-
Increase Incubation Time: If the signal is low, consider increasing the incubation time to allow for more product formation, ensuring it remains within the linear range of the assay.
-
Data Presentation
Table 1: Comparison of (R)-2-Hydroxyglutarate Detection Methods
| Parameter | LC-MS/MS | Enzymatic Assay | Enzymatic Biosensor |
| Lower Limit of Detection (LOD) | ~0.8 nmol/mL[3][13] | ~0.44 µM (tissue), 2.77 µM (serum)[1] | ~0.1 µM[2][14] |
| Linear Range | 0.8 - 104 nmol/mL[3][13] | Up to 100 µM[9] | 0.5 - 120 µM[2][14] |
| Sample Volume | As low as 200 µL[15] | 20-50 µL[9] | Dependent on electrode setup |
| Key Advantage | High specificity and ability to measure enantiomers | High throughput and relatively low cost | Portability and rapid detection[2][14] |
| Key Disadvantage | Requires expensive equipment and complex sample prep | Prone to interference from endogenous molecules | Can have limited stability and reusability |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol is a generalized procedure for metabolite extraction from cultured cells.
-
Cell Washing: Wash cultured cells once with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-cooled to -80°C) per well of a 6-well plate. It is crucial to include a stable isotope-labeled internal standard in the extraction solvent.[9][15]
-
Incubation: Incubate the plates at -80°C for 15 minutes.
-
Cell Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Pellet insoluble material by centrifuging at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution and Derivatization: Reconstitute the dried pellet in a suitable solvent. For chiral analysis, proceed with derivatization using an agent like DATAN. The derivatization reaction typically involves heating the sample with the derivatizing agent (e.g., 50 mg/mL DATAN in acetonitrile:acetic acid) at 70°C for 30 minutes to 2 hours.[15]
-
Final Preparation: Dilute the derivatized sample with an appropriate solvent (e.g., acetonitrile:acetic acid) before LC-MS/MS analysis.[15]
Protocol 2: Colorimetric Enzymatic Assay for (R)-2-HG
This protocol is a generalized example based on commercially available kits.
-
Sample Preparation:
-
For cell or tissue lysates, homogenize in the provided assay buffer on ice.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.[9]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the (R)-2-HG standard.
-
Perform serial dilutions in the assay buffer to create a standard curve within the expected linear range of the assay.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
For each sample, prepare a background control well containing 50 µL of the sample.
-
Prepare a Reaction Mix containing the HGDH enzyme and substrate.
-
Prepare a Background Reaction Mix that excludes the HGDH enzyme.
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Reaction Mix to the sample background control wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculations:
-
Subtract the zero standard reading from all standard readings to generate the standard curve.
-
Subtract the background control reading from each sample reading.
-
Determine the concentration of (R)-2-HG in the samples from the standard curve.
-
References
- 1. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Enzymatic Biosensor for the Detection of D-2-Hydroxyglutaric Acid in Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Improved Localization for 2-Hydroxyglutarate Detection at 3 T Using Long-TE Semi-LASER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 8. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Intracellular (R)-2-Hydroxyglutarate
This technical support center provides troubleshooting guidance and frequently asked questions for the accurate measurement of intracellular (R)-2-hydroxyglutarate (R-2-HG), a critical oncometabolite in various cancers. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring intracellular (R)-2-HG?
A1: The main techniques for quantifying intracellular (R)-2-HG are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. LC-MS/MS and GC-MS are considered the gold standards due to their high sensitivity and specificity, while enzymatic assays offer a more rapid and cost-effective alternative.[1][2]
Q2: Why is it crucial to differentiate between (R)-2-HG and (S)-2-HG enantiomers?
A2: (R)-2-HG (also known as D-2-HG) is the enantiomer produced by mutant isocitrate dehydrogenase (IDH) enzymes and is directly implicated in tumorigenesis.[3] (S)-2-HG (or L-2-HG) can be produced under hypoxic conditions or in certain metabolic disorders and has different biological implications.[3][4] Therefore, specific quantification of the (R)-enantiomer is essential for accurate research and clinical diagnostics.[3]
Q3: What is chiral derivatization and why is it necessary for LC-MS/MS analysis of 2-HG?
A3: Chiral derivatization is a chemical process used to distinguish between enantiomers. In the context of 2-HG analysis, a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), is reacted with the 2-HG enantiomers.[5][6] This reaction creates diastereomers with distinct physicochemical properties, allowing them to be separated on a standard, non-chiral chromatography column prior to mass spectrometry analysis.[3][5][6]
Q4: What are the expected intracellular concentrations of (R)-2-HG in different cell types?
A4: Intracellular (R)-2-HG levels can vary significantly. In cells with wild-type IDH, the concentration is typically very low. However, in IDH-mutant cells, such as certain glioblastomas, (R)-2-HG can accumulate to high levels, often in the micromolar to millimolar range.[7] For instance, in IDH1-R132H mutant human glioblastoma tissue, concentrations can range from 5-35 µmol/g.[7]
Troubleshooting Guides
This section addresses common issues encountered during the measurement of intracellular (R)-2-HG.
Issue 1: Poor or No Signal in Mass Spectrometry Analysis
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis/Metabolite Extraction | Ensure the use of a robust lysis method, such as homogenization or sonication in a cold methanol-based buffer, to efficiently release intracellular metabolites.[7] Protein precipitation with cold solvent is also a critical step.[7] |
| Inefficient Derivatization | Complete dryness of the sample extract before adding the derivatization reagent is critical, as water can inhibit the reaction.[6] Ensure the correct reaction temperature and incubation time are used as specified in the protocol.[3][6] |
| Ion Suppression in Mass Spectrometry | Matrix components from the biological sample can interfere with the ionization of the analyte. Optimize sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering substances.[8][9] Ensure proper chromatographic separation to minimize co-elution with matrix components. |
| Instrument Sensitivity Issues | Verify mass spectrometer performance with appropriate standards. Ensure the correct multiple reaction monitoring (MRM) transitions are being used for the derivatized 2-HG.[3] |
Issue 2: Inability to Separate (R)-2-HG and (S)-2-HG Enantiomers
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | Optimize the liquid chromatography gradient and mobile phase composition to achieve baseline separation of the derivatized diastereomers.[5] The choice of analytical column is also important; a standard C18 column is often sufficient for derivatized samples.[3] |
| Incomplete Derivatization Reaction | As mentioned above, ensure complete sample dryness and optimal reaction conditions for the derivatization step. Incomplete reactions will result in underivatized enantiomers that co-elute.[6] |
| Use of a Non-Chiral Method Without Derivatization | Standard LC-MS/MS cannot separate enantiomers without either a chiral column or chiral derivatization. If not using derivatization, a specialized chiral chromatography column is required. |
Issue 3: High Background or Non-Specific Signal in Enzymatic Assays
| Possible Cause | Recommended Solution | | Contamination of Reagents | Use high-purity reagents and water to prepare all buffers and solutions. Run a blank sample containing all reagents except the cell lysate to check for background signal. | | Presence of Interfering Substances in the Lysate | Ensure that the cell lysate is properly clarified by centrifugation to remove any particulate matter that could interfere with the fluorescent or colorimetric readout.[7] | | Non-Specific Enzyme Activity | Ensure the specificity of the (R)-2-hydroxyglutarate dehydrogenase (HGDH) enzyme used in the assay.[1] Include a negative control with cells known not to produce (R)-2-HG. |
Experimental Protocols & Data
LC-MS/MS Method Performance
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of 2-HG enantiomers after chiral derivatization with DATAN.[4][5]
| Parameter | D-2-HG (R-2-HG) | L-2-HG (S-2-HG) |
| Linear Range | 0.8 - 104 nmol/mL | 0.8 - 104 nmol/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Intra-day Precision (CV%) | ≤ 8.0% | ≤ 8.0% |
| Inter-day Precision (CV%) | ≤ 6.3% | ≤ 6.3% |
| Accuracy (Relative Error %) | ≤ 2.7% | ≤ 2.7% |
| Resolution (Rs) | \multicolumn{2}{c | }{1.6} |
Enzymatic Assay Quantification Limits
This table shows the limits of quantification for a sensitive enzymatic assay for D-2-HG (R-2-HG).[1]
| Sample Type | Quantification Limit |
| Tumor Tissue | 0.44 µM |
| Serum | 2.77 µM |
Signaling Pathways and Experimental Workflows
(R)-2-Hydroxyglutarate Production Pathway
Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes lead to a neomorphic enzymatic activity, resulting in the conversion of α-ketoglutarate (α-KG) to (R)-2-hydroxyglutarate.[3][7]
Caption: Production of (R)-2-HG by mutant IDH enzymes.
General Workflow for LC-MS/MS Measurement of Intracellular (R)-2-HG
This workflow outlines the key steps for quantifying intracellular (R)-2-HG using LC-MS/MS with chiral derivatization.
Caption: Experimental workflow for intracellular (R)-2-HG analysis.
Troubleshooting Logic for Poor Mass Spectrometry Signal
This diagram illustrates a logical approach to troubleshooting low or absent signal during LC-MS/MS analysis of (R)-2-HG.
Caption: Troubleshooting flowchart for LC-MS/MS signal issues.
References
- 1. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating (R)-2-hydroxyglutarate as a Predictive Biomarker in Glioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of glioma diagnostics and treatment is rapidly evolving, with a growing emphasis on molecular biomarkers to guide clinical decision-making. Among these, the oncometabolite (R)-2-hydroxyglutarate (R-2-HG), a product of mutant isocitrate dehydrogenase (IDH) enzymes, has emerged as a key biomarker. This guide provides an objective comparison of R-2-HG with other established glioma biomarkers, supported by experimental data and detailed protocols.
Introduction to R-2-HG and its Role in Glioma
Mutations in the IDH1 and IDH2 genes are defining features in a significant subset of gliomas, particularly lower-grade gliomas and secondary glioblastomas.[1][2] These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to R-2-HG.[2][3] The accumulation of R-2-HG, often reaching millimolar concentrations within the tumor, is not merely a byproduct but an active participant in tumorigenesis.[4][5] It competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, and impacting cellular processes like hypoxia signaling and DNA repair.[6][7][8][9]
Comparative Analysis of Glioma Biomarkers
The clinical management of glioma relies on several key molecular markers. The following table compares R-2-HG (as a surrogate for IDH mutation status) with other critical biomarkers.
| Biomarker | Method of Detection | Predictive Value | Prognostic Value | Clinical Utility | Limitations |
| (R)-2-Hydroxyglutarate (R-2-HG) / IDH1/2 Mutation | Tissue: LC-MS/MS, Immunohistochemistry (IHC) for IDH1 R132H.[10][11] Non-invasive: Magnetic Resonance Spectroscopy (MRS).[11][12][13][14] | Predicts response to mutant-IDH inhibitors.[15] May increase sensitivity to chemotherapy and radiation.[4] | Strong favorable prognostic marker; associated with longer overall and progression-free survival across glioma grades.[2][11][16][17] | Diagnostic (differentiates IDH-mutant from IDH-wildtype tumors), prognostic, and predictive.[11] Used for patient stratification in clinical trials.[15] | MRS detection can be technically challenging due to overlapping signals with other metabolites.[13][15] IHC only detects the common R132H mutation.[11] |
| MGMT Promoter Methylation | Methylation-Specific PCR (MSP), Pyrosequencing.[18] | Strong predictor of response to temozolomide (TMZ) and other alkylating agents.[18] | Favorable prognostic marker, particularly in glioblastoma.[18] | Guides decisions on using alkylating agent chemotherapy, especially in elderly patients.[18] | Discordance between methylation status and protein expression can occur.[19] Testing methods are not fully standardized.[20] |
| 1p/19q Co-deletion | Fluorescence In Situ Hybridization (FISH), Chromosomal Microarray. | Predictive of enhanced response to both chemotherapy and radiotherapy in oligodendrogliomas.[1] | Defines oligodendroglioma; associated with a very favorable prognosis.[1][2] | Essential for the integrated diagnosis of oligodendroglioma. | Primarily relevant for oligodendroglial tumors. |
| TERT Promoter Mutation | DNA Sequencing. | Associated with poor response to standard therapies in IDH-wildtype gliomas. | Strong unfavorable prognostic marker, particularly in IDH-wildtype astrocytomas. | Helps classify IDH-wildtype diffuse astrocytic gliomas into prognostically distinct groups. | Prognostic value is heavily dependent on IDH mutation status. |
| EGFR Amplification | FISH, Next-Generation Sequencing (NGS). | Predictive marker for response to EGFR inhibitors, though clinical benefit in glioma has been limited. | Associated with primary glioblastoma and a poor prognosis. | A hallmark of IDH-wildtype glioblastoma. | Targeted therapies have shown limited efficacy in unselected patient populations. |
Quantitative Data Supporting R-2-HG as a Predictive Biomarker
The utility of R-2-HG as a biomarker is quantified by its ability to accurately identify IDH-mutant tumors and correlate with patient outcomes.
| Study Focus & Method | Key Quantitative Findings | Reference |
| Diagnostic Accuracy (Tissue) | The ratio of R-2-HG to S-2-HG (rRS) in glioma tissue distinguished IDH-mutant from wild-type tumors with 97% sensitivity and 100% specificity (using an rRS cut-off of 32.26). | [10] |
| Diagnostic Accuracy (Non-Invasive MRS) | In vivo MRS detection of 2-HG is highly correlated with IDH mutation status. One study using a 2HG/Cr ratio threshold demonstrated 85.7% sensitivity and 100% specificity for distinguishing IDH-mutant gliomas preoperatively. | [14] |
| Prognostic Correlation (Non-Invasive MRS) | A study of 52 WHO grade II and III glioma patients found that a higher accumulation of 2-HG, as measured by MRS, was significantly correlated with longer overall patient survival (p = 0.0401). | [16] |
| Correlation between MRS and LC-MS | In vivo 2-HG levels measured by MRS are significantly correlated with ex vivo levels from the same tumors measured by LC-MS (r² = 0.56 ; P = 0.0001), validating MRS as a reliable non-invasive technique. | [12] |
| Therapeutic Monitoring (Non-Invasive MRS) | In a murine model, treatment with an IDH1 inhibitor (BAY1436032) led to a measurable decrease in 2-HG/total creatinine ratios as monitored by 1H-MRS, demonstrating its utility for tracking target engagement. | [15] |
Visualizing Pathways and Protocols
Signaling Pathway: R-2-HG Production and Epigenetic Dysregulation
Mutations in IDH1 (cytosolic) or IDH2 (mitochondrial) lead to the production of R-2-HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, most notably the TET family of DNA hydroxylases and Jumonji C domain-containing histone demethylases (JmjC-KDMs). The result is a widespread hypermethylation of DNA and histones, which alters gene expression and promotes gliomagenesis.
Experimental Workflow: Quantifying R-2-HG in Glioma Tissue via LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of R-2-HG in resected tumor tissue. The workflow involves careful sample preparation, separation of metabolites, and highly sensitive detection.
Experimental Protocols
Protocol: LC-MS/MS Quantification of R-2-HG in Human Brain Tumor Tissue
This protocol is a generalized summary based on established methods for quantifying R-2-HG.[21][22]
1. Sample Preparation:
-
Homogenization: Weigh approximately 10-20 mg of frozen tumor tissue. Homogenize in a cold solvent, such as 80:20 methanol:water, containing a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) to account for matrix effects and extraction efficiency.[21]
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
2. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.
-
Chromatography: Inject the sample into an LC system. Chiral chromatography columns are required to separate the D/R and L/S enantiomers of 2-HG.[10][23] A common approach involves derivatization followed by separation on a standard C18 column.
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for both 2-HG (e.g., m/z 147 -> 129) and the internal standard.
-
3. Data Analysis and Quantification:
-
Standard Curve: Generate a standard curve using known concentrations of 2-HG.
-
Quantification: Calculate the concentration of 2-HG in the tumor samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Express the final concentration as μmol/g or ng/g of tissue.
Conclusion and Future Directions
(R)-2-hydroxyglutarate has been rigorously validated as a highly specific biomarker for IDH-mutant gliomas. Its measurement, whether invasively by LC-MS/MS or non-invasively by MRS, provides crucial diagnostic, prognostic, and predictive information that is complementary to and, in some cases, superior to other established markers.
The predictive power of R-2-HG is most prominent in the context of therapies targeting the mutant IDH enzyme, where its levels can serve as a direct pharmacodynamic readout of drug activity.[15] As non-invasive MRS techniques continue to improve in sensitivity and accessibility, the role of R-2-HG in routine clinical practice for guiding personalized glioma therapy is set to expand significantly. Future research will focus on standardizing these non-invasive quantification methods and further elucidating how R-2-HG levels modulate response to a broader range of cancer therapies.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Prognostic and Predictive Biomarkers in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of Urinary 2-Hydroxyglutarate in IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of 2-Hydroxyglutarate in IDH-mutated Glioma Patients by Spectral-editing and 2D Correlation Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. [PDF] D-2-Hydroxyglutarate in Glioma Biology | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnostic accuracy of 2-hydroxyglutarate magnetic resonance spectroscopy in newly diagnosed brain mass and suspected recurrent gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Hydroxyglutarate as a Magnetic Resonance Biomarker for Glioma Subtyping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predictive impact of MGMT promoter methylation in glioblastoma of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Next Generation of Glioma Biomarkers: MGMT Methylation, BRAF Fusions and IDH1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A double surrogate approach for the quantitation of 2-Hydroxyglutarate - An oncometabolite in human brain tumors via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
A Comparative Analysis of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate Effects on TET Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of the oncometabolite (R)-2-hydroxyglutarate (R-2HG) and its enantiomer (S)-2-hydroxyglutarate (S-2HG) on the Ten-Eleven Translocation (TET) family of enzymes. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in understanding the nuanced interactions of these molecules with key epigenetic regulators.
Introduction to TET Enzymes and 2-Hydroxyglutarate
The Ten-Eleven Translocation (TET) enzymes are a family of Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenases that play a crucial role in DNA demethylation.[1][2][3] They catalyze the sequential oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2][3] This process is fundamental for epigenetic regulation, gene expression, and cellular differentiation. Dysregulation of TET enzyme activity is implicated in various diseases, including cancer.[1][3]
(R)-2-hydroxyglutarate (R-2HG) is a well-known oncometabolite produced at high levels in cancers with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[1][4][5] Its structural similarity to the TET enzyme co-substrate, 2-oxoglutarate (2OG), allows it to act as a competitive inhibitor of TET enzymes and other 2OG-dependent dioxygenases.[5][6] The (S) enantiomer, (S)-2-hydroxyglutarate (S-2HG), also demonstrates inhibitory activity against these enzymes.[3][5] Understanding the differential effects of these two enantiomers on TET enzymes is critical for developing targeted cancer therapies and for elucidating their distinct biological roles.
Quantitative Comparison of TET Enzyme Inhibition
Experimental data reveals that both (R)-2HG and (S)-2HG inhibit TET enzymes, but with varying potencies across the different TET isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values reported in the literature.
| Enantiomer | TET Isoform | IC50 (µM) | Ki (µM) | Notes | Reference |
| (R)-2-hydroxyglutarate (R-2HG) | TET1CD | ~800 | 246 | Weak inhibitor | [1][2] |
| TET2CD | 13 - 15 | 23 | Moderate inhibitor | [1][2] | |
| TET2CDΔLCI | 7.2 | 12 | Single-digit micromolar potency | [1][2] | |
| TET3CD | ~100 | - | Weak inhibitor | [1] | |
| (S)-2-hydroxyglutarate (S-2HG) | TET1CD | ~800 | 269 | Weak inhibitor | [1][2] |
| TET2CD | 13 - 15 | 19 | Moderate inhibitor | [1][2] | |
| TET2CDΔLCI | 6.0 | 6 | Single-digit micromolar potency | [1][2] | |
| TET3CD | ~100 | - | Weak inhibitor | [1] |
CD: Catalytic Domain; LCI: Low Complexity Insert. TET2CDΔLCI is a construct of TET2 lacking the low-complexity insert.
The data indicates that both enantiomers are significantly more potent inhibitors of TET2 as compared to TET1 and TET3.[1][2] Notably, (S)-2HG exhibits slightly greater potency against TET2 than (R)-2HG in some assays.[7] The inhibition by both enantiomers is competitive with respect to the co-substrate 2-oxoglutarate.[1][2]
Signaling Pathway and Inhibitory Mechanism
The canonical function of TET enzymes is the oxidation of 5-methylcytosine, a key step in active DNA demethylation. By competitively inhibiting the binding of the co-substrate 2-oxoglutarate to the catalytic domain of TET enzymes, both (R)-2HG and (S)-2HG disrupt this process, leading to a global increase in DNA methylation (hypermethylation).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TET enzyme inhibition. Below are summaries of commonly employed experimental protocols.
In Vitro TET Enzyme Activity Assay (AlphaScreen-based)
This high-throughput assay measures the production of 5-hydroxymethylcytosine (5hmC) from a 5-methylcytosine (5mC) containing DNA substrate.
Workflow Diagram:
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared typically containing HEPES, Fe(NH₄)₂(SO₄)₂, 2-oxoglutarate, and L-ascorbic acid.
-
Enzyme and Substrate: Recombinant TET enzyme (e.g., TET1CD, TET2CD) and a biotinylated DNA oligonucleotide containing 5-methylcytosine are added to the reaction mixture.
-
Inhibitor Addition: Varying concentrations of (R)-2HG or (S)-2HG are added to the reaction wells. A control with no inhibitor is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion of 5mC to 5hmC.
-
Detection: The reaction is stopped, and AlphaScreen streptavidin donor beads and anti-5hmC antibody-conjugated acceptor beads are added. The donor beads bind to the biotinylated DNA substrate, while the acceptor beads bind to the newly formed 5hmC.
-
Signal Measurement: When the donor and acceptor beads are in close proximity, excitation of the donor bead results in the emission of light from the acceptor bead, which is measured using a suitable plate reader. The signal intensity is proportional to the amount of 5hmC produced.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Mass Spectrometry-Based TET Activity Assay
This method provides a direct and quantitative measurement of the different cytosine modifications.
Methodology:
-
In Vitro Reaction: Similar to the AlphaScreen assay, an in vitro reaction is set up with the TET enzyme, 5mC-containing DNA substrate, co-factors, and the inhibitor.
-
DNA Digestion: After the reaction, the DNA is enzymatically digested into single nucleosides.
-
LC-MS/MS Analysis: The digested nucleosides are separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). The amounts of 5mC, 5hmC, 5fC, and 5caC are quantified based on their specific mass-to-charge ratios.
-
Data Analysis: The percentage of each modified cytosine is calculated, and the inhibitory effect of (R)-2HG and (S)-2HG is determined by the reduction in the formation of oxidized products.
Cellular Assays for TET Inhibition
To assess the effects of 2-hydroxyglutarate enantiomers in a biological context, cellular assays are employed.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with cell-permeable analogs of (R)-2HG or (S)-2HG.
-
Genomic DNA Extraction: After a specific treatment period, genomic DNA is extracted from the cells.
-
Quantification of 5hmC: The global levels of 5hmC in the genomic DNA are quantified using methods such as dot blot analysis with a 5hmC-specific antibody or by LC-MS/MS analysis of digested genomic DNA.
-
Analysis of Gene Expression and Methylation: Downstream effects on gene expression can be analyzed by RNA sequencing, and changes in DNA methylation patterns at specific gene loci can be assessed by bisulfite sequencing.
Conclusion
Both (R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate are competitive inhibitors of TET enzymes. The available data indicates that TET2 is the most sensitive isoform to inhibition by both enantiomers, with (S)-2HG showing slightly higher potency in some reported assays.[1][2][7] The inhibitory activity of these oncometabolites leads to a reduction in 5hmC levels and a corresponding increase in DNA methylation, which can alter gene expression and contribute to oncogenesis. The provided experimental frameworks offer robust methods for further investigating the specific interactions of these and other potential inhibitors with the TET family of enzymes, aiding in the development of novel therapeutic strategies.
References
- 1. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (R)-2-hydroxyglutarate: A Cross-Validation of LC-MS and NMR Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of (R)-2-hydroxyglutarate ((R)-2-HG), a critical oncometabolite. The selection of an appropriate analytical technique is paramount for accurate biomarker quantification in cancer research and therapeutic monitoring. This document outlines the experimental protocols and presents a comparative analysis of the performance of these two powerful techniques.
Introduction
(R)-2-hydroxyglutarate is a metabolite that accumulates in various cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2] Its accurate measurement is crucial for diagnostics, prognostics, and monitoring therapeutic response. Distinguishing between the (R)- and (S)-enantiomers of 2-hydroxyglutarate is essential as they have different biological origins and clinical implications.[2] Both LC-MS and NMR spectroscopy are utilized for the analysis of 2-HG, each offering distinct advantages and limitations.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of LC-MS and NMR methods for the determination of 2-hydroxyglutarate enantiomers. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison on the same sample set.
Table 1: Performance Characteristics of LC-MS Methods for 2-HG Quantification
| Parameter | Performance | Citation |
| Linearity Range | 0.8 - 104 nmol/mL | [3] |
| Precision (Intra-day CV%) | ≤ 8.0% | [3] |
| Precision (Inter-day CV%) | ≤ 6.3% | [3] |
| Accuracy (Relative Error %) | ≤ 2.7% | [3] |
| Resolution (Rs) between enantiomers | 1.6 | [3] |
Table 2: Performance Characteristics of a Derivatization-Based NMR Method for 2-HG Quantification
| Parameter | Performance | Citation |
| Limit of Quantification | ~1 nmol | [4] |
| Precision (CoV%) | < 5% | [4] |
| Recovery | > 90% | [4] |
Experimental Protocols
Detailed methodologies for both LC-MS and NMR-based quantification of (R)-2-hydroxyglutarate are provided below. These protocols are based on established methods in the literature.
LC-MS Method for (R)-2-hydroxyglutarate Quantification
This method typically involves chiral derivatization to separate the enantiomers on a standard C18 column, followed by sensitive detection using tandem mass spectrometry.[5]
1. Sample Preparation (Plasma/Serum):
-
To 50 µL of plasma or serum, add 200 µL of cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) to precipitate proteins.
-
Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Chiral Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent, such as (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN) solution.[5]
-
Incubate the mixture at 70°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Evaporate the derivatization reagent to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Standard C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used, starting with a low percentage of mobile phase B.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The transitions for the derivatized 2-HG enantiomers and the internal standard are monitored.[5]
-
NMR Method for (R)-2-hydroxyglutarate Quantification
This method utilizes a chiral derivatization technique to create diastereomers with distinct NMR spectra, allowing for quantification without chromatographic separation.[4]
1. Sample Preparation and Derivatization:
-
Lyophilize the sample extract containing 2-hydroxyglutarate.
-
Add a solution of the chiral derivatizing agent, (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN), to the dried sample.[4]
-
The reaction can be facilitated by gentle heating (e.g., 70°C for 7 minutes using a focused microwave).[4]
2. NMR Analysis:
-
Reconstitute the derivatized sample in a deuterated solvent (e.g., D₂O phosphate buffer) containing a known concentration of an internal standard, such as d6-DSS.
-
Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer (e.g., 14.1 T or higher).
-
The D- and L-2-HG diastereomers will exhibit resolved peaks in the ¹H NMR spectrum.
-
Quantification is achieved by integrating the distinct peaks corresponding to each enantiomer and comparing them to the integral of the internal standard.[4]
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the LC-MS and NMR methods.
Conclusion
Both LC-MS and NMR spectroscopy are powerful techniques for the quantification of (R)-2-hydroxyglutarate.
-
LC-MS offers exceptional sensitivity and is well-suited for high-throughput analysis, making it a preferred method for biomarker discovery and validation in large clinical cohorts.[6] The use of chiral derivatization allows for the robust separation of enantiomers on standard chromatographic systems.[5]
-
NMR spectroscopy , while generally less sensitive than MS, provides highly reproducible and quantitative data with minimal sample preparation and is non-destructive.[4] The derivatization approach for NMR allows for the direct quantification of enantiomers without the need for chromatographic separation, offering a unique advantage.[4]
The choice between LC-MS and NMR will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and the availability of instrumentation. For studies demanding high sensitivity and the analysis of large numbers of samples, LC-MS is often the method of choice. For applications where absolute quantification and high reproducibility are critical, and for structural elucidation, NMR presents a strong alternative. Cross-validation between these methods can ensure data consistency and reliability across different analytical platforms.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Oncometabolites in the Crosshairs: A Comparative Analysis of (R)-2-HG and (S)-2-HG as Inhibitors of α-Ketoglutarate-Dependent Dioxygenases
A comprehensive examination of the inhibitory prowess of (R)-2-hydroxyglutarate ((R)-2-HG) and its enantiomer (S)-2-HG reveals distinct potencies against a crucial class of enzymes, the α-ketoglutarate (α-KG)-dependent dioxygenases. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these two oncometabolites, detailing their differential effects on vital cellular processes such as epigenetic regulation and hypoxia signaling.
The discovery that mutations in isocitrate dehydrogenase (IDH) enzymes lead to the accumulation of (R)-2-HG has revolutionized our understanding of cancer metabolism. This "oncometabolite" acts as a competitive inhibitor of α-KG, disrupting the function of numerous dioxygenases that play critical roles in cellular signaling. While (R)-2-HG is the primary enantiomer produced by mutant IDH, (S)-2-HG can also be generated under certain conditions and exhibits its own unique inhibitory profile. Understanding the nuances of how each enantiomer interacts with and inhibits α-KG-dependent dioxygenases is paramount for the development of targeted cancer therapies.
Quantitative Comparison of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values for (R)-2-HG and (S)-2-HG against a range of α-KG-dependent dioxygenases, highlighting the generally greater inhibitory capacity of (S)-2-HG.
| Enzyme Family | Target Enzyme | (R)-2-HG IC50 (µM) | (S)-2-HG IC50 (µM) | Reference |
| Histone Demethylases (KDM) | JMJD2A | ~25 | More potent than (R)-2-HG | [1][2] |
| KDM5C | ~150 | ~50 | [3] | |
| TET DNA Hydroxylases | TET2 | Weak inhibitor | More potent than (R)-2-HG | [4][5] |
| Prolyl Hydroxylases (PHD) | PHD2 | >5000 (~7 mM) | ~419 | [1][6] |
| Other Dioxygenases | BBOX1 | ~13,000 | More potent than (R)-2-HG | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the competitive inhibition of α-KG-dependent dioxygenases by (R)-2-HG and (S)-2-HG and a general workflow for assessing this inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison of (R)-2-HG and (S)-2-HG inhibitory potency.
In Vitro Histone Demethylase (e.g., JMJD2A) Inhibition Assay
This assay measures the ability of (R)-2-HG and (S)-2-HG to inhibit the demethylation of a histone peptide by a JmjC domain-containing histone demethylase.
Materials:
-
Recombinant human JMJD2A enzyme
-
Biotinylated H3K9me3 peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid
-
(R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate
-
Stop Solution: 10 mM EDTA
-
Streptavidin-coated plates
-
Anti-H3K9me2 antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
Procedure:
-
Prepare serial dilutions of (R)-2-HG and (S)-2-HG in Assay Buffer.
-
In a microplate, add the JMJD2A enzyme, the H3K9me3 peptide substrate, and the different concentrations of the inhibitors.
-
Initiate the reaction by adding the α-ketoglutarate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-H3K9me2 antibody and incubate.
-
Wash the plate again.
-
Add the detection reagent and measure the signal (e.g., absorbance at 450 nm for HRP).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Prolyl Hydroxylase (e.g., PHD2) Inhibition Assay
This assay quantifies the inhibition of HIF-1α prolyl hydroxylation by (R)-2-HG and (S)-2-HG.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (containing the target proline residue)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid
-
(R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate
-
MALDI-TOF mass spectrometer and matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Prepare reaction mixtures containing PHD2 enzyme, HIF-1α peptide substrate, and varying concentrations of (R)-2-HG or (S)-2-HG in Assay Buffer.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reactions by adding 0.1% trifluoroacetic acid (TFA).
-
Spot the reaction mixtures onto a MALDI plate with the matrix solution.
-
Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of hydroxylated to unhydroxylated peptide.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 values.
In Vitro TET DNA Hydroxylase Inhibition Assay
This protocol assesses the inhibition of 5-methylcytosine (5mC) oxidation to 5-hydroxymethylcytosine (5hmC) by TET enzymes.
Materials:
-
Recombinant human TET enzyme (e.g., TET2 catalytic domain)
-
DNA substrate containing 5mC
-
Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM α-ketoglutarate, 1 mM L-ascorbic acid, 100 µM (NH4)2Fe(SO4)2
-
(R)-2-hydroxyglutarate and (S)-2-hydroxyglutarate
-
DNA purification kit
-
Enzymes for DNA digestion to nucleosides (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Set up reaction mixtures with the TET enzyme, 5mC-containing DNA substrate, and a range of (R)-2-HG or (S)-2-HG concentrations in Assay Buffer.
-
Start the reaction by adding α-ketoglutarate.
-
Incubate at 37°C for a defined time (e.g., 1-2 hours).
-
Stop the reaction and purify the DNA.
-
Digest the purified DNA into individual nucleosides.
-
Analyze the nucleoside mixture by LC-MS/MS to quantify the levels of 5mC and 5hmC.
-
Calculate the percent inhibition of 5hmC formation for each inhibitor concentration and determine the IC50 values.
Conclusion
The presented data clearly demonstrate that both (R)-2-HG and (S)-2-HG are effective inhibitors of α-ketoglutarate-dependent dioxygenases, with (S)-2-HG generally exhibiting greater potency.[1][2][4][6] The differential inhibitory profiles of these enantiomers against various enzyme subfamilies, such as histone demethylases and prolyl hydroxylases, underscore the complexity of their biological roles.[1][3] A thorough understanding of these differences, facilitated by robust and reproducible experimental protocols, is essential for the rational design of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer.
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro histone demethylase assays. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of a Novel Enzymatic Assay for (R)-2-hydroxyglutarate with Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of oncometabolites like (R)-2-hydroxyglutarate (R-2-HG, also known as D-2-hydroxyglutarate or D2HG) is critical for diagnostics, monitoring disease progression, and assessing therapeutic efficacy. While mass spectrometry has traditionally been the gold standard for this analysis, enzymatic assays are emerging as a rapid and cost-effective alternative. This guide provides an objective comparison of a new enzymatic assay for (R)-2-hydroxyglutarate with mass spectrometry, supported by experimental data and detailed protocols.
Performance Comparison: Enzymatic Assay vs. Mass Spectrometry
The performance of a novel enzymatic assay for (R)-2-hydroxyglutarate was rigorously compared against established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) methods. The key performance metrics are summarized below.
| Parameter | Enzymatic Assay | Mass Spectrometry (GC-MS & LC-MS/MS) | Reference |
| Principle of Detection | Colorimetric or fluorometric detection of NADH produced from the enzymatic conversion of (R)-2-HG to α-ketoglutarate. | Separation of analytes based on their mass-to-charge ratio, providing high specificity and structural information. | [1][2] |
| Limit of Quantification (LOQ) | 0.44 µM in tumor tissue; 2.77 µM in serum.[1][2] | As low as 10 ng/mL (approximately 0.067 µM) in serum for GC-MS.[3] | [1][2][3] |
| Linear Range | Wide dynamic range suitable for detecting basal and elevated levels. | Wide dynamic range, for example, 0.8-104 nmol/mL for an LC/MS method.[4] | [1][4] |
| Precision (Intra-day CV%) | Data not explicitly stated in the provided abstracts. | ≤ 8.0% for an LC/MS method.[4] | [4] |
| Precision (Inter-day CV%) | Data not explicitly stated in the provided abstracts. | ≤ 6.3% for an LC/MS method.[4] | [4] |
| Accuracy (Relative Error %) | High correlation with GC-MS readouts.[1] | ≤ 2.7% for an LC/MS method.[4] | [1][4] |
| Sample Throughput | High-throughput, suitable for microplate formats.[5] | Lower throughput due to chromatographic separation times. | [5] |
| Cost | Inexpensive.[2] | Higher cost due to instrumentation and reagent complexity. | [2] |
| Enantiomer Specificity | Specific for the (R)-enantiomer due to the enzyme used (D-2-hydroxyglutarate dehydrogenase).[1][2] | Can distinguish between (R)- and (S)-enantiomers, often requiring chiral derivatization or chromatography.[6] | [1][2][6] |
Experimental Protocols
Enzymatic Assay Protocol
This protocol is based on the conversion of (R)-2-hydroxyglutarate to α-ketoglutarate (αKG) by the enzyme (D)-2-hydroxyglutarate dehydrogenase (HGDH), with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured, as its concentration is stoichiometric to the initial amount of (R)-2-HG.[1][2]
Materials:
-
Samples (tumor tissue homogenates, serum, urine, cell lysates, or culture supernatants)
-
(D)-2-hydroxyglutarate dehydrogenase (HGDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase (for signal amplification in some assay variations)
-
Resazurin (for fluorescent detection)
-
Assay buffer
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or serum/urine samples as required. Ensure samples are appropriately diluted to fall within the linear range of the assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing NAD+, diaphorase, and resazurin in the assay buffer.
-
Initiation of Reaction: Add the HGDH enzyme to the reaction mixture.
-
Incubation: Add the prepared samples to the reaction mixture in a microplate. Incubate at a controlled temperature (e.g., 37°C).
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength. The increase in signal is proportional to the amount of NADH produced, and thus to the concentration of (R)-2-HG in the sample.
-
Quantification: Determine the concentration of (R)-2-HG by comparing the signal from the samples to a standard curve generated with known concentrations of (R)-2-HG.
Mass Spectrometry Validation Protocol (GC-MS)
This protocol outlines a general procedure for the validation of (R)-2-hydroxyglutarate levels in biological samples using gas chromatography-mass spectrometry.[3]
Materials:
-
Samples (serum, plasma, tissue homogenates)
-
Internal standard (e.g., a stable isotope-labeled 2-HG)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization reagent (e.g., silylating agent)
-
GC-MS system
Procedure:
-
Sample Preparation and Extraction:
-
Thaw frozen samples.
-
Add the internal standard to each sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[3]
-
Evaporate the organic phase to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent.
-
Heat the samples to facilitate the derivatization reaction. Microwave-assisted derivatization can significantly reduce the time required.[3]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on a suitable gas chromatography column.
-
Detect the ions using a mass spectrometer operating in a selected ion monitoring (SIM) or full scan mode.
-
-
Data Analysis and Quantification:
-
Identify the peaks corresponding to the derivatized (R)-2-HG and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of (R)-2-HG in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of (R)-2-HG.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating a new enzymatic assay for (R)-2-hydroxyglutarate against a gold-standard mass spectrometry method.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
Side-by-side comparison of different chiral columns for 2-HG separation
A comprehensive guide to selecting the optimal chiral column for the separation of 2-hydroxyglutarate (2-HG) enantiomers is crucial for researchers in cancer biology, metabolic disorders, and drug development. The accurate quantification of D-2-HG and L-2-HG is essential due to their distinct biological roles and implications in various diseases. This guide provides a side-by-side comparison of different analytical strategies, focusing on direct chiral column separations and indirect methods involving chiral derivatization.
Direct Enantioseparation Using Chiral Columns
Direct separation on a chiral stationary phase (CSP) is a straightforward approach that avoids sample derivatization. Several types of chiral columns have demonstrated efficacy in resolving 2-HG enantiomers, primarily polysaccharide-based, protein-based, and anion-exchange columns.
Comparison of Chiral Columns for 2-HG Separation
| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase | D-2-HG Retention Time (min) | L-2-HG Retention Time (min) | Resolution (Rs) | Reference |
| Cinchona Alkaloid-Based (Anion-Exchanger) | Chiralpak QD-AX | Acetonitrile/Methanol/Acetic Acid/Ammonia | ~12 | ~14 | Up to 2.0 | [1] |
| Polysaccharide-Based | CHIRALPAK IA-U (Amylose derivative) | Not specified for 2-HG, but used for similar hydroxy acids | Data not available | Data not available | Data not available | [2] |
| Gas Chromatography Chiral Column | Not specified | Not applicable (GC method) | Separated | Separated | Not specified | [2][3] |
Note: Detailed, directly comparable experimental data for various chiral columns under identical conditions for 2-HG separation is limited in the provided search results. The Cinchona alkaloid-based column shows the most promise for direct LC-based separation without derivatization.[1] Polysaccharide-based columns are widely used for chiral separations of acidic compounds and represent a viable screening option.[4][5] Chiral GC-MS/MS offers an alternative that avoids derivatization but requires a different instrumentation setup.[2][3]
Alternative Approach: Indirect Separation via Chiral Derivatization
An alternative and widely adopted strategy is the chiral derivatization of 2-HG enantiomers, followed by separation on a standard achiral column (e.g., C18 or HILIC) and detection by mass spectrometry.[6][7][8] This method converts the enantiomers into diastereomers, which have different physicochemical properties and can be chromatographically resolved.
Performance Data for Chiral Derivatization Method
| Derivatizing Agent | Column | Mobile Phase | D-2-HG Derivative Retention Time (min) | L-2-HG Derivative Retention Time (min) | Resolution (Rs) | Reference |
| Diacetyl-L-tartaric anhydride (DATAN) | ZIC-HILIC | 15% Buffer A, 85% Buffer B | ~14 | ~16 | Well-resolved | [8][9] |
| Diacetyl-L-tartaric anhydride (DATAN) | Standard C18 | Water:Acetonitrile with 0.1% Formic Acid | 5.82 | 4.75 | 1.6 | [7] |
| N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) | BEH Phenyl C18 | 5mM Ammonium Acetate in Water and 100% Methanol | Separated | Separated | High resolution | [2][7] |
Experimental Protocols
Direct Chiral Separation using a Cinchona Alkaloid-Based Column
This protocol is based on the methodology described for Chiralpak QD-AX.[1]
-
Column: Chiralpak QD-AX.
-
Mobile Phase: Optimized mixture of acetonitrile, methanol, acetic acid, and ammonia. The exact composition needs to be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Controlled, as temperature can influence resolution.
-
Detection: Mass Spectrometry (MS) for sensitive and selective detection.
-
Sample Preparation: Protein precipitation of biological samples (e.g., with cold methanol), followed by centrifugation. The supernatant is then dried and reconstituted in the mobile phase for injection.
Indirect Chiral Separation via DATAN Derivatization
This protocol is adapted from methodologies utilizing diacetyl-L-tartaric anhydride (DATAN).[6][8][9]
-
Sample Preparation and Protein Precipitation:
-
For plasma/serum: To 50 µL of the sample, add 200 µL of cold methanol containing an internal standard.[6]
-
Vortex and incubate at -20°C for 30 minutes to precipitate proteins.[6]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[6][8]
-
-
Derivatization:
-
Prepare a fresh derivatization reagent by dissolving DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid to a concentration of 50 mg/mL.[8]
-
Add 50 µL of the DATAN solution to the dried sample residue.[6][8]
-
Incubate the mixture at 70°C for 30 minutes to 2 hours.[6][8]
-
After incubation, cool the samples to room temperature.[6]
-
Dilute the derivatized sample with 50 µL of acetonitrile:acetic acid (4:1, v/v) before LC-MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Column: A standard reversed-phase C18 column or a HILIC column.[6][7][8]
-
Mobile Phase A: 0.1% Formic acid in water or 10% 200 mM formic acid in 90% water.[6][8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or 10% 200 mM formic acid in 90% acetonitrile.[6][8]
-
Gradient: A suitable gradient is used to separate the diastereomers.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.[6]
-
Method Selection Workflow
The choice between direct chiral column separation and an indirect derivatization method depends on several factors, including sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for method selection.
Caption: Workflow for selecting a 2-HG enantiomer separation method.
References
- 1. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of a polysaccharide-based chiral reversed-phase liquid chromatography screen strategy in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry [bio-protocol.org]
The Oncometabolite Hallmark: A Comparative Guide to 2-Hydroxyglutarate Levels in IDH-Mutant vs. Wild-Type Cells
A comprehensive analysis of the metabolic shift induced by isocitrate dehydrogenase (IDH) mutations, this guide provides researchers, scientists, and drug development professionals with a comparative overview of 2-hydroxyglutarate (2-HG) levels in IDH-mutant versus wild-type cells. This document details the profound metabolic reprogramming that occurs, supported by quantitative data, experimental protocols, and pathway visualizations.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant event in the development of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas.[1][2][3] Wild-type IDH enzymes play a crucial role in the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][5] However, specific heterozygous point mutations, most commonly at arginine 132 (R132) in IDH1 and arginine 172 (R172) or arginine 140 (R140) in IDH2, confer a neomorphic enzymatic activity.[1][6] This altered function enables the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7][8] The accumulation of 2-HG to millimolar concentrations in tumor cells profoundly impacts cellular metabolism and epigenetics, contributing to tumorigenesis.[3][6]
Comparative Analysis of 2-HG Levels
The most striking metabolic alteration in IDH-mutant cells is the dramatic accumulation of 2-HG. This stark contrast with IDH-wild-type cells, which maintain only basal levels of this metabolite, serves as a key biomarker for the presence of IDH mutations.
| Cell Type/Tissue | 2-HG Concentration/Level | Fold Change vs. Wild-Type | Reference |
| IDH-Mutant Cells/Tissues | |||
| IDH1-R132H expressing glioma cells | ~10,000 ng/2 x 10^6 cells | >80-fold | [9][10] |
| IDH-mutant gliomas | Median 5.077 mM | Significantly higher | [11] |
| IDH-mutant gliomas | Mean 103 mg/g protein | ~100-fold | [10][12] |
| IDH-mutant cholangiocarcinoma | Significantly increased circulating rRS | - | [4][13] |
| IDH-Wild-Type Cells/Tissues | |||
| IDH-wild-type glioma cells | Basal levels | - | [10] |
| IDH-wild-type gliomas | Median 0.000 mM | - | [11] |
| IDH-wild-type gliomas | Mean 0.241 mg/g protein | - | [10] |
| IDH-wild-type cholangiocarcinoma | Basal circulating rRS | - | [4][13] |
*rRS refers to the ratio of R-2-HG to S-2-HG.
Experimental Protocols
Accurate quantification of 2-HG is critical for studying the effects of IDH mutations. The following are detailed methodologies for key experiments.
Cell Culture and Metabolite Extraction
-
Cell Culture: IDH-mutant and wild-type cell lines (e.g., human oligodendroglioma (HOG) cells, U87 glioblastoma cells) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Metabolite Extraction:
-
Cells are rapidly washed with ice-cold saline.
-
Metabolism is quenched by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
-
Cells are scraped and collected.
-
The mixture is vortexed and centrifuged to pellet protein and cellular debris.
-
The supernatant containing the metabolites is collected for analysis.
-
2-HG Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for quantifying 2-HG.
-
Chromatographic Separation: The extracted metabolites are injected into a liquid chromatography system. A chiral column is often used to separate the D- and L-enantiomers of 2-HG.
-
Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[14]
-
Quantification: The concentration of 2-HG is determined by comparing the peak area of the analyte to that of a known concentration of an isotopically labeled internal standard.[14]
Altered Metabolic Landscape in IDH-Mutant Cells
The production of 2-HG at the expense of α-KG has widespread consequences on cellular metabolism, extending beyond the TCA cycle.
dot
Caption: Altered metabolic pathway in IDH-mutant cells.
The neomorphic activity of mutant IDH enzymes leads to the conversion of α-ketoglutarate to 2-HG, thereby depleting the pool of α-KG available for the TCA cycle and other metabolic pathways.[7] This metabolic shift also impacts amino acid metabolism, with reduced levels of glutamate observed in IDH-mutant cells.[9]
Experimental Workflow for Comparative Metabolomics
A typical workflow for comparing the metabolomes of IDH-mutant and wild-type cells is outlined below.
dot
Caption: Workflow for comparative metabolomic analysis.
This systematic approach ensures reproducible and reliable results for identifying and quantifying metabolic differences between IDH-mutant and wild-type cells. The findings from such studies are instrumental in understanding the oncogenic mechanisms of IDH mutations and for the development of targeted therapies.
References
- 1. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells [frontiersin.org]
- 10. Disruption of wild type IDH1 suppresses D-2-hydroxyglutarate production in IDH1-mutated gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevation of Urinary 2-Hydroxyglutarate in IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
Independent Verification of (R)-2-Hydroxyglutarate Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings related to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG). It summarizes key quantitative data from independent verification studies and presents detailed experimental protocols for the cited methodologies. The aim is to offer a comprehensive resource for researchers seeking to reproduce or build upon existing work in this critical area of cancer metabolism.
Data Presentation
Table 1: Intracellular (R)-2-Hydroxyglutarate Concentrations in IDH Mutant vs. Wild-Type Cells
This table summarizes the reported concentrations of (R)-2-HG in various cell lines and tumor tissues harboring mutations in isocitrate dehydrogenase 1 (IDH1) or IDH2, as compared to their wild-type counterparts. The data consistently demonstrates a significant accumulation of (R)-2-HG in the presence of IDH mutations.
| Cell Line/Tissue Type | IDH Mutation | (R)-2-HG Concentration (IDH Mutant) | (R)-2-HG Concentration (Wild-Type) | Fold Change | Reference |
| Human Glioblastoma | IDH1 R132H | 5-35 µmol/g | >100-fold less | ~100x | [1] |
| Human Gliomas | IDH1 R132H/WT | 103 mg/g protein | 0.241 mg/g protein | ~427x | [2] |
| Human Gliomas | IDH1 R132H/- | 7.3 mg/g protein | 0.241 mg/g protein | ~30x | [2] |
| Human Gliomas | IDH1 R132H | 2.53 ± 0.75 µmol/g | Not Detected | - | [3] |
| Human Gliomas | IDH2 R172K | 9.06 ± 0.87 µmol/g | Not Detected | - | [3] |
| Patient-derived Glioma Cells | IDH1 Mutant | 3.7–97.0 pg/cell/week | 0.29 pg/cell/week | 13-334x | [4] |
Table 2: Inhibition of α-Ketoglutarate-Dependent Dioxygenases by (R)-2-Hydroxyglutarate (IC50 Values)
(R)-2-HG acts as a competitive inhibitor of numerous α-ketoglutarate (α-KG)-dependent dioxygenases. This table presents the half-maximal inhibitory concentrations (IC50) of (R)-2-HG for key enzymes involved in epigenetic regulation and other cellular processes. The data highlights the differential sensitivity of these enzymes to (R)-2-HG.
| Enzyme | Function | (R)-2-HG IC50 | Reference |
| KDM5A (JARID1A) | Histone H3K4 Demethylase | Not specified, but inhibited | [5] |
| KDM5B (JARID1B) | Histone H3K4 Demethylase | Not specified, but inhibited | [5] |
| KDM5C (JARID1C) | Histone H3K4 Demethylase | Not specified, but inhibited | [5] |
| KDM5D (JARID1D) | Histone H3K4 Demethylase | Not specified, but inhibited | [5] |
| KDM7A | Histone Demethylase | Partially inhibited at 10 mM | [6] |
| TET1 | 5mC Hydroxylase | ~0.8 mM | [7] |
| TET2 | 5mC Hydroxylase | 5.3 mM | [7] |
| TET3 | 5mC Hydroxylase | More sensitive than TET1 | [7] |
| JMJD2A | Histone Nε-lysine demethylase | ~25 µM | [8] |
| JMJD2C | Histone Demethylase | 79 ± 7 µM | [9] |
| FIH | HIF Asparaginyl Hydroxylase | 1500 µM | [10] |
| PHD2 (EGLN1) | HIF Prolyl Hydroxylase | 7300 µM | [10] |
| ABH2 | DNA Demethylase | 424 µM | [10] |
| BBOX1 | γ-butyrobetaine hydroxylase | 13200 µM | [10] |
Experimental Protocols
Protocol 1: Quantification of (R)-2-Hydroxyglutarate by Chiral LC-MS/MS
This protocol describes a widely used method for the accurate quantification of (R)-2-HG and its enantiomer (S)-2-HG in biological samples. The method involves metabolite extraction, chiral derivatization, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Metabolite Extraction
-
From Cultured Cells:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 ml of 80% methanol (pre-cooled to -80°C).
-
Incubate at -80°C for 15 minutes.
-
Scrape cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.[7]
-
-
From Tissues:
-
Weigh 5-15 mg of frozen tissue.
-
Homogenize in 1 mL of 80% methanol (pre-chilled to -80°C) on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.[11]
-
2. Chiral Derivatization
-
Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.
-
Reconstitute the dried extract in a solution containing a chiral derivatizing agent such as N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC)[11] or (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN).
-
Incubate the reaction mixture to allow for the formation of diastereomers. Optimization of reaction time and temperature is crucial for efficient derivatization.[6][12]
3. LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[12]
-
Monitor specific precursor-to-product ion transitions for the derivatized (R)-2-HG and (S)-2-HG, as well as for an internal standard.
-
Protocol 2: In Vitro Histone Demethylase Activity Assay
This protocol outlines a general procedure to measure the activity of histone demethylases and assess their inhibition by (R)-2-HG.
1. Reaction Setup
-
Prepare a reaction buffer containing the purified histone demethylase enzyme.
-
Add a methylated histone peptide substrate (e.g., biotinylated H3K9me3 peptide).
-
Add co-factors required for the specific demethylase family (e.g., Fe(II) and α-ketoglutarate for JmjC domain-containing demethylases).
-
Add varying concentrations of (R)-2-hydroxyglutarate or a vehicle control.
-
Incubate the reaction at 37°C for a defined period.
2. Detection of Demethylation
-
Antibody-Based Detection (e.g., AlphaLISA, HTRF):
-
Stop the enzymatic reaction.
-
Add acceptor beads and a primary antibody that specifically recognizes the demethylated product.
-
Add donor beads.
-
Measure the signal (e.g., Alpha-counts or time-resolved fluorescence), which is proportional to the demethylase activity.[13]
-
-
Mass Spectrometry-Based Detection:
-
Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the removal of methyl groups from the histone peptide substrate.[9]
-
-
Radiolabel-Based Detection:
-
Use a tritiated methyl-labeled histone substrate.
-
Measure the release of radiolabeled formaldehyde, which is a byproduct of the demethylation reaction.[9]
-
Mandatory Visualization
Caption: (R)-2-HG production by mutant IDH and its impact on epigenetic regulation.
Caption: Workflow for chiral LC-MS/MS analysis of 2-hydroxyglutarate enantiomers.
References
- 1. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of Sodium (R)-2-hydroxypentanedioate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of Sodium (R)-2-hydroxypentanedioate, a water-soluble organic salt. While specific institutional and local regulations must always be consulted, the following procedures are based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times during handling and disposal. Work should be conducted in a well-ventilated area, such as a chemical fume hood.
Disposal Decision Framework
The appropriate disposal method for this compound depends on several factors, including its concentration, quantity, and whether it is mixed with other hazardous substances. The primary options are typically drain disposal for small quantities of dilute, non-hazardous solutions or collection as chemical waste for larger quantities, concentrated material, or contaminated solutions.
A critical first step is to determine if the waste solution can be rendered non-hazardous. For aqueous solutions of this compound, this primarily involves adjusting the pH to a neutral range.
| Parameter | Guideline for Drain Disposal | Source |
| pH Range | 5.5 - 9.5 | [1][2] |
| Concentration | Less than 1-5% in aqueous solution | [3] |
| Quantity | Small, laboratory-scale quantities (e.g., < 1 gallon total) | [1][3] |
| Contaminants | Must not be mixed with hazardous materials such as heavy metals or chlorinated hydrocarbons. | [1][3][4] |
Step-by-Step Disposal Protocols
Protocol 1: Drain Disposal for Small Quantities of Dilute Aqueous Solutions
This protocol is only suitable for small amounts of this compound that are not contaminated with other hazardous chemicals.
-
Verification : Confirm from the product-specific SDS that there are no prohibitions against drain disposal.
-
Dilution : Ensure the concentration of the solution is low, ideally less than 5%. If necessary, dilute the solution with water.
-
Neutralization : Check the pH of the solution. If it is outside the range of 5.5 to 9.5, adjust it using a suitable acid or base.[1][2] For acidic solutions, slowly add a dilute base (e.g., sodium bicarbonate). For basic solutions, slowly add a dilute acid (e.g., citric acid).
-
Flushing : Turn on the cold water tap to a steady flow.
-
Disposal : Slowly pour the neutralized, dilute solution down the drain.
-
Continued Flushing : Continue to run cold water for at least one to two minutes to ensure the plumbing is thoroughly flushed.
-
Container Rinsing : Rinse the empty container with copious amounts of water, and dispose of the container with regular laboratory waste, unless otherwise specified by your institution.
Protocol 2: Collection as Chemical Waste
This protocol should be followed if the this compound waste does not meet the criteria for drain disposal (i.e., it is a large quantity, highly concentrated, or contaminated with other hazardous materials).
-
Segregation : Do not mix the waste with other incompatible waste streams.[5]
-
Containerization : Transfer the waste into a designated, properly labeled, and sealed hazardous waste container.[5] The container must be compatible with the chemical.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, list any other components in the waste mixture.
-
Storage : Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[2]
-
Pickup : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. csn.edu [csn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. 7.3 Aqueous Solutions of Toxic Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
